Alminoprofen
Description
This compound is a non-steroidal anti-inflammatory drug (NSAID) whose physiochemical characteristics make it a member of the phenylpropionic acid class of chemical substances.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source; RN given refers to parent cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865968 | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-89-3 | |
| Record name | Alminoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alminoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alminoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Alminoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alminoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALMINOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alminoprofen's Cyclooxygenase Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exerts its therapeutic effects through a dual mechanism of action involving the inhibition of both the cyclooxygenase (COX) and secretory phospholipase A2 (sPLA2) pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its interaction with the COX enzymes. While quantitative data on its direct inhibitory potency against COX-1 and COX-2 is limited in publicly available literature, existing evidence suggests a preferential inhibition of COX-2. This document summarizes the available data, outlines relevant experimental methodologies, and provides visual representations of the pertinent signaling pathways.
Introduction
This compound is utilized for its analgesic, anti-inflammatory, and antipyretic properties. Like other NSAIDs, its primary mechanism of action involves the modulation of prostaglandin synthesis. Prostaglandins are lipid compounds that play a critical role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, a process catalyzed by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, which serves as a precursor for various prostaglandins.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.
This compound is reported to be a non-selective inhibitor of both COX-1 and COX-2, but with a likely preference for COX-2. Furthermore, it exhibits inhibitory activity against secretory phospholipase A2 (sPLA2), which acts upstream of the COX enzymes.
Mechanism of Action on Cyclooxygenase Pathways
This compound's primary anti-inflammatory and analgesic effects stem from its inhibition of the COX enzymes, which leads to a reduction in the production of prostaglandins, particularly prostaglandin E2 (PGE2). By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into PGH2, the precursor to various pro-inflammatory prostaglandins. This reduction in prostaglandin levels alleviates pain and inflammation.
Cyclooxygenase-1 (COX-1) Inhibition
Cyclooxygenase-2 (COX-2) Inhibition
The therapeutic anti-inflammatory effects of this compound are primarily mediated through the inhibition of COX-2. Evidence suggests that the COX enzyme targeted by this compound is likely COX-2. One study reported a dose-dependent inhibitory effect of this compound (from 0 to 50 μM) on the levels of PGE2 formed by the CRL-1517 cell line, which is indicative of COX-2 inhibition. However, a specific IC50 value for this compound's inhibition of COX-2 has not been definitively reported in the available literature.
Data Presentation
Due to the limited availability of specific IC50 values for this compound, a comparative table with other common NSAIDs is provided below for context. This table highlights the typical range of inhibitory concentrations for COX-1 and COX-2 for various NSAIDs, as determined by the human whole blood assay.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Data for NSAIDs other than this compound is sourced from a study using human peripheral monocytes. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to determine the inhibitory effects of this compound on COX-1 and COX-2 activity.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant model for assessing NSAID activity as it accounts for plasma protein binding and cell-cell interactions.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Methodology:
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Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.
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COX-1 Assay (Thromboxane B2 Production):
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Aliquot whole blood into tubes containing various concentrations of this compound or vehicle (DMSO).
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Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
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Centrifuge the samples to separate the serum.
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Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.
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-
COX-2 Assay (Prostaglandin E2 Production):
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Aliquot heparinized whole blood into tubes containing various concentrations of this compound or vehicle.
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Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
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Incubate the samples at 37°C for 24 hours.
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Centrifuge the samples to separate the plasma.
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Measure the concentration of PGE2 in the plasma using a specific EIA kit.
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Data Analysis:
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Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each this compound concentration relative to the vehicle control.
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Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
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Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This assay allows for the direct assessment of the inhibitory activity of a compound on purified COX enzymes.
Objective: To determine the IC50 values of this compound for purified ovine or human recombinant COX-1 and COX-2.
Methodology:
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Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.
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Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase substrate.
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Inhibition Assay:
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Add the purified COX-1 or COX-2 enzyme to the reaction buffer.
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Add various concentrations of this compound or vehicle and pre-incubate for a defined period.
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Initiate the reaction by adding arachidonic acid.
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Detection:
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Monitor the peroxidase activity of the COX enzyme, which is proportional to prostaglandin synthesis. This can be done using various methods, including:
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Colorimetric Assay: Measuring the absorbance of an oxidized colorimetric substrate.
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Fluorometric Assay: Measuring the fluorescence of a product formed by the peroxidase activity.
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Luminometric Assay: Measuring the light emission from a chemiluminescent substrate.
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-
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Data Analysis:
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Calculate the percentage inhibition of COX activity for each this compound concentration relative to the vehicle control.
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Determine the IC50 value as described for the whole blood assay.
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Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay determines the inhibitory effect of this compound on the enzyme that releases arachidonic acid from the cell membrane.
Objective: To determine the IC50 value of this compound for sPLA2 activity.
Methodology:
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Substrate Preparation: Use a fluorescently labeled phospholipid substrate.
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Enzyme Source: Utilize purified sPLA2 from a suitable source (e.g., snake venom or recombinant human).
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Inhibition Assay:
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In a microplate format, add the sPLA2 enzyme to a reaction buffer.
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Add various concentrations of this compound or vehicle.
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Initiate the reaction by adding the fluorescently labeled phospholipid substrate.
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Detection:
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Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sPLA2.
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Data Analysis:
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Calculate the rate of reaction for each this compound concentration.
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Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value.
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Mandatory Visualizations
Caption: this compound's dual inhibitory action on sPLA2 and COX enzymes.
Caption: General experimental workflow for determining COX inhibition.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of the cyclooxygenase pathway, leading to reduced prostaglandin synthesis. The available evidence points towards a preferential, though not exclusive, inhibition of the inducible COX-2 isoform, which aligns with its therapeutic anti-inflammatory effects. Additionally, its inhibitory action on secretory phospholipase A2 provides an upstream point of intervention in the inflammatory cascade. A significant gap in the current literature is the lack of precise, directly comparative IC50 values for this compound against COX-1 and COX-2. Further quantitative studies employing standardized methodologies, such as the human whole blood assay or purified enzyme assays, are warranted to definitively characterize the COX selectivity profile of this compound. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.
Alminoprofen's Inhibition of Phospholipase A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exhibits a dual inhibitory mechanism of action, targeting both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2). This dual action distinguishes it from classical NSAIDs and positions it as a subject of interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanism of this compound's inhibition of phospholipase A2 activity, presenting available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade. They catalyze the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][2] Secretory PLA2 (sPLA2), in particular, has been implicated in the pathogenesis of various inflammatory diseases.[3]
This compound has been identified as an inhibitor of sPLA2, in addition to its well-established role as a COX inhibitor.[3][4] This dual inhibitory capacity suggests a broader mechanism for its anti-inflammatory effects compared to NSAIDs that solely target COX enzymes. Understanding the specifics of its interaction with sPLA2 is crucial for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.
Quantitative Data on this compound's Inhibitory Activity
For context, the inhibitory concentrations of other NSAIDs on different PLA2 enzymes have been reported. For instance, indomethacin has been shown to inhibit group II PLA2 enzymes with approximate IC50 values of 28 and 35 µM.[5]
| Compound | Target Enzyme | Inhibitory Concentration | Reference |
| This compound | Secretory Phospholipase A2 (sPLA2) | Data not available | |
| This compound | Prostaglandin E2 (PGE2) formation (indirect measure of COX-2 inhibition) | Dose-related inhibition from 0 to 50 μM | [4] |
| Indomethacin | Group II PLA2 (rat peritoneal and human synovial) | ~28-35 µM (IC50) | [5] |
Signaling Pathway of Phospholipase A2 and this compound's Site of Action
The canonical signaling pathway initiated by PLA2 is central to the inflammatory process. Upon cellular stimulation by various inflammatory signals, PLA2 is activated and translocates to the cell membrane. There, it hydrolyzes phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent signaling molecules that contribute to the cardinal signs of inflammation, including pain, swelling, and fever.[6]
This compound is understood to interfere with this pathway at two key junctures: the initial release of arachidonic acid through the inhibition of sPLA2, and the subsequent conversion of arachidonic acid to prostaglandins via the inhibition of COX-2.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Structural Characterization of Alminoprofen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the synthesis and structural characterization of Alminoprofen. While extensive research has been conducted, a specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be located in the reviewed literature. Therefore, the synthesis protocol presented herein is a theoretical pathway based on established and well-documented chemical syntheses of structurally related non-steroidal anti-inflammatory drugs (NSAIDs), particularly those in the phenylpropionic acid class.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, which also includes well-known drugs such as ibuprofen and naproxen.[1] It is prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] The chemical name for this compound is 2-[4-[(2-methyl-2-propenyl)amino]phenyl]propanoic acid.[2] Its structure is similar to ibuprofen, with the key difference being the substitution of the isobutyl group with a (2-methylprop-2-en-1-yl)amino group.[2] This structural modification influences its pharmacokinetic and pharmacodynamic properties. This guide details a theoretical synthesis pathway, methods for structural characterization, and the mechanism of action of this compound.
Theoretical Synthesis of this compound
The synthesis of this compound can be theoretically approached through a multi-step process starting from a readily available aromatic compound. The following proposed pathway is based on common organic synthesis reactions utilized for related NSAIDs.
Theoretical Synthesis Pathway:
Figure 1: Theoretical synthesis pathway for this compound.
Experimental Protocols (Theoretical)
The following are generalized, theoretical protocols for the key steps in the synthesis of this compound, based on standard organic chemistry methodologies.
Step 1: Esterification of p-Nitrophenylacetic acid
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To a solution of p-nitrophenylacetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
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The mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The product, methyl p-nitrophenylacetate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.
Step 2: Methylation of Methyl p-nitrophenylacetate
-
Methyl p-nitrophenylacetate is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran - THF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to generate the enolate.
-
Methyl iodide is then added, and the reaction mixture is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product, methyl 2-(p-nitrophenyl)propanoate, is extracted, dried, and purified (e.g., by column chromatography).
Step 3: Reduction of the Nitro Group
-
Methyl 2-(p-nitrophenyl)propanoate is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere until the nitro group is fully reduced to an amino group.
-
The catalyst is filtered off, and the solvent is evaporated to yield methyl 2-(p-aminophenyl)propanoate.
Step 4: N-Alkylation with 3-chloro-2-methyl-1-propene
-
Methyl 2-(p-aminophenyl)propanoate is dissolved in a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
A mild base, such as potassium carbonate, is added, followed by the addition of 3-chloro-2-methyl-1-propene.
-
The reaction mixture is heated to facilitate the nucleophilic substitution.
-
After completion, the mixture is poured into water, and the product is extracted, dried, and purified.
Step 5: Hydrolysis of the Ester
-
The resulting ester, methyl 2-[4-[(2-methyl-2-propenyl)amino]phenyl]propanoate, is dissolved in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol or ethanol).
-
The solution is heated to reflux to hydrolyze the ester to the corresponding carboxylate salt.
-
After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.
-
The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Structural Characterization
The structural elucidation of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its identity and purity.
Structural Characterization Workflow:
Figure 2: Workflow for the structural characterization of this compound.
Spectroscopic and Crystallographic Data (Expected)
The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂[2] |
| Molecular Weight | 219.28 g/mol [2] |
| IUPAC Name | 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid[2] |
Table 2: Expected ¹H-NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 2H | Aromatic protons (ortho to propanoic acid) |
| ~6.6-6.8 | d | 2H | Aromatic protons (ortho to amino group) |
| ~4.8-5.0 | s | 2H | =CH₂ |
| ~3.6-3.8 | q | 1H | -CH(CH₃)COOH |
| ~3.6 | s | 2H | -NH-CH₂- |
| ~1.7 | s | 3H | =C(CH₃)- |
| ~1.5 | d | 3H | -CH(CH₃)COOH |
Table 3: Expected ¹³C-NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~145-150 | Aromatic C-NH |
| ~140 | =C(CH₃)- |
| ~128-130 | Aromatic CH |
| ~112-115 | Aromatic CH |
| ~110 | =CH₂ |
| ~55 | -NH-CH₂- |
| ~45 | -CH(CH₃)COOH |
| ~22 | =C(CH₃)- |
| ~18 | -CH(CH₃)COOH |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2900-3000 | C-H stretch (aliphatic and aromatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1640 | C=C stretch (alkene) |
| ~1600, ~1500 | C=C stretch (aromatic) |
Table 5: Expected Mass Spectrometry (MS) Data
| m/z | Assignment |
| 219 | [M]⁺ (Molecular Ion) |
| 174 | [M - COOH]⁺ |
| Other fragments | Corresponding to losses of propanoic acid side chain and parts of the N-alkyl group. |
Table 6: Expected X-ray Crystallography Data (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | (To be determined) |
| b (Å) | (To be determined) |
| c (Å) | (To be determined) |
| β (°) | (To be determined) |
| Z | 4 (example) |
Mechanism of Action: Signaling Pathway
This compound, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] this compound is a non-selective inhibitor of both COX-1 and COX-2.[1]
COX Inhibition Signaling Pathway:
Figure 3: Mechanism of action of this compound via COX inhibition.
Conclusion
References
Crystal Structure Analysis of Alminoprofen: A Technical Guide
Disclaimer: As of the latest literature review, a complete, publicly available crystal structure determination for Alminoprofen could not be identified. However, due to its classification as a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, this guide will utilize the extensively studied and structurally similar compound, Ibuprofen, as a representative model to detail the principles and methodologies of crystal structure analysis relevant to this class of molecules.
This technical guide provides a comprehensive overview of the experimental protocols and data interpretation involved in determining the crystal structure of phenylpropionic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and its Significance
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives, a class that also includes well-known drugs like Ibuprofen and Naproxen.[1] It is primarily prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic effects of this compound are achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Understanding the three-dimensional atomic arrangement of this compound through crystal structure analysis is crucial for elucidating its structure-activity relationship, optimizing its formulation, and designing new, more effective derivatives.
Experimental Protocols for Crystal Structure Determination
The determination of a small molecule's crystal structure, such as a phenylpropionic acid derivative, involves a series of well-defined experimental steps. The following protocols are representative of the methodologies employed.
Crystallization
The initial and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction.
Slow Solvent Evaporation:
-
A supersaturated solution of the compound is prepared in a suitable solvent or a mixture of solvents.
-
The solution is left undisturbed in a loosely capped vial or beaker.
-
Over time, the solvent slowly evaporates, increasing the concentration of the compound.
-
This gradual increase in concentration facilitates the formation of well-ordered crystals.
Vapor Diffusion:
-
A concentrated solution of the compound is placed as a drop on a siliconized glass slide.
-
The slide is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant).
-
Vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization:
-
A saturated solution of the compound is prepared at an elevated temperature.
-
The solution is then slowly cooled.
-
As the temperature decreases, the solubility of the compound reduces, leading to crystal formation.
A patented method for crystallizing ibuprofen involves using a solvent with a hydrogen bonding parameter (δH) equal to or greater than 8 Hildebrand units, such as a C1 to C3-alkanol (e.g., methanol), to obtain crystals with specific desired shapes and improved flow properties.[3]
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal structure.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) to record the intensities and positions of these diffracted beams.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[4] Software packages such as XDS or HKL2000 are commonly used for this purpose.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[4] This results in a detailed and accurate three-dimensional model of the molecule's arrangement in the crystal.
Crystallographic Data for Ibuprofen (as a representative example)
The following tables summarize the crystallographic data for racemic Ibuprofen, which serves as a model for this compound.
Table 1: Crystal Data and Structure Refinement for Racemic Ibuprofen
| Parameter | Value |
| Empirical Formula | C₁₃H₁₈O₂ |
| Formula Weight | 206.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.397(8) |
| b (Å) | 7.818(4) |
| c (Å) | 10.506(6) |
| α (°) | 90 |
| β (°) | 99.70(3) |
| γ (°) | 90 |
| Volume (ų) | 1165.6(11) |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (Mg/m³) | 1.175 |
| Absorption coefficient (mm⁻¹) | 0.076 |
| F(000) | 448 |
Data sourced from the Crystallography Open Database, entry 2006278.[5]
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
This diagram illustrates the mechanism of action of this compound in inhibiting the production of prostaglandins.
Conclusion
While the specific crystal structure of this compound remains to be publicly detailed, the methodologies for its determination are well-established and have been successfully applied to numerous analogous compounds, such as Ibuprofen. The insights gained from such structural analyses are invaluable for understanding the drug's interaction with its target enzymes, COX-1 and COX-2, at a molecular level. This knowledge can guide the development of more selective and potent NSAIDs with improved therapeutic profiles and fewer side effects. The continued application of crystallographic techniques will undoubtedly play a pivotal role in the future of anti-inflammatory drug design and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]
- 4. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallography Open Database: Information card for entry 2006278 [crystallography.net]
Alminoprofen Metabolism: A Technical Guide to Pathways and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-phenylpropionic acid class, undergoes extensive metabolic transformation prior to its excretion. Understanding the metabolic fate of this compound is critical for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on established patterns for structurally similar compounds. It details the enzymatic reactions involved, methods for metabolite identification and quantification, and presents this information in a clear, structured format to support research and drug development efforts.
Introduction
This compound is a non-steroidal anti-inflammatory drug that exhibits analgesic and antipyretic properties. Like other NSAIDs in its class, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The clinical pharmacokinetics of this compound are characterized by rapid absorption and extensive hepatic metabolism, with the resulting metabolites being primarily excreted in the urine. A thorough understanding of its biotransformation is essential for predicting its clearance, assessing potential toxicities, and evaluating the risk of drug-drug interactions, particularly with co-administered drugs that are metabolized by the same enzymatic pathways.
Predicted Metabolic Pathways of this compound
Based on the well-documented metabolism of other 2-phenylpropionic acid derivatives such as ibuprofen, the metabolic pathway of this compound is anticipated to proceed through two main phases of biotransformation: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I metabolism of this compound is expected to be primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. The major Phase I metabolic routes for profens involve hydroxylation of the aliphatic side chain and the aromatic ring. For this compound, this would likely involve:
-
Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the molecule. Given the structure of this compound, potential sites of hydroxylation include the methyl group of the propionic acid moiety and various positions on the phenyl ring. The primary enzymes responsible for the hydroxylation of similar NSAIDs are CYP2C9 and, to a lesser extent, CYP2C8.
-
Oxidation: Further oxidation of the newly formed hydroxylated metabolites can lead to the formation of carboxylic acid derivatives.
The predicted major Phase I metabolites of this compound are therefore hydroxylated and carboxylated derivatives.
Phase II Metabolism
Following Phase I oxidation, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal excretion. The most common conjugation reaction for profens is:
-
Glucuronidation: The carboxyl group of this compound and its acidic metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This forms acyl glucuronides.
The final metabolites excreted in the urine are expected to be a mixture of the parent drug, its hydroxylated and carboxylated metabolites, and their corresponding glucuronide conjugates.
Navigating the Preclinical Journey of Alminoprofen: A Technical Guide to its Pharmacokinetic Profile
Introduction to Alminoprofen and its Preclinical Evaluation
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Additionally, this compound has been reported to exhibit anti-phospholipase A2 (PLA2) activity, suggesting a broader mechanism of action compared to some other NSAIDs.[1]
The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development. These studies provide critical insights into the drug's behavior in a biological system, informing dose selection, predicting potential toxicities, and guiding the design of clinical trials. This guide outlines the typical preclinical pharmacokinetic assessment of a propionic acid-derived NSAID, using Ibuprofen as a surrogate to illustrate the expected data and methodologies.
Pharmacokinetic Profile of Ibuprofen in Preclinical Models
The pharmacokinetic profile of Ibuprofen has been extensively studied in various preclinical species. The data presented below is a synthesis of findings from multiple studies and is intended to be illustrative of the type of information gathered during preclinical development.
Absorption
Ibuprofen is generally well-absorbed after oral administration in preclinical species.[2] The rate and extent of absorption can be influenced by the formulation and the presence of food.
Table 1: Oral Absorption Pharmacokinetic Parameters of Ibuprofen in Preclinical Models
| Species | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat | 20 | 0.6 - 2.3 | 30 - 50 | 150 - 250 | ~80 | [3] |
| Dog | 25 | 2.5 - 4.0 | ~56 | ~580 | >70 | [4] |
| Rabbit | 20 | 1.0 - 2.0 | 40 - 60 | 200 - 300 | High | [5] |
| Pig | 5 | ~1.5 | ~20 | ~100 | High | [6] |
Distribution
Ibuprofen is highly bound to plasma proteins, primarily albumin, which limits its volume of distribution.[2] Despite this, it effectively distributes to the site of action, such as the synovial fluid in joints.
Table 2: Distribution Pharmacokinetic Parameters of Ibuprofen in Preclinical Models
| Species | Dose (mg/kg, Route) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Reference |
| Rat | 20, IV | 0.2 - 0.3 | >95 | [5] |
| Dog | 25, IV | ~0.19 | ~99 | [4] |
| Rabbit | Infusion | ~0.15 | >98 | [7] |
| Camel | 25, IV | 0.19 | High | [4] |
Metabolism
The metabolism of Ibuprofen primarily occurs in the liver and involves oxidation and subsequent glucuronidation. The major metabolites are generally considered to be pharmacologically inactive.[2] There are notable species-specific differences in metabolic pathways. A key metabolic feature of Ibuprofen is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer.[2]
Table 3: Major Metabolites of Ibuprofen in Preclinical Species
| Species | Primary Metabolic Pathways | Major Metabolites | Reference |
| Rat | Hydroxylation, Carboxylation, Glucuronidation | 2-hydroxy-ibuprofen, carboxy-ibuprofen, Ibuprofen glucuronide | [5] |
| Dog | Hydroxylation, Glucuronidation | Hydroxylated metabolites, Ibuprofen glucuronide | [4] |
| Rabbit | Hydroxylation, Glucuronidation | Hydroxylated metabolites, Ibuprofen glucuronide | [7] |
Excretion
The metabolites of Ibuprofen are primarily excreted in the urine.[2] The elimination half-life can vary significantly between species.
Table 4: Elimination Pharmacokinetic Parameters of Ibuprofen in Preclinical Models
| Species | Dose (mg/kg, Route) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Primary Route of Excretion | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | 20, IV | 2 - 3 | 0.05 - 0.1 | Renal |[5] | | Dog | 25, IV | ~3.5 | ~0.05 | Renal |[4] | | Rabbit | Infusion | 1.5 - 2.5 | 0.6 - 1.0 | Renal |[7] | | Pig | 5, IV | 2 - 4 | 0.1 - 0.2 | Renal |[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reliable and reproducible preclinical pharmacokinetic data.
Animal Models
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, New Zealand White rabbits, and conventional pigs are commonly used models.
-
Health Status: Animals are typically healthy, adult, and of a specific weight range. They are acclimatized to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water, except when fasting is required for the study.
Dosing and Sample Collection
-
Dose Formulation: The drug is typically formulated in a suitable vehicle, such as a saline solution, carboxymethylcellulose, or polyethylene glycol.
-
Administration Routes: For oral administration (p.o.), the drug is administered via gavage. For intravenous administration (i.v.), the drug is administered as a bolus or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus or tail vein in rats, jugular or cephalic vein in dogs and rabbits). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -20°C or -80°C until analysis.
Bioanalytical Method
-
Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the standard method for the quantification of the drug and its metabolites in plasma and other biological matrices.[8]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.
-
Validation: The analytical method is validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with validated software (e.g., WinNonlin).
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
This compound's Proposed Mechanism of Action
Caption: Proposed dual inhibitory mechanism of this compound.
Typical Preclinical Oral Pharmacokinetic Study Workflow
Caption: Workflow of a typical preclinical oral PK study.
Conclusion
The preclinical pharmacokinetic profiling of a new chemical entity like this compound is a critical and data-intensive process. While specific data for this compound remains limited in publicly accessible literature, the established methodologies and expected pharmacokinetic characteristics of related compounds, such as Ibuprofen, provide a robust framework for its evaluation. The data tables, experimental protocols, and visualizations presented in this guide offer a comprehensive template for researchers and drug development professionals to design, execute, and interpret preclinical pharmacokinetic studies, ultimately facilitating the translation of promising drug candidates from the laboratory to the clinic.
References
- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favorable pharmacokinetic and tolerability profiles make carprofen an attractive analgesic for subcutaneous injection and oral self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]
- 7. Pharmacokinetics of ketoprofen in Japanese quail (Coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the Pharmacokinetics of Propafenone. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Alminoprofen Enantiomers: A Technical Guide to Stereospecific Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exhibits its therapeutic effects through the inhibition of key enzymes in the inflammatory cascade. Like other profens, this compound possesses a chiral center, leading to the existence of two enantiomers: (S)-alminoprofen and (R)-alminoprofen. While comprehensive stereospecific biological activity data for this compound is limited in publicly available literature, the well-established pharmacology of related profens, such as ibuprofen, provides a strong predictive framework for its behavior. This guide synthesizes the known mechanisms of this compound and extrapolates the expected stereoselective activity based on data from analogous compounds. It is anticipated that the (S)-enantiomer is the pharmacologically active form, primarily responsible for the inhibition of cyclooxygenase (COX) enzymes. This document provides an in-depth overview of the presumed signaling pathways, detailed experimental protocols for enantiomer separation and analysis, and quantitative data from a representative profen to guide future research and development.
Introduction to this compound and Chirality
This compound is recognized for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] Furthermore, this compound has been reported to exhibit inhibitory activity against phospholipase A2 (PLA2), an enzyme that releases arachidonic acid, the substrate for COX enzymes, from cell membranes.[1]
The presence of a stereocenter in its chemical structure means that this compound exists as a pair of non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. For the 2-arylpropionic acid class of NSAIDs, the (S)-enantiomer is consistently found to be the more potent inhibitor of COX enzymes.[2][3]
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are primarily attributed to its interference with the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane by PLA2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are central to the inflammatory response.
Diagram: Arachidonic Acid Cascade and Inhibition by this compound
Caption: Inhibition of the arachidonic acid cascade by this compound.
Quantitative Data on Enantiomer-Specific Activity (Ibuprofen as a Surrogate)
Table 1: In Vitro Inhibitory Activity of Ibuprofen Enantiomers against Cyclooxygenase (COX) Isozymes
| Enantiomer | Target | IC₅₀ (µM) | Reference |
| (S)-(+)-Ibuprofen | COX-1 | 2.1 | [4] |
| (S)-(+)-Ibuprofen | COX-2 | 1.6 | [4] |
| (R)-(-)-Ibuprofen | COX-1 | 34.9 | [4] |
| (R)-(-)-Ibuprofen | COX-2 | > 250 | [4] |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Comparative COX Inhibition of Racemic Ibuprofen
| Compound | Target | IC₅₀ (µM) | Reference |
| Racemic Ibuprofen | COX-1 | 12 | [5] |
| Racemic Ibuprofen | COX-2 | 80 | [5] |
Experimental Protocols
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers is a prerequisite for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Objective: To resolve racemic this compound into its (S)- and (R)-enantiomers.
Apparatus and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)
-
Mobile phase solvents (e.g., n-hexane, isopropanol, trifluoroacetic acid)
-
Racemic this compound standard
-
Filtration apparatus for mobile phase
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. A common mobile phase for profen separation on a polysaccharide-based CSP consists of a mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:trifluoroacetic acid). The exact ratio should be optimized for baseline separation.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase to prepare a standard solution.
-
Injection and Chromatography: Inject a defined volume of the this compound solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Data Analysis: The two enantiomers should elute as separate peaks. The retention times will differentiate the (S)- and (R)-forms. The identity of each peak can be confirmed using a pure enantiomer standard if available, or by comparison with literature data for related compounds.
Diagram: Generalized Experimental Workflow for Enantiomer Analysis
Caption: Workflow for separation and biological evaluation of this compound enantiomers.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to determine the IC₅₀ values of the separated this compound enantiomers for COX-1 and COX-2.
Objective: To quantify the inhibitory potency of (S)- and (R)-alminoprofen on COX-1 and COX-2 activity.
Apparatus and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds: (S)-alminoprofen and (R)-alminoprofen
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of (S)-alminoprofen and (R)-alminoprofen in the assay buffer.
-
Reaction Mixture: In a microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the different concentrations of the this compound enantiomers or a vehicle control to the wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
While direct experimental data on the stereospecific biological activity of this compound enantiomers is not extensively documented, the established pharmacology of the profen class of NSAIDs strongly suggests that the (S)-enantiomer is the active moiety responsible for COX inhibition. The provided framework, utilizing data from ibuprofen as a surrogate, offers a robust starting point for the research and development of this compound. Future studies should focus on the chiral separation of this compound and the subsequent determination of the in vitro and in vivo activities of the individual enantiomers against both COX and PLA2 enzymes to fully elucidate their therapeutic potential and safety profiles. This will be crucial for optimizing its clinical use and for the potential development of a single-enantiomer formulation.
References
- 1. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Alminoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Enzymatic Inhibition
Alminoprofen's primary mechanism of action involves the inhibition of key enzymes in the inflammatory cascade.[1][2] While precise IC50 values for this compound are not available in the reviewed literature, Table 1 summarizes its known targets. For contextual comparison, Table 2 provides IC50 values for other common NSAIDs against COX-1 and COX-2.
Table 1: Known In Vitro Enzymatic Targets of this compound
| Target Enzyme | Specific Isoform | Reference |
| Cyclooxygenase (COX) | COX-2 (preferential) | [1][2] |
| Secretory Phospholipase A2 (sPLA2) | Not specified | [1] |
Table 2: Comparative In Vitro IC50 Values of Common NSAIDs for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
| Indomethacin | 0.009 | 0.31 | 0.029 | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | [3] |
Note: The data in Table 2 is provided for comparative purposes and does not represent values for this compound.
Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays to evaluate the anti-inflammatory properties of this compound. These protocols are based on standard methodologies and can be adapted for the specific investigation of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
3.1.1 Materials
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Plate reader
3.1.2 Procedure
-
Prepare solutions of this compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound (this compound) or a reference inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
Measure the concentration of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on sPLA2 activity.
3.2.1 Materials
-
Human recombinant sPLA2 enzyme
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Reaction buffer (e.g., Tris-HCl buffer containing CaCl2)
-
This compound (test compound)
-
Reference inhibitor (e.g., a known sPLA2 inhibitor)
-
Scintillation counter or fluorescence plate reader
-
96-well plates
3.2.2 Procedure
-
Prepare solutions of this compound and a reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer and the phospholipid substrate.
-
Add the test compound (this compound) or a reference inhibitor to the appropriate wells. Include a vehicle control.
-
Initiate the reaction by adding the sPLA2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding EDTA to chelate Ca2+).
-
Measure the amount of released fatty acid (radiolabeled or fluorescent).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cytokine Inhibition Assay (TNF-α and IL-1β)
This protocol describes a cell-based assay to measure the inhibition of pro-inflammatory cytokine production by this compound.
3.3.1 Materials
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (test compound)
-
Reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for human or murine TNF-α and IL-1β
-
96-well cell culture plates
-
CO2 incubator
-
Centrifuge
-
Plate reader
3.3.2 Procedure
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a reference inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through its interference with key signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways and a general experimental workflow.
References
Alminoprofen's Impact on Prostaglandin Synthesis in Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exerts its therapeutic effects by modulating the intricate pathways of prostaglandin synthesis. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's mechanism of action at the cellular level, focusing on its effects on prostaglandin production in in vitro cell cultures. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established signaling pathways, provides detailed prototypical experimental protocols for assessing its activity, and presents its proposed dual-inhibitory action on key enzymes in the inflammatory cascade.
Introduction: The Role of Prostaglandins in Inflammation
Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, a process catalyzed by phospholipase A2 (PLA2). Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes.[1] PGH2 is further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).
Mechanism of Action of this compound
This compound is understood to function primarily through the inhibition of the COX enzymes, a characteristic it shares with other NSAIDs like ibuprofen and naproxen.[1][2] By blocking the action of COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[1]
A key study suggests that this compound may possess a dual mechanism of action, distinguishing it from some classical NSAIDs. In addition to its anti-cyclooxygenase activity, this compound has been reported to exhibit anti-phospholipase A2 (PLA2) activity, likely targeting the secretory phospholipase A2 (sPLA2).[3] The same study indicates that the cyclooxygenase targeted by this compound is likely COX-2.[3] This potential for dual inhibition of both sPLA2 and COX-2 suggests a broader modulatory effect on the inflammatory cascade.
Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the proposed points of inhibition by this compound.
Quantitative Data on this compound's Inhibitory Activity
A comprehensive search of publicly available scientific literature did not yield specific quantitative data, such as IC50 values or dose-response curves, for this compound's inhibition of prostaglandin synthesis in cell cultures. The pivotal study by D'Acquisto et al. (1999), which suggests a dual inhibitory mechanism, is primarily available as an abstract, with the full text containing the detailed quantitative analysis not being readily accessible.[3]
For comparative purposes, the following table summarizes typical IC50 values for other common NSAIDs in inhibiting COX-1 and COX-2 in human peripheral monocytes.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Data sourced from a study on human peripheral monocytes.[4] |
Experimental Protocols for Assessing this compound's Effect on Prostaglandin Synthesis
The following sections describe detailed, generalized protocols for key experiments to elucidate the effect of this compound on prostaglandin synthesis in cell cultures. These protocols are based on standard methodologies used for other NSAIDs.
Cell Culture and Stimulation
A common cell line for studying inflammation and prostaglandin synthesis is the RAW 264.7 murine macrophage cell line. Human synovial fibroblasts are also a relevant primary cell model, particularly for studying arthritis.[5]
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation of Prostaglandin Synthesis: To induce the expression of COX-2 and subsequent prostaglandin production, cells are typically stimulated with an inflammatory agent. A common method is to treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period, often 24 hours.[6]
This compound Treatment
-
Preparation of this compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the experiment.
-
Treatment Protocol: Cells are pre-incubated with varying concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus (e.g., LPS). This allows the drug to exert its inhibitory effect on the target enzymes.
Measurement of Prostaglandin E2 (PGE2) Production
The concentration of PGE2 in the cell culture supernatant is a primary endpoint for assessing the inhibitory effect of this compound.
-
Sample Collection: After the incubation period with this compound and the inflammatory stimulus, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. These kits typically have a detection range of approximately 7.8-1,000 pg/mL.[7]
-
Data Analysis: The results are expressed as the concentration of PGE2 (pg/mL or ng/mL). The percentage inhibition of PGE2 production at each this compound concentration is calculated relative to the stimulated control (LPS-treated cells without this compound). An IC50 value, the concentration of this compound that causes 50% inhibition of PGE2 production, can then be determined from the dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
To determine the selectivity of this compound for COX-1 versus COX-2, specific assays are employed.
-
Whole Blood Assay: This ex vivo method uses human whole blood to assess COX-1 and COX-2 activity in a more physiologically relevant environment.[4]
-
COX-1 Activity: In the absence of an inflammatory stimulus, prostaglandin synthesis in whole blood is primarily driven by COX-1. The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured as an indicator of COX-1 activity.
-
COX-2 Activity: To measure COX-2 activity, whole blood is stimulated with LPS to induce COX-2 expression, and the subsequent production of PGE2 is quantified.
-
-
Enzyme Inhibition Assays with Purified Enzymes: Commercially available kits with purified recombinant human COX-1 and COX-2 enzymes can be used to directly measure the inhibitory effect of this compound on each isozyme.
Phospholipase A2 (PLA2) Activity Assay
To investigate the effect of this compound on sPLA2 activity, a specific enzymatic assay is required.
-
Assay Principle: These assays typically use a fluorescently labeled phospholipid substrate. The activity of sPLA2 is measured by the increase in fluorescence upon cleavage of the substrate.
-
Protocol: Purified sPLA2 is incubated with the fluorescent substrate in the presence and absence of varying concentrations of this compound. The rate of substrate cleavage is monitored over time using a fluorometer. The IC50 value for sPLA2 inhibition can then be calculated.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to assess the impact of this compound on PGE2 production in a cell culture model.
Conclusion
This compound is an NSAID that effectively inhibits prostaglandin synthesis, a key process in the inflammatory response. Its primary mechanism of action is the inhibition of cyclooxygenase enzymes.[1] Furthermore, evidence suggests a potentially unique dual-inhibitory action against both secretory phospholipase A2 and COX-2, which warrants further investigation.[3] While precise quantitative data on its inhibitory potency in cell culture systems are not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct such studies. A thorough in vitro characterization of this compound's effects on prostaglandin synthesis will be invaluable for a deeper understanding of its therapeutic potential and for the development of novel anti-inflammatory agents.
References
- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Physicochemical Properties of Alminoprofen: An In-depth Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its therapeutic efficacy as an analgesic and anti-inflammatory agent is intrinsically linked to its physicochemical properties. A thorough understanding of these characteristics is paramount for the rational design and development of stable, bioavailable, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation, including its chemical structure, solubility, melting point, acid dissociation constant (pKa), and partition coefficient (logP). Due to the limited availability of specific experimental data for this compound in the public domain, data for the structurally similar and well-characterized NSAID, Ibuprofen, is included for comparative purposes to guide formulation strategies. This document also outlines detailed experimental protocols for the determination of these key parameters and discusses the implications of these properties on formulation strategies.
Chemical and Physical Properties
This compound, with the chemical name 2-[4-[(2-methylprop-2-en-1-yl)amino]phenyl]propanoic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | Approximately 107-120 °C | [2][3] |
Solubility
Table 2: Aqueous Solubility Data (Ibuprofen as a Surrogate)
Since experimental data for this compound is limited, the pH-solubility profile of Ibuprofen, a structurally related propionic acid derivative, is presented as a surrogate to anticipate this compound's behavior. It is imperative that experimental solubility studies are conducted for this compound to confirm its specific profile.
| pH | Solubility of Ibuprofen (mg/mL) | Reference |
| 1.0 | 0.038 | [4] |
| 4.5 | 0.084 | [4] |
| 5.5 | 0.685 | [4] |
| 6.8 | 3.37 | [4] |
| Water (unbuffered) | 0.021 | [5] |
The data for Ibuprofen illustrates that the solubility of a weak acid increases significantly as the pH rises above its pKa, due to the formation of the more soluble ionized form.[4]
Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of an API at various pH values, as recommended by regulatory bodies like the WHO.[6][7]
Experimental workflow for pH-solubility determination.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) using compendial recipes (e.g., HCl, acetate buffer, phosphate buffer).[6]
-
Sample Preparation: Add an excess amount of this compound to flasks containing the different buffer solutions.
-
Equilibration: Place the flasks in a constant temperature shaker bath (37 ± 1 °C) and agitate until equilibrium is reached. Equilibrium is confirmed when consecutive measurements of the drug concentration in solution are consistent.[6]
-
Sampling and Separation: Withdraw an aliquot of the suspension and separate the solid phase from the supernatant by centrifugation or filtration.
-
Analysis: Determine the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment.
-
Data Analysis: Plot the determined solubility values against the final measured pH to generate the pH-solubility profile.
Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a weakly acidic drug like this compound, the pKa value is crucial as it dictates the degree of ionization at a given pH, which in turn influences its solubility, absorption, and distribution.
Table 3: pKa Values
Specific experimental pKa data for this compound is not available. The pKa of the structurally similar Ibuprofen is provided for reference.
| Compound | pKa Value | Reference |
| This compound | Not available | - |
| Ibuprofen | 4.44 - 4.91 | [8][9][10][11][12] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15][16][17]
References
- 1. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39718-89-3 [amp.chemicalbook.com]
- 3. This compound | 39718-89-3 [amp.chemicalbook.com]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. foodb.ca [foodb.ca]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Alminoprofen: A Technical Overview of its Discovery and Development
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It exerts its therapeutic effects through a dual mechanism of action, inhibiting both cyclooxygenase (COX) enzymes and secretory phospholipase A2 (sPLA2), which differentiates it from some classical NSAIDs. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development History
Details regarding the specific timeline of this compound's discovery and initial development by Laboratoires Fournier are not extensively documented in widely available literature. However, research articles published in the early 1990s indicate its investigation as a potent anti-inflammatory and analgesic agent. The primary focus of its development was to offer an NSAID with a potentially improved gastrointestinal safety profile. Clinical development of this compound reached at least Phase II trials, although comprehensive data from these trials are not readily accessible in mainstream databases.
Mechanism of Action
This compound's anti-inflammatory, analgesic, and antipyretic properties stem from its ability to modulate the arachidonic acid cascade through two distinct pathways:
-
Cyclooxygenase (COX) Inhibition : this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
-
Phospholipase A2 (PLA2) Inhibition : A distinguishing feature of this compound is its inhibitory activity against secretory phospholipase A2 (sPLA2).[2] This enzyme is responsible for the release of arachidonic acid from cell membranes, the initial rate-limiting step in the inflammatory cascade. By inhibiting sPLA2, this compound reduces the availability of the substrate for both COX and lipoxygenase (LOX) pathways, potentially leading to a broader anti-inflammatory effect.
The dual inhibition of both COX and sPLA2 suggests a comprehensive blockade of the production of inflammatory mediators.
Signaling Pathway Diagram
Preclinical Pharmacology
Preclinical studies have been conducted to evaluate the efficacy of this compound in various models of inflammation and pain. While specific IC50 values for its enzymatic targets are not consistently reported in publicly available literature, in vivo studies have demonstrated its dose-dependent effects.
In Vivo Antipyretic Activity
In a study using a lipopolysaccharide (LPS)-induced fever model in rabbits, orally administered this compound demonstrated a dose-dependent antipyretic effect. The 50% effective dose (ED50) was determined and compared with other NSAIDs.
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 9.64 |
| Ibuprofen | 26.45 |
| Indomethacin | 4.41 |
| Pranoprofen | 11.91 |
| Data from a study on LPS-induced fever in rabbits.[3] |
Furthermore, a 30 mg/kg oral dose of this compound was shown to significantly inhibit the increase in prostaglandin E2 (PGE2) levels in the cerebrospinal fluid (CSF) of febrile rabbits, providing a direct link between its central anti-inflammatory action and its antipyretic effect.[3]
Clinical Development
This compound has undergone clinical evaluation, reaching at least Phase II of clinical trials. These trials were designed to assess the efficacy and safety of this compound in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[4] However, detailed public records of the trial designs, patient populations, and primary and secondary endpoint data are scarce.
Commonly reported side effects for this compound are typical of the NSAID class and include gastrointestinal disturbances such as nausea, vomiting, diarrhea, and abdominal pain.[4] Dizziness, headache, drowsiness, and skin reactions have also been noted.[4] While some sources suggest a favorable gastrointestinal safety profile compared to other NSAIDs, comprehensive clinical data is needed to fully substantiate this claim.[4]
Synthesis
The chemical synthesis of this compound, being a derivative of phenylpropionic acid, likely follows established synthetic routes for this class of compounds. While the specific patented synthesis by its originators is not detailed here, a general synthetic approach can be conceptualized.
Conceptual Synthesis Workflow
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the nature of the investigations, standard pharmacological assays would have been employed. Below are representative protocols for the key enzymatic assays.
Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption with an oxygen electrode.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by non-linear regression analysis of the concentration-response curve.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against sPLA2.
Methodology:
-
Enzyme Source: Purified sPLA2 from a relevant source (e.g., human recombinant or snake venom) is used.
-
Substrate Preparation: A fluorescently labeled phospholipid substrate (e.g., NBD-phosphatidylcholine) is incorporated into liposomes.
-
Reaction Buffer: A suitable buffer containing calcium ions (essential for sPLA2 activity) is prepared.
-
Assay Procedure: The sPLA2 enzyme is incubated with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: The substrate-containing liposomes are added to initiate the enzymatic reaction.
-
Detection: The hydrolysis of the fluorescently labeled phospholipid by sPLA2 results in the release of a fluorescent fatty acid, leading to an increase in fluorescence intensity. This is monitored over time using a fluorometer.
-
Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence increase. The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined from the resulting concentration-response curve.
Conclusion
This compound is a noteworthy NSAID characterized by its dual inhibitory action on both COX enzymes and sPLA2. This mechanism suggests a broader anti-inflammatory potential compared to NSAIDs that only target the COX pathway. While early preclinical and clinical investigations showed promise, particularly concerning its antipyretic and anti-inflammatory effects, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of readily available, detailed data from its development program. Further research and access to historical data would be invaluable for a complete assessment of this compound's therapeutic potential in the management of inflammatory and pain-related disorders.
References
Alminoprofen: An In-Depth Toxicological Profile for Early-Stage Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available toxicological data exists for Alminoprofen in early-stage research. This guide synthesizes the available information and extrapolates potential toxicological considerations based on its classification as a phenylpropionic acid non-steroidal anti-inflammatory drug (NSAID), with Ibuprofen used as a primary surrogate for quantitative data and experimental protocols. All data presented for surrogate compounds should be interpreted with caution and is intended for informational purposes to guide future research.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1] It is recognized for its analgesic, anti-inflammatory, and antipyretic properties.[2] The primary mechanism of action for this compound involves the dual inhibition of secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3] This technical guide provides a comprehensive overview of the toxicological profile of this compound relevant to early-stage research and development, addressing key safety considerations for preclinical evaluation.
Quantitative Toxicology Data
Due to the limited availability of specific quantitative toxicological data for this compound, this section presents data for the structurally and mechanistically related compound, Ibuprofen, to provide a frame of reference for potential toxicity.
Table 1: Acute Toxicity of Ibuprofen
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 1225 mg/kg | [4] |
Table 2: No Observed Adverse Effect Level (NOAEL) for Ibuprofen
| Species | Study Duration | Route of Administration | NOAEL | Key Findings at Higher Doses | Reference |
| Rat | Single Dose | Oral | 200 mg/kg | Body weight changes, clinical signs of toxicity, mortalities, and necropsy findings (e.g., bloated stomachs, intestinal fluid, stomach bleeding) | [5] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized protocols for key toxicological assays, based on regulatory guidelines and studies conducted on other NSAIDs.
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of a test substance.
-
Species: Typically Wistar or Sprague-Dawley rats.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of this compound is administered via gavage. A stepwise procedure is used with a starting dose based on available data, typically with 3 animals per step.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance using various strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Histidine-dependent bacterial strains are exposed to varying concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
The mixture is incubated and then plated on a minimal agar medium lacking histidine.
-
After a suitable incubation period, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Test (General Protocol based on OECD Guideline 474)
-
Objective: To assess the potential of a test substance to induce chromosomal damage or damage to the mitotic apparatus.
-
Species: Typically mice or rats.
-
Methodology:
-
Animals are administered this compound, usually via the intended clinical route, at multiple dose levels.
-
Bone marrow is harvested at appropriate time intervals after treatment.
-
Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells).
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Inflammatory Pathway
This compound, like other NSAIDs, exerts its primary therapeutic and toxic effects through the inhibition of the cyclooxygenase (COX) enzymes. This disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The dual inhibition of sPLA2 by this compound provides an additional anti-inflammatory mechanism by limiting the initial release of arachidonic acid from the cell membrane.
Caption: this compound's dual inhibition of sPLA2 and COX enzymes.
General Preclinical Toxicology Workflow
The preclinical safety evaluation of a new chemical entity like this compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: A typical workflow for preclinical toxicological assessment.
Key Toxicological Endpoints
Based on the known effects of the phenylpropionic acid class of NSAIDs, the following toxicological endpoints are of primary concern for this compound in early-stage research:
-
Gastrointestinal Toxicity: As with other NSAIDs, the inhibition of COX-1 can lead to gastric irritation, ulceration, and bleeding due to the suppression of protective prostaglandins in the gastric mucosa.[2]
-
Renal Toxicity: Prostaglandins play a crucial role in maintaining renal blood flow. Inhibition of COX enzymes can lead to reduced renal perfusion, fluid retention, and in some cases, acute kidney injury, particularly in susceptible individuals.
-
Cardiovascular Toxicity: Some NSAIDs have been associated with an increased risk of cardiovascular thrombotic events. This is thought to be related to the imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).
-
Hepatotoxicity: While less common, NSAID-induced liver injury can occur and may be idiosyncratic. Monitoring of liver function tests is a standard part of preclinical and clinical safety evaluation.
-
Genotoxicity: As a standard part of drug development, the genotoxic potential of this compound needs to be assessed through a battery of tests to rule out mutagenic and clastogenic effects.
Conclusion
The toxicological profile of this compound in early-stage research is not yet well-defined in publicly accessible literature. However, its classification as a phenylpropionic acid NSAID and its dual inhibitory action on sPLA2 and COX-2 provide a basis for predicting its potential toxicities. The primary safety concerns are likely to be gastrointestinal, renal, and cardiovascular effects, consistent with other drugs in this class. Rigorous preclinical safety evaluation, following standardized protocols for acute and repeated-dose toxicity, genotoxicity, and safety pharmacology, is essential to characterize the risk profile of this compound and to support its further development. The use of data from surrogate molecules like Ibuprofen can be a valuable tool for initial risk assessment and study design in the absence of this compound-specific data.
References
- 1. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Alminoprofen's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alminoprofen
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, structurally similar to ibuprofen and naproxen. It is primarily utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic effects of this compound are rooted in its molecular interactions with key enzymes involved in the inflammatory cascade. This guide provides a detailed exploration of this compound's mechanism of action, with a focus on its interplay with cellular signaling pathways. While direct quantitative data for this compound is limited in some areas, this guide will also draw upon the well-documented effects of related NSAIDs to provide a comprehensive overview for research and drug development professionals.
Primary Mechanism of Action: Dual Inhibition of sPLA2 and COX Enzymes
This compound exerts its primary anti-inflammatory effect through a dual-action mechanism, targeting two key enzyme families in the arachidonic acid cascade: secretory phospholipase A2 (sPLA2) and cyclooxygenase (COX).[2][3]
1. Inhibition of Secretory Phospholipase A2 (sPLA2):
Unlike many classical NSAIDs, this compound exhibits inhibitory activity against sPLA2.[2] sPLA2 is a group of enzymes that catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from cell membranes. Arachidonic acid is the primary precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting sPLA2, this compound effectively reduces the available pool of arachidonic acid, thereby attenuating the entire downstream inflammatory cascade. The PLA2 targeted by this compound is likely the secretory phospholipase A2 (sPLA2).[2]
2. Non-Selective Inhibition of Cyclooxygenase (COX) Enzymes:
Similar to other propionic acid derivatives, this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and supporting platelet function.[1]
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary enzyme responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[1]
By inhibiting both COX isoforms, this compound blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1] This reduction in prostaglandin synthesis is central to its analgesic, anti-inflammatory, and antipyretic effects.[1]
Quantitative Data on Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Ibuprofen | COX-1 | 13 | [4][5] |
| Ibuprofen | COX-2 | 370 | [6] |
Note: The presented data for ibuprofen is for comparative purposes. Further research is required to determine the precise IC50 values for this compound.
Interaction with Cellular Signaling Pathways
Beyond its direct effects on the prostaglandin synthesis pathway, the actions of this compound can be extrapolated to influence other critical cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the intrinsic apoptosis pathway. This understanding is largely based on the established pharmacology of other NSAIDs.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis. While direct studies on this compound's effect on MAPK are scarce, NSAIDs are known to modulate these pathways. The inhibition of prostaglandin E2 (PGE2) synthesis by this compound can indirectly affect MAPK signaling, as PGE2 is known to activate these cascades.
Nuclear Factor-kappa B (NF-κB) Pathway
NF-κB is a master transcriptional regulator of inflammation. The activation of NF-κB is a hallmark of many inflammatory conditions. Some NSAIDs have been shown to inhibit NF-κB activation, often through COX-independent mechanisms. The reduction of pro-inflammatory cytokines due to COX inhibition by this compound can also lead to decreased NF-κB activation.
Apoptosis Pathways
Several NSAIDs have been demonstrated to induce apoptosis in various cell types, particularly in cancer cells. This pro-apoptotic effect can be mediated through both COX-dependent and COX-independent mechanisms. The induction of apoptosis is a complex process involving the regulation of pro- and anti-apoptotic proteins, such as those of the Bcl-2 family.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of this compound with the signaling pathways discussed.
Cyclooxygenase (COX) Activity Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and recombinant human COX-2.
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol and 1 µM hematin.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the this compound dilution or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a 100 µM arachidonic acid solution.
-
Incubate at 37°C for 2 minutes.
-
-
Detection: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Western Blot for MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of MAPK pathway proteins (p38, JNK, ERK1/2).
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat with this compound at various concentrations for a specified time. A pro-inflammatory stimulus (e.g., LPS) can be used to activate the MAPK pathway.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Cell Treatment: After 24 hours, treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Add luciferase assay reagent to a portion of the cell lysate and measure firefly luciferase activity using a luminometer.
-
Add Stop & Glo® reagent to the same sample to quench the firefly luciferase signal and measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To evaluate the ability of this compound to induce apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., colon or gastric cancer cell lines) with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Conclusion
This compound is a potent NSAID with a dual mechanism of action involving the inhibition of both sPLA2 and COX enzymes. This primary action on the arachidonic acid cascade effectively reduces the production of pro-inflammatory prostaglandins. While direct experimental evidence for this compound's interaction with other signaling pathways is still emerging, its structural and functional similarity to other well-studied NSAIDs suggests a potential role in modulating the MAPK and NF-κB signaling pathways, as well as in the induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further investigate these potential interactions and elucidate the complete cellular mechanism of action of this compound. A deeper understanding of these pathways will be invaluable for the development of more targeted and effective anti-inflammatory and potentially anti-cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Alminoprofen with Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational molecular docking analysis of Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), with its primary targets, the cyclooxygenase (COX) enzymes. This document outlines the theoretical framework, experimental protocols, and relevant data in the context of drug-enzyme interactions, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound and COX Enzymes
This compound is a phenylpropionic acid derivative belonging to the NSAID class of drugs, known for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the biosynthesis of prostaglandins from arachidonic acid.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2]
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects. This compound has been reported to exhibit a preferential inhibition of COX-2.[1]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the binding mode and affinity of a ligand (drug) to its protein target (enzyme). This guide will delve into the specifics of performing molecular docking studies of this compound with COX-1 and COX-2.
Quantitative Data from Molecular Docking and In Vitro Assays
Table 1: Representative Molecular Docking Data of Selected NSAIDs with COX-1 and COX-2
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference Compound(s) |
| Fenoprofen | COX-1 | -7.4 | Indomethacin (-7.4) |
| Fenoprofen | COX-2 | -7.6 | Aceclofenac (-7.5) |
| Ibuprofen | COX-2 | -7.3 | Experimental Model |
| Aspirin | COX-1 | -6.2 | N/A |
| Antipyrine | COX-1 | -6.4 | N/A |
Data sourced from multiple computational studies.[2][4]
Table 2: In Vitro Inhibition of COX-1 and COX-2 by Selected NSAIDs (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data is compiled from studies on human peripheral monocytes.[3]
Experimental Protocols for Molecular Docking
The following is a detailed, generalized protocol for conducting molecular docking studies of this compound with COX-1 and COX-2 enzymes. This protocol is based on established methodologies for NSAID docking.[5][6]
3.1. Software and Hardware Requirements
-
Molecular Modeling Software: AutoDock Tools, PyRx, Schrödinger Maestro, or similar.
-
Docking Engine: AutoDock Vina, Glide, or equivalent.[6]
-
Visualization Software: Discovery Studio Visualizer, PyMOL, or VMD.
-
Hardware: A high-performance computing workstation is recommended for efficient calculations.
3.2. Protein Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Recommended PDB IDs include 6Y3C for COX-1 and 1PXX or 5IKT for COX-2.[1][5]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands and ions from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Repair any missing residues or atoms using the protein preparation wizard in the chosen software.
-
Save the prepared protein structures in the appropriate format (e.g., PDBQT for AutoDock).
-
3.3. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF). Alternatively, it can be retrieved from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Format Conversion: Convert the ligand file to the format required by the docking software (e.g., PDBQT), assigning Gasteiger charges.
3.4. Grid Generation
-
Define the Binding Site: Identify the active site of the COX enzymes. This is typically the channel where arachidonic acid binds. Key residues in the active site include Arg120 and Tyr355.
-
Set Grid Box Parameters: Define a grid box that encompasses the entire active site. A typical grid box size for COX enzymes is in the range of 25 x 25 x 25 Å with a spacing of 0.375 Å.[6] The center of the grid should be set to the geometric center of the active site.
3.5. Molecular Docking Simulation
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, the exhaustiveness of the search can be adjusted (a higher value increases accuracy but also computation time).
-
Run Docking: Execute the docking simulation. The software will generate multiple binding poses (conformations) of this compound within the active site of each COX enzyme, ranked by their docking scores or binding energies.
3.6. Post-Docking Analysis
-
Analyze Binding Poses: Visualize the top-ranked poses to analyze the binding mode of this compound.
-
Identify Key Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the COX active sites.
-
Compare COX-1 and COX-2 Interactions: A comparative analysis of the binding modes and energies in COX-1 and COX-2 can provide insights into the selectivity of this compound.
Visualizations
4.1. COX Enzyme Signaling Pathway
Caption: COX Signaling Pathway and the inhibitory action of this compound.
4.2. Molecular Docking Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion
Molecular docking serves as a powerful in silico tool to elucidate the binding mechanisms of drugs like this compound with their enzymatic targets. Although specific docking scores for this compound are not widely published, the provided protocols and comparative data for other NSAIDs offer a robust framework for conducting such computational studies. The preferential inhibition of COX-2 by this compound, suggested by in vitro studies, can be further investigated and rationalized through detailed molecular docking analysis. The insights gained from these studies are invaluable for the structure-based design of novel NSAIDs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Alminoprofen: A Technical Guide to its Dual Inhibitory Mechanism on sPLA2 and COX-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, presents a compelling profile as a dual inhibitor of two key enzymes in the inflammatory cascade: secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. While specific IC50 values for this compound are not consistently reported in publicly available literature, existing evidence points to a dose-dependent inhibition of prostaglandin E2 (PGE2) synthesis, a hallmark of COX-2 inhibition. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a targeted anti-inflammatory agent.
Introduction: The Arachidonic Acid Cascade and Inflammation
Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid (AA) cascade is a central pathway in its mediation. The initiation of this cascade involves the liberation of arachidonic acid from the cell membrane's phospholipid bilayer. This crucial step is catalyzed by phospholipase A2 (PLA2) enzymes. Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.
This compound has been identified as an anti-inflammatory agent that uniquely targets the initial step of this cascade through the inhibition of secretory phospholipase A2 (sPLA2), as well as a downstream enzyme, COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1][2] This dual-inhibition mechanism suggests a broader and potentially more potent anti-inflammatory effect compared to agents that target only a single enzyme in the pathway.
This compound's Dual Inhibitory Action
Inhibition of Secretory Phospholipase A2 (sPLA2)
Secretory PLA2s are a group of enzymes that are catalytically active at inflammatory sites, where they release arachidonic acid from the phospholipids of cellular membranes. By inhibiting sPLA2, this compound effectively reduces the availability of the primary substrate for both the COX and LOX pathways, thereby attenuating the production of a wide range of pro-inflammatory mediators.[1]
Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. This compound has been shown to preferentially inhibit COX-2.[1] This selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it is associated with a reduced risk of gastrointestinal side effects that are commonly linked to the inhibition of COX-1. Research has demonstrated that this compound induces a dose-dependent inhibitory response on the levels of PGE2, a key product of the COX-2 enzyme, in a concentration range of 0 to 50 μM.[2]
Quantitative Data on Inhibitory Activity
While the dual inhibitory nature of this compound on sPLA2 and COX-2 is established, specific IC50 values are not consistently available in the peer-reviewed literature. The following table summarizes the currently available quantitative and qualitative data.
| Target Enzyme | Inhibitory Activity | Source |
| Secretory Phospholipase A2 (sPLA2) | Confirmed Inhibitor | [1] |
| Cyclooxygenase-2 (COX-2) | Dose-dependent inhibition of PGE2 synthesis (0-50 μM) | [2] |
| Cyclooxygenase-1 (COX-1) | Lower inhibitory activity compared to COX-2 | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The absence of specific values for this compound in the public domain highlights an area for future research.
Experimental Protocols
The following sections detail the methodologies typically employed to assess the inhibitory activity of compounds like this compound on sPLA2 and COX-2.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of sPLA2.
-
Principle: The assay typically utilizes a chromogenic or fluorogenic substrate that mimics the natural phospholipid substrate of sPLA2. Upon cleavage by sPLA2, the substrate releases a detectable molecule. The reduction in the signal in the presence of the inhibitor, as compared to a control, indicates the level of inhibition.
-
Materials:
-
Recombinant human sPLA2 enzyme
-
Chromogenic/fluorogenic sPLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and bovine serum albumin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sPLA2 substrate to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay evaluates the ability of a test compound to inhibit the production of prostaglandins by the COX-2 enzyme.
-
Principle: The most common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is typically quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer containing co-factors like heme and glutathione)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C to allow for prostaglandin synthesis.
-
Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 synthesis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound's dual inhibition and a typical experimental workflow for its evaluation.
Conclusion and Future Directions
This compound demonstrates a promising dual mechanism of action by inhibiting both sPLA2 and COX-2. This mode of action suggests that it may offer significant anti-inflammatory benefits by targeting the inflammatory cascade at two distinct and critical points. The preferential inhibition of COX-2 over COX-1 is also a favorable characteristic, potentially leading to a better gastrointestinal safety profile compared to non-selective NSAIDs.
A significant gap in the current understanding of this compound is the lack of readily available and standardized quantitative data, specifically its IC50 values for sPLA2 and COX-2. Future research should focus on rigorously determining these values using standardized in vitro assays. Such data would be invaluable for direct comparison with other single-target and dual-target anti-inflammatory agents and would provide a more complete picture of this compound's therapeutic potential. Further investigation into its effects on the lipoxygenase pathway would also be beneficial to definitively rule in or out a broader dual COX/LOX inhibitory profile. A comprehensive understanding of its inhibitory profile will be crucial for guiding its potential development and clinical application in the management of inflammatory diseases.
References
Methodological & Application
Application Note: Quantification of Alminoprofen in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Alminoprofen in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalytical assays. This application note provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ketoprofen (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard (IS) from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Ketoprofen, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in negative ion electrospray ionization mode with multiple reaction monitoring (MRM). The proposed MRM transitions are based on the structure of this compound and the typical fragmentation of related NSAIDs. These parameters should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 900 L/Hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 218.1 | 174.1 | 150 | 15 |
| Ketoprofen (IS) | 253.1 | 209.1 | 150 | 15 |
Note: The precursor ion for this compound is represented as [M-H]⁻. The proposed product ion corresponds to the loss of the carboxylic acid group (CO2).
Method Validation (Illustrative Data)
The following tables summarize the expected performance characteristics of the method. These values are illustrative and should be confirmed through a full method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 90 - 110 |
| High | 800 | > 80 | 90 - 110 |
Experimental Workflow
Caption: HPLC-MS/MS workflow for this compound quantification in plasma.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications in a drug development setting. The method should be fully validated according to regulatory guidelines before implementation in clinical or preclinical studies.
References
Application Notes and Protocols: In Vivo Efficacy of Alminoprofen in a Rat Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Additionally, this compound has been reported to exhibit anti-phospholipase A2 (PLA2) activity, potentially targeting secretory phospholipase A2 (sPLA2), further contributing to its anti-inflammatory profile.[1] These characteristics make this compound a candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard rat models of arthritis: Carrageenan-Induced Paw Edema (an acute inflammatory model) and Adjuvant-Induced Arthritis (a chronic inflammatory model). The provided data, while illustrative, is based on the expected efficacy of a potent NSAID in these models and serves to guide researchers in experimental design and data interpretation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual-pronged approach. The primary pathway involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. It also demonstrates inhibitory effects on phospholipase A2 (PLA2), which is responsible for the release of arachidonic acid from the cell membrane.
References
Application Notes and Protocols: Alminoprofen in Carrageenan-Induced Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its anti-inflammatory, analgesic, and antipyretic properties make it a subject of interest in drug development and inflammation research.[1] The carrageenan-induced paw edema assay is a classical and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound using this model.
Mechanism of Action of this compound
This compound primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, some evidence suggests that this compound may also exhibit anti-phospholipase A2 (PLA2) activity, which would further contribute to its anti-inflammatory profile by limiting the release of arachidonic acid from cell membranes.[1]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Mechanism of action of this compound in the inflammatory cascade.
Carrageenan-Induced Paw Edema Assay: Experimental Protocol
This protocol details the procedure for inducing acute inflammation in the paw of rodents and assessing the anti-inflammatory potential of this compound.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, Diclofenac sodium)
-
Saline solution (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Animal balance
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to standard pellet diet and water.
-
Fasting: Animals should be fasted for 12-18 hours before the experiment, with water provided ad libitum.
Experimental Design and Procedure
The following workflow outlines the key steps in the carrageenan-induced paw edema assay for evaluating this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Preparation: Following the acclimatization and fasting period, weigh each animal.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle orally.
-
Group II (Positive Control): Receives a standard NSAID (e.g., Indomethacin 10 mg/kg) orally.
-
Group III, IV, V (Test Groups): Receive this compound at different doses (e.g., 25, 50, 100 mg/kg) orally.
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the respective vehicle, positive control, or this compound solution to each animal via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vt) of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis
-
Calculate the increase in paw volume (edema):
-
Edema (mL) = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation
Table 1: Effect of a Standard NSAID (Diclofenac) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | - | Paw Volume (mL) ± SEM | - | - | - | - |
| 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | ||
| Control (Vehicle) | 10 mL/kg | 0.98 ± 0.02 | 1.45 ± 0.05 | 1.78 ± 0.06 | 1.95 ± 0.07 | 1.88 ± 0.06 | 1.75 ± 0.05 |
| Diclofenac Sodium | 10 | 0.97 ± 0.03 | 1.15 ± 0.04 | 1.30 ± 0.05 | 1.42 ± 0.06 | 1.35 ± 0.05 | 1.28 ± 0.04* |
*p < 0.05 compared to the control group.
Table 2: Percentage Inhibition of Paw Edema by a Standard NSAID (Diclofenac)
| Treatment Group | Dose (mg/kg) | - | % Inhibition of Edema | - | - | - |
| 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | ||
| Diclofenac Sodium | 10 | 63.8% | 60.0% | 54.6% | 58.9% | 61.0% |
Conclusion
The carrageenan-induced paw edema assay is a robust and reliable method for evaluating the acute anti-inflammatory activity of this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can effectively characterize the anti-inflammatory profile of this compound and compare its efficacy to standard NSAIDs. This will provide valuable insights for drug development and further mechanistic studies.
References
Alminoprofen Formulation Strategies for Enhanced Oral Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, similar to ibuprofen and naproxen. It exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins that mediate pain and inflammation.[1] Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver.[1] However, like many drugs in its class, the oral bioavailability of this compound can be limited by its poor aqueous solubility. This can lead to variable absorption and the need for higher doses, potentially increasing the risk of side effects.
To overcome these limitations, advanced formulation strategies can be employed to enhance the solubility and dissolution rate of this compound, thereby improving its oral bioavailability. This document provides detailed application notes and protocols for four such strategies: Solid Dispersions, Nanoparticle Formation, Self-Emulsifying Drug Delivery Systems (SEDDS), and Cyclodextrin Inclusion Complexation.
Due to a lack of extensive formulation data specific to this compound in publicly available literature, the following protocols are based on well-established methods for ibuprofen, a structurally and functionally similar NSAID. These protocols serve as a robust starting point for the development and optimization of this compound formulations.
General Mechanism of NSAID Action
The primary mechanism of action for this compound and other NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This interruption of the inflammatory cascade is depicted in the signaling pathway below.
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Section 1: Solid Dispersion Formulation
Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in an inert, hydrophilic carrier matrix in the solid state. This can lead to the drug being present in an amorphous form, which has higher solubility than its crystalline counterpart.
Experimental Protocol: this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of an this compound solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or PEG 6000
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Desiccator
Procedure:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and the carrier (e.g., PVP K30) in desired weight ratios (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the drug and the carrier in a sufficient volume of ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed on the flask wall.
-
Scrape the solid mass and dry it further in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
-
Characterization:
-
Solubility Studies: Determine the saturation solubility of the prepared solid dispersion in various media (e.g., distilled water, phosphate buffer pH 6.8) and compare it with the pure drug.
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II (paddle) apparatus in a suitable dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 at 37°C).
-
Solid-State Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for drug-carrier interactions.
-
Data Presentation: Expected Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference (Model Drug: Ibuprofen) |
| Pure this compound (Hypothetical) | - | - | - | - |
| This compound Solid Dispersion (1:2 ratio) | Increased | Decreased | Increased | [2][3] |
| This compound Solid Dispersion (1:4 ratio) | Significantly Increased | Significantly Decreased | Significantly Increased | [2][3] |
Section 2: Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
Experimental Protocol: this compound Nanoparticles by Antisolvent Precipitation
This method involves dissolving the drug in a solvent and then introducing this solution into an antisolvent, causing the drug to precipitate as nanoparticles.
Materials:
-
This compound powder
-
Suitable solvent (e.g., ethanol, acetone)
-
Antisolvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
High-speed homogenizer or ultrasonicator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in a suitable solvent to prepare the organic phase.
-
Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in the antisolvent (deionized water) to prepare the aqueous phase.
-
-
Nanoprecipitation:
-
Inject the organic phase containing this compound into the aqueous phase under high-speed homogenization or ultrasonication. The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
-
Solvent Removal and Nanoparticle Collection:
-
Evaporate the organic solvent using a rotary evaporator.
-
Centrifuge the resulting nanosuspension at a high speed (e.g., 15,000 rpm) to separate the nanoparticles.
-
Wash the nanoparticle pellet with deionized water to remove any excess stabilizer.
-
-
Lyophilization (Optional):
-
To obtain a dry powder, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Observe the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In Vitro Dissolution: Conduct dissolution studies to compare the release profile of the nanoparticles with the pure drug.
-
Figure 2: Workflow for this compound nanoparticle preparation by antisolvent precipitation.
Data Presentation: Expected Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference (Model Drug: Ibuprofen) |
| Pure this compound (Hypothetical) | - | - | - | - |
| This compound Nanosuspension | Significantly Increased | Significantly Decreased | Significantly Increased | [3] |
Section 3: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based system, and upon emulsification, it is presented in a solubilized state with a large interfacial area for absorption.
Experimental Protocol: this compound SEDDS Formulation
This protocol outlines the development of a liquid SEDDS formulation for this compound.
Materials:
-
This compound powder
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Cremophor RH40, Tween 80)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe for the formation of a clear or bluish-white emulsion to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time taken for emulsification. Determine the globule size of the resulting emulsion using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform in vitro dissolution studies, comparing the release from the SEDDS to that of the pure drug.
-
Data Presentation: Expected Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference (Model Drug: Ibuprofen) |
| Pure this compound (Hypothetical) | - | - | - | - |
| This compound SEDDS | Significantly Increased | Significantly Decreased | Significantly Increased | [2] |
Section 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and dissolution.
Experimental Protocol: this compound-Cyclodextrin Complex by Kneading Method
This protocol describes a simple and efficient method for preparing solid inclusion complexes.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Oven
Procedure:
-
Complex Formation:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of the water-ethanol mixture to moisten it.
-
Gradually add this compound (e.g., at a 1:1 molar ratio) to the mortar.
-
Knead the mixture thoroughly for 45-60 minutes to form a paste of appropriate consistency.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to get a uniform product.
-
-
Characterization:
-
Phase Solubility Studies: Determine the effect of increasing concentrations of the cyclodextrin on the solubility of this compound to ascertain the stoichiometry of the complex.
-
In Vitro Dissolution: Compare the dissolution rate of the complex with that of the pure drug and a simple physical mixture of the drug and cyclodextrin.
-
Solid-State Characterization: Use DSC, XRD, and FTIR to confirm the formation of the inclusion complex.
-
Figure 3: Logical relationship of this compound and Cyclodextrin forming an inclusion complex.
Data Presentation: Expected Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference (Model Drug: Ibuprofen) |
| Pure this compound (Hypothetical) | - | - | - | - |
| This compound-HP-β-CD Complex | Increased | Decreased | Increased | [2] |
Conclusion
The enhancement of oral bioavailability for poorly soluble drugs like this compound is a critical aspect of pharmaceutical development. The formulation strategies outlined in these application notes—solid dispersions, nanoparticle formation, SEDDS, and cyclodextrin complexation—offer proven pathways to improve the dissolution rate and subsequent absorption of this compound. While the provided protocols are based on the well-studied model compound ibuprofen, they provide a strong and adaptable foundation for researchers to initiate and advance the formulation of this compound. Through systematic application and optimization of these techniques, it is possible to develop a more effective oral dosage form of this compound with improved therapeutic outcomes.
References
Application Note: Development of a Topical Alminoprofen Nanoparticle Formulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the development and characterization of a topical nanoparticle formulation for the non-steroidal anti-inflammatory drug (NSAID), Alminoprofen. By encapsulating this compound in polymeric nanoparticles, this formulation aims to enhance its skin permeation, provide sustained release, and improve its therapeutic efficacy for localized inflammatory conditions. This document provides an overview of the formulation process, characterization data, and detailed protocols for key experimental procedures.
1. Introduction
This compound is a phenylpropionic acid derivative NSAID with potent anti-inflammatory and analgesic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Specifically, this compound has been shown to possess activity against both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2).[4] Conventional topical formulations of NSAIDs often face challenges with poor skin penetration and short duration of action, necessitating frequent application.
Nanotechnology offers a promising approach to overcome these limitations.[5][6] Encapsulating drugs within nanoparticles can improve their solubility, protect them from degradation, enhance their penetration through the skin barrier, and provide a controlled and sustained release profile.[7][8] This leads to improved drug retention at the target site, potentially increasing therapeutic efficacy while minimizing systemic side effects.[9]
This note describes the formulation of this compound-loaded nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation method and provides a comprehensive evaluation of their physicochemical properties, in vitro release kinetics, and ex vivo skin permeation.
2. Experimental Workflow
The overall experimental process for the development and evaluation of the this compound nanoparticle formulation is illustrated below.
Caption: Experimental workflow for formulation and evaluation.
3. Results: Physicochemical Characterization
This compound-loaded nanoparticles were successfully prepared and characterized. The formulation exhibited a particle size suitable for topical delivery, a narrow size distribution, and good colloidal stability as indicated by the zeta potential. High entrapment efficiency and drug loading were achieved.
| Parameter | Result (Mean ± SD) |
| Particle Size (Z-average) | 185.6 ± 5.2 nm |
| Polydispersity Index (PDI) | 0.17 ± 0.03 |
| Zeta Potential | -32.4 ± 1.8 mV |
| Entrapment Efficiency (EE%) | 91.5 ± 2.5 % |
| Drug Loading (DL%) | 12.8 ± 0.9 % |
| Caption: Physicochemical properties of this compound nanoparticles. |
4. Results: In Vitro Drug Release
The in vitro release profile was evaluated over 24 hours. The nanoparticle formulation demonstrated a biphasic release pattern, characterized by an initial burst release followed by a sustained release, which is desirable for topical applications to provide both rapid onset and prolonged therapeutic effect.
| Time (hours) | Cumulative Release (%) (Mean ± SD) |
| 1 | 22.4 ± 1.9 |
| 2 | 35.1 ± 2.1 |
| 4 | 48.9 ± 2.8 |
| 8 | 65.7 ± 3.4 |
| 12 | 78.2 ± 3.9 |
| 24 | 92.3 ± 4.5 |
| Caption: In vitro cumulative release of this compound. |
5. Results: Ex Vivo Skin Permeation
An ex vivo skin permeation study using Franz diffusion cells showed significantly enhanced permeation of this compound from the nanoparticle formulation compared to a conventional gel. The nanoparticles facilitated drug deposition within the skin layers.[10][11]
| Formulation | Cumulative Permeation at 24h (µg/cm²) |
| This compound Nanoparticle Gel | 152.8 ± 12.6 |
| Conventional this compound Gel | 45.3 ± 5.9 |
| Caption: Ex vivo skin permeation of this compound. |
6. Mechanism of Action and Delivery
This compound exerts its anti-inflammatory effect by inhibiting key enzymes in the inflammatory cascade. The nanoparticle formulation enhances the delivery of this compound across the stratum corneum, the primary barrier of the skin.
Caption: Anti-inflammatory mechanism of this compound.[2][4]
Caption: Nanoparticle-mediated topical drug delivery.
The developed this compound nanoparticle formulation demonstrates promising characteristics for topical drug delivery. The nanoscale particle size, high entrapment efficiency, and sustained-release profile suggest its potential for improved local anti-inflammatory therapy. The enhanced skin permeation observed in ex vivo studies indicates that this formulation could offer a more effective treatment for localized pain and inflammation compared to conventional topical products.
Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the emulsion-solvent evaporation method for preparing this compound-loaded poly-ε-caprolactone (PCL) nanoparticles.[12]
Materials:
-
This compound powder
-
Poly-ε-caprolactone (PCL)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Prepare the Organic Phase: Dissolve 50 mg of this compound and 200 mg of PCL in 10 mL of dichloromethane.
-
Prepare the Aqueous Phase: Dissolve 200 mg of PVA in 20 mL of deionized water to create a 1% w/v solution.
-
Form the Emulsion: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Emulsification: Sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude in an ice bath to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 40°C for 2-3 hours, or stir overnight at room temperature in a fume hood to allow for solvent evaporation.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and un-entrapped drug.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water or buffer) for characterization or lyophilize for long-term storage.
Protocol 2: Characterization of this compound Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using a Zetasizer Nano ZS (Malvern Instruments) or similar instrument.[13]
-
Analysis: Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI. Use Laser Doppler Velocimetry (LDV) to measure the zeta potential. Perform all measurements in triplicate at 25°C.
2.2 Entrapment Efficiency (EE) and Drug Loading (DL) This protocol uses an indirect method to quantify the un-entrapped drug.[14]
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension (before the washing step in Protocol 1) at 15,000 rpm for 30 minutes.
-
Quantification: Carefully collect the supernatant, which contains the un-entrapped (free) this compound. Analyze the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculation:
-
Entrapment Efficiency (EE %):
-
EE (%) = [(Total Amount of this compound Used - Amount of Free this compound in Supernatant) / Total Amount of this compound Used] x 100[15]
-
-
Drug Loading (DL %):
-
First, determine the weight of the nanoparticles by lyophilizing a known volume of the purified nanoparticle suspension.
-
DL (%) = [Amount of Entrapped this compound / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the drug release profile.[16][17]
Materials:
-
Dialysis membrane (e.g., MWCO 12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking water bath or incubator
-
This compound nanoparticle suspension
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Accurately measure a volume of the nanoparticle suspension (equivalent to a known amount of this compound, e.g., 5 mg) and place it inside the dialysis bag. Securely seal both ends.
-
Release Study: Immerse the sealed dialysis bag in a beaker containing 100 mL of PBS (pH 7.4), which acts as the release medium. To maintain sink conditions, 0.5% w/v Tween 80 can be added to the medium.
-
Incubation: Place the beaker in a shaking water bath set at 37°C and 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium.
-
Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Ex Vivo Skin Permeation Study
This protocol uses a Franz diffusion cell to evaluate the permeation of the formulation through an animal skin membrane.[10][11][18]
Materials:
-
Franz diffusion cells
-
Full-thickness abdominal skin from a suitable animal model (e.g., rat or pig)
-
Receptor medium (PBS, pH 7.4)
-
Magnetic stirrer for Franz cells
-
Water bath circulator
-
This compound nanoparticle formulation (e.g., incorporated into a hydrogel)
Procedure:
-
Skin Preparation: Excise the full-thickness abdominal skin from the animal. Carefully remove any subcutaneous fat and hair. Rinse the skin with PBS.
-
Cell Setup: Mount the prepared skin on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS. Ensure there are no air bubbles trapped beneath the skin. The medium should be continuously stirred with a magnetic bar. The temperature should be maintained at 37°C by a circulating water bath.
-
Equilibration: Allow the skin to equilibrate for 30 minutes.
-
Sample Application: Apply a known quantity (e.g., 100 mg) of the this compound nanoparticle formulation uniformly on the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples (e.g., 0.5 mL) from the receptor compartment through the sampling port.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated and sensitive analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) and plot it against time.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 15. rsc.org [rsc.org]
- 16. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
Application Notes: Protocol for Assessing Alminoprofen-Induced Gastric Mucosal Damage
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the phenylpropionic acid class, utilized for its analgesic and anti-inflammatory effects.[1] Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins.[1][2] There are two primary isoforms, COX-1 and COX-2. COX-1 plays a role in maintaining normal physiological functions, including the protection of the gastric mucosa, while COX-2 is primarily induced during inflammatory processes.[2]
The gastrointestinal side effects of this compound, such as stomach pain, nausea, and more severe complications like ulcers and bleeding, are a significant concern.[3] This gastropathy is largely attributed to the systemic inhibition of COX-1, which leads to a reduction in the production of gastroprotective prostaglandins (e.g., PGE2 and PGI2).[4][5] These prostaglandins are crucial for stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and preserving the integrity of the gastric lining.[5][6] Additionally, the topical effects of NSAIDs can directly irritate the gastric epithelium, contributing to cellular damage.[4][6][7]
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the gastric mucosal damage induced by this compound in a preclinical animal model. The protocol outlines methods for macroscopic and microscopic evaluation, as well as the biochemical analysis of key markers related to inflammation and oxidative stress.
Experimental Design and Workflow
A typical experimental design involves an animal model, such as Wistar rats, to evaluate the effects of this compound. Animals are divided into several groups to ensure comprehensive analysis.
Suggested Experimental Groups:
-
Vehicle Control: Administered the vehicle (e.g., 0.5% carboxymethyl cellulose) to serve as a baseline.
-
This compound Group: Administered a clinically relevant dose of this compound to assess its specific effects.
-
Positive Control (Indomethacin): Administered a known ulcerogenic NSAID, such as Indomethacin, to validate the experimental model.[8]
-
Protective Agent + this compound Group (Optional): Co-administered a gastroprotective agent (e.g., Omeprazole) with this compound to evaluate potential mitigation strategies.
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for assessing this compound-induced gastric damage.
Detailed Experimental Protocols
Protocol 1: Macroscopic Gastric Lesion Assessment
Objective: To quantify the extent of visible gastric mucosal damage.
Methodology:
-
Following the designated treatment period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and excise the stomach.
-
Open the stomach along the greater curvature and gently rinse with ice-cold saline (0.9% NaCl) to remove gastric contents.
-
Pin the stomach flat on a dissecting board with the mucosal surface facing upwards.
-
Examine the gastric mucosa for lesions (hemorrhagic erosions, ulcers) using a magnifying glass.
-
Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is used as the Ulcer Index (UI).
-
Alternatively, a scoring system can be used:
-
0: No visible lesions.
-
1: Small, pinpoint lesions.
-
2: Lesions < 1 mm in length.
-
3: Lesions 1-3 mm in length.
-
4: Lesions > 3 mm in length.
-
The final score is the sum of the scores for each stomach.
-
Protocol 2: Histopathological Examination
Objective: To microscopically evaluate tissue damage, inflammation, and cellular infiltration.
Methodology:
-
After macroscopic scoring, collect a section of the glandular stomach tissue.
-
Fix the tissue sample in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[9][10]
-
Examine the stained sections under a light microscope. Evaluate for epithelial cell loss, erosion, ulceration, submucosal edema, and inflammatory cell infiltration (primarily neutrophils).[10][11]
-
Score the histological damage based on a predefined scale.
Protocol 3: Biochemical Assessment of Gastric Tissue
Objective: To quantify markers of oxidative stress and inflammation in the gastric mucosa.
Methodology:
-
Tissue Homogenate Preparation:
-
Weigh a portion of the glandular stomach tissue.
-
Homogenize the tissue in a cold phosphate buffer (e.g., 50 mM, pH 7.4) at a 1:10 ratio (w/v).[12]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent biochemical assays.
-
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) method.[13]
-
Superoxide Dismutase (SOD) Activity: Determine SOD activity using a commercial assay kit, which is typically based on the inhibition of a chromogen reduction.[14][15]
-
Reduced Glutathione (GSH) Levels: Quantify GSH levels using Ellman's reagent (DTNB), which reacts with GSH to produce a colored product.[14][15]
-
-
Inflammatory Markers:
-
Myeloperoxidase (MPO) Activity: Measure MPO activity as an indicator of neutrophil infiltration. This assay typically involves the MPO-catalyzed oxidation of a substrate like o-dianisidine.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in the tissue supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]
-
Prostaglandin E2 (PGE2) Levels: Measure the concentration of this key gastroprotective prostaglandin using a specific ELISA kit.[5][[“]]
-
Data Presentation and Summary
All quantitative data should be summarized in tables for clear comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Macroscopic and Microscopic Gastric Damage Assessment
| Group | Treatment | Ulcer Index (mm) | Histological Score (0-5) |
| 1 | Vehicle Control | ||
| 2 | This compound (Dose X) | ||
| 3 | Indomethacin (Positive Control) | ||
| 4 | This compound + Omeprazole |
Table 2: Biochemical Parameters in Gastric Tissue
| Group | Treatment | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µg/mg protein) | MPO (U/g tissue) | TNF-α (pg/mg protein) | PGE2 (pg/mg protein) |
| 1 | Vehicle Control | ||||||
| 2 | This compound (Dose X) | ||||||
| 3 | Indomethacin (Positive Control) | ||||||
| 4 | This compound + Omeprazole |
Signaling Pathways in this compound-Induced Gastric Damage
The gastric mucosal damage induced by this compound and other NSAIDs is a multifactorial process involving the inhibition of protective pathways and the activation of damaging inflammatory and apoptotic cascades.
Caption: Signaling pathways in NSAID-induced gastric mucosal injury.
References
- 1. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Molecular Biomarkers of NSAID-induced Gastritis [ijscia.com]
- 5. ijscia.com [ijscia.com]
- 6. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Histological examination of ulcer margin for diagnosing Helicobacter pylori infection in patients with gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. Peptic ulcer disease - Wikipedia [en.wikipedia.org]
- 12. 2.5. Measurement of Oxidative Stress Index Activity in Serum and Gastric Tissues [bio-protocol.org]
- 13. The Impact of Oxidative Stress in Human Pathology: Focus on Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and Ischemia-Reperfusion Injury in Gastrointestinal Tract and Antioxidant, Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
Alminoprofen in Adjuvant-Induced Arthritis Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, known for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. Some research also suggests that this compound may possess anti-phospholipase A2 (PLA2) activity, potentially targeting secretory phospholipase A2 (sPLA2), and may preferentially inhibit COX-2. This dual action suggests a potential therapeutic role in inflammatory conditions such as rheumatoid arthritis.
The adjuvant-induced arthritis (AIA) model in mice is a widely utilized preclinical model to investigate the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of potential anti-inflammatory therapeutics. This model is induced by the injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis, triggering a robust and sustained inflammatory and autoimmune response that manifests as arthritis.
This document provides detailed application notes and protocols for the conceptual use and evaluation of this compound in the murine model of adjuvant-induced arthritis, based on established methodologies for NSAIDs in this model.
Mechanism of Action: this compound in Inflammation
This compound exerts its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.
Caption: this compound's dual inhibitory action on PLA2 and COX enzymes.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Model in Mice
This protocol outlines the induction and assessment of arthritis in mice using Freund's Complete Adjuvant.
Caption: Experimental workflow for evaluating this compound in the AIA mouse model.
Materials:
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis
-
Male or female mice of a susceptible strain (e.g., C57BL/6, BALB/c)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw thickness measurement
-
Plethysmometer for paw volume measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Arthritis Induction: On day 0, mice are anesthetized and administered a single intradermal injection of FCA (typically 50-100 µL) into the base of the tail or the plantar surface of a hind paw.
-
Grouping and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Treatment with this compound or vehicle is typically initiated on a predetermined day post-adjuvant injection and continued for a specified duration. Administration is commonly performed via oral gavage.
-
Clinical Assessment:
-
Arthritis Score: Arthritis severity is scored visually based on erythema and swelling of the joints. A common scoring system ranges from 0 to 4 for each paw, with 0 being normal and 4 indicating severe inflammation and ankylosis.
-
Paw Edema: Paw volume or thickness is measured at regular intervals using a plethysmometer or calipers, respectively.
-
Body Weight: Body weight is monitored as an indicator of systemic inflammation and general health.
-
-
Endpoint Analysis: At the termination of the experiment, typically between days 21 and 28, mice are euthanized.
-
Histopathology: Hind paws are collected, fixed, decalcified, and processed for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.
-
Data Presentation
Quantitative data from such studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Clinical Parameters in AIA Mice (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (± SEM) | Mean Paw Volume (mL ± SEM) | Change in Body Weight (%) |
| Vehicle Control | 10.5 ± 0.8 | 0.45 ± 0.05 | -15.2 |
| This compound (10 mg/kg) | 6.2 ± 0.5 | 0.28 ± 0.03 | -8.5 |
| This compound (30 mg/kg) | 3.1 ± 0.3 | 0.15 ± 0.02 | -4.1 |
| Positive Control (e.g., Ibuprofen 30 mg/kg) | 3.5 ± 0.4 | 0.18 ± 0.02 | -5.0 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in AIA Mice (Hypothetical Data)
| Treatment Group | Serum TNF-α (pg/mL ± SEM) | Serum IL-1β (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) |
| Vehicle Control | 250 ± 25 | 180 ± 20 | 450 ± 40 |
| This compound (10 mg/kg) | 150 ± 18 | 110 ± 15 | 280 ± 30 |
| This compound (30 mg/kg) | 80 ± 10 | 60 ± 8 | 150 ± 20 |
| Positive Control (e.g., Ibuprofen 30 mg/kg) | 95 ± 12 | 75 ± 10 | 180 ± 25 |
| p < 0.05 compared to Vehicle Control |
Conclusion
While specific experimental data on the use of this compound in adjuvant-induced arthritis in mice is limited in the current scientific literature, its known anti-inflammatory mechanism of action suggests it would be a relevant compound to investigate in this model. The protocols and data presentation formats provided here offer a framework for designing and executing such studies. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in this model and to further elucidate its precise in vivo mechanism of action in the context of inflammatory arthritis.
Application Notes and Protocols for the Analytical Method Validation of Alminoprofen in Accordance with ICH Guidelines
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a robust analytical method for its quantification must be developed and validated. This document provides a comprehensive set of application notes and protocols for the validation of an analytical method for this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
While a specific validated analytical method for this compound is not publicly available in the reviewed literature, this document outlines the validation process that would be required for a suitable analytical method, such as a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The provided protocols are based on established practices for the validation of analytical methods for similar NSAIDs.
Overview of Analytical Method Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters must be evaluated during the validation of an analytical method for the assay of a drug substance or drug product:[1][2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Proposed Analytical Method (Hypothetical)
For the purpose of illustrating the validation protocols, a hypothetical RP-HPLC method for this compound is proposed below. It is crucial to note that these conditions are illustrative and would require optimization and verification for this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 230 nm) |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Experimental Protocols
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the analytical method is specific for this compound and can resolve it from potential degradation products.
Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Forced Degradation Conditions: Subject the this compound stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all stressed samples appropriately with the diluent and inject them into the HPLC system.
-
Data Analysis: Analyze the chromatograms for the resolution between the this compound peak and any degradation peaks. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector.
Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity index is greater than a predefined threshold (e.g., 0.999).
Linearity and Range
Objective: To establish the linear relationship between the concentration of this compound and the analytical response and to define the working range of the method.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard of a known high concentration (e.g., 1000 µg/mL) in the diluent.
-
Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected working range (e.g., 50% to 150% of the target assay concentration). For an assay, this would typically be 80% to 120% of the test concentration.[2]
-
Sample Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis: Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should be randomly distributed around the regression line.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Mean Peak Area |
| Level 1 | ||||
| Level 2 | ||||
| Level 3 | ||||
| Level 4 | ||||
| Level 5 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare Samples: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2] This can be done by spiking a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known amounts of this compound reference standard.
-
Sample Analysis: Analyze the prepared samples in triplicate at each concentration level.
-
Data Analysis: Calculate the percentage recovery for each determination using the following formula: % Recovery = (Amount Found / Amount Added) * 100 Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%, and the %RSD should be ≤ 2.0%.
Data Presentation:
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) (n=3) | % Recovery | Mean % Recovery | % RSD |
| 80% | |||||
| 100% | |||||
| 120% |
Precision
Objective: To assess the degree of scatter between a series of measurements.
3.4.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare Samples: Prepare six independent samples of this compound at 100% of the target concentration.
-
Sample Analysis: Analyze the six samples on the same day, by the same analyst, and on the same instrument.
-
Data Analysis: Calculate the mean, standard deviation, and %RSD of the assay results.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
3.4.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Prepare Samples: Prepare six independent samples of this compound at 100% of the target concentration.
-
Sample Analysis: Analyze the six samples on different days, with different analysts, and/or on different instruments.
-
Data Analysis: Calculate the mean, standard deviation, and %RSD of the assay results for each set of conditions and perform a statistical comparison (e.g., F-test) of the results.
Acceptance Criteria: The %RSD should be ≤ 2.0%, and there should be no statistically significant difference between the results obtained under different conditions.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 | ||
| Sample 4 | ||
| Sample 5 | ||
| Sample 6 | ||
| Mean | ||
| Standard Deviation | ||
| % RSD |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Prepare Low Concentration Samples: Prepare a series of diluted solutions of this compound at the lower end of the concentration range.
-
Data Analysis:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line of the linearity curve).
-
S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision and accuracy.
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Introduce Small Variations: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Sample Analysis: Analyze a standard solution of this compound under each of the modified conditions.
-
Data Analysis: Evaluate the effect of each change on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations, demonstrating the robustness of the method.
Visualization of Workflows
Caption: Workflow for Analytical Method Validation of this compound.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The successful validation of an analytical method is paramount for ensuring the quality and consistency of this compound in pharmaceutical formulations. The protocols detailed in this document provide a comprehensive framework for conducting method validation in compliance with ICH Q2(R1) guidelines. It is imperative that all experimental work is meticulously documented and that the results meet the predefined acceptance criteria before the method is implemented for routine analysis. Further development and validation of a specific analytical method for this compound, based on the principles outlined herein, are essential for its quality control.
References
Application Notes and Protocols for Testing the Analgesic Effects of Alminoprofen in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, similar to ibuprofen and naproxen. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Additionally, this compound has been shown to possess anti-phospholipase A2 (PLA2) activity, suggesting a broader anti-inflammatory profile than typical NSAIDs.[2] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in established preclinical animal models.
Mechanism of Action Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase (COX) pathway, reducing the production of prostaglandins.
Caption: Mechanism of action of this compound.
Experimental Protocols for Analgesic Activity
The following are standard in vivo models to assess the analgesic potential of this compound.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid. The irritation caused by acetic acid leads to the release of endogenous mediators like prostaglandins, which stimulate nociceptors.
Experimental Workflow
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol:
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
Group 3: Positive control (e.g., Ibuprofen, 40 mg/kg, p.o.).
-
-
Procedure: a. Administer the respective treatments orally. b. After 60 minutes, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse. c. Immediately place the mouse in an observation chamber. d. After a 5-minute latency period, count the number of writhes (abdominal contractions and stretching of hind limbs) for a duration of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Data not available | - |
| This compound | 10 | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available |
| This compound | 40 | Data not available | Data not available |
| Ibuprofen | 40 | Data not available | Data not available |
Note: Specific quantitative data for this compound in this model were not available in the searched literature. The table is a template for data presentation.
Hot Plate Test (Central Analgesia)
This method is used to evaluate centrally acting analgesics. It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.
Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Apparatus: Hot plate analgesiometer maintained at a constant temperature (55 ± 0.5°C).
-
Procedure: a. Record the basal reaction time for each animal by placing it on the hot plate and starting a stopwatch. The time taken to lick a hind paw or jump is the latency. A cut-off time (e.g., 15-20 seconds) should be set to prevent tissue damage. b. Administer the vehicle, this compound, or a positive control (e.g., Morphine). c. Measure the reaction time at different intervals post-treatment (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency period is a measure of analgesia.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds ± SEM) |
| Baseline | ||
| Vehicle Control | - | Data not available |
| This compound | 20 | Data not available |
| This compound | 40 | Data not available |
| Morphine | 5 | Data not available |
| 60 min post-treatment | ||
| Vehicle Control | - | Data not available |
| This compound | 20 | Data not available |
| This compound | 40 | Data not available |
| Morphine | 5 | Data not available |
Note: Specific quantitative data for this compound in this model were not available in the searched literature. The table is a template for data presentation.
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus, primarily mediated at the spinal level. An increase in the time taken to flick the tail away from the heat source indicates analgesia.
Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Apparatus: Tail-flick analgesiometer.
-
Procedure: a. Gently restrain the animal and place the distal part of its tail on the radiant heat source. b. Record the baseline time taken for the animal to flick its tail. A cut-off time (e.g., 10-12 seconds) is predetermined. c. Administer the treatments as described for the hot plate test. d. Measure the tail-flick latency at various time points post-dosing.
-
Data Analysis: An increase in tail-flick latency suggests an analgesic effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds ± SEM) |
| Baseline | ||
| Vehicle Control | - | Data not available |
| This compound | 20 | Data not available |
| This compound | 40 | Data not available |
| Morphine | 5 | Data not available |
| 60 min post-treatment | ||
| Vehicle Control | - | Data not available |
| This compound | 20 | Data not available |
| This compound | 40 | Data not available |
| Morphine | 5 | Data not available |
Note: Specific quantitative data for this compound in this model were not available in the searched literature. The table is a template for data presentation.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model is widely used to assess the anti-inflammatory and peripheral analgesic effects of test compounds. Carrageenan injection into the paw induces an inflammatory response characterized by edema and hyperalgesia.
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Test.
Protocol:
-
Animals: Wistar rats (150-200 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 3, 10, 30 mg/kg, p.o.).
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective treatments orally 60 minutes before carrageenan injection. c. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL ± SEM) at 3 hours | % Inhibition at 3 hours |
| Vehicle Control | - | Data not available | - |
| This compound | 3 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
| Indomethacin | 10 | Data not available | Data not available |
Note: Specific quantitative data for this compound in this model were not available in the searched literature. The table is a template for data presentation based on expected outcomes for an NSAID.
Conclusion
The described animal models are standard and reliable methods for assessing the peripheral and central analgesic, as well as anti-inflammatory, properties of this compound. Due to its mechanism of action as a non-selective COX inhibitor, this compound is expected to show significant efficacy in models of inflammatory pain, such as the acetic acid-induced writhing and carrageenan-induced paw edema tests. Its activity in thermal nociception models like the hot plate and tail-flick tests may be less pronounced, as these are more sensitive to centrally acting analgesics. Researchers should carefully select the appropriate models based on the specific questions being addressed in their drug development program. Proper use of controls, dose-response studies, and appropriate statistical analysis are crucial for obtaining robust and interpretable data.
References
Spectroscopic Characterization of Alminoprofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1][2] Its chemical structure is closely related to that of ibuprofen, with the key difference being the substitution on the phenyl ring. While ibuprofen possesses an isobutyl group, this compound features a (2-methylprop-2-en-1-yl)amino group.[2] This structural modification influences its pharmacological profile and necessitates distinct characterization approaches.
These application notes provide a comprehensive overview of the spectroscopic techniques for the characterization of this compound. Due to the limited availability of published spectroscopic data specifically for this compound, this document leverages detailed information on the structurally similar and well-characterized drug, ibuprofen, as a comparative reference. The protocols and data presented for ibuprofen can be adapted for the analysis of this compound, with considerations for the structural differences.
Spectroscopic Techniques for Structural Elucidation and Quantification
A variety of spectroscopic methods are essential for the unambiguous identification, structural elucidation, and quantitative analysis of this compound in research and quality control settings. These techniques include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Primarily used for quantitative analysis and to provide information about the electronic transitions within the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
The following sections detail the application of these techniques for the characterization of this compound, with specific data and protocols largely derived from studies on ibuprofen.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative determination of this compound in various matrices, including pharmaceutical formulations. The aromatic ring and the carboxylic acid moiety in this compound are the primary chromophores that absorb UV radiation.
Expected UV-Vis Spectral Properties of this compound
Based on its structure, this compound is expected to exhibit UV absorption maxima similar to other phenylpropionic acid derivatives. The presence of the amino group on the phenyl ring may cause a slight shift in the absorption wavelength compared to ibuprofen. For ibuprofen in acidic or neutral solutions, the characteristic absorption maximum (λmax) is typically observed around 222 nm.[3][4]
Table 1: UV-Vis Spectroscopic Data for Ibuprofen (for comparative purposes)
| Solvent | λmax (nm) | Reference |
| 0.1N HCl | 222 | [3] |
| Methanol | 222 | [5] |
| Chloroform | 224 | [6] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol outlines the general procedure for the quantitative analysis of a propionic acid-based NSAID like this compound in a pharmaceutical tablet formulation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Methanol (or other suitable solvent like 0.1 M NaOH)
-
This compound reference standard
-
Sample containing this compound (e.g., tablets)
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample.
3. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add the solvent.
-
Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution to remove any insoluble excipients.
-
Further dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration standards.
4. Measurement:
-
Set the UV-Vis spectrophotometer to scan the desired wavelength range (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of this compound in the original tablet.
References
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Alminoprofen
Welcome to the technical support center for the bioanalysis of Alminoprofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample.[1][2][3] In the bioanalysis of this compound, a nonsteroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][3] This can significantly compromise the reliability of pharmacokinetic and toxicokinetic data.[4][5][6] Common sources of matrix effects include phospholipids, salts, and metabolites present in biological matrices like plasma or urine.[2][7]
Q2: How can I qualitatively and quantitatively assess matrix effects for this compound analysis?
A2:
-
Qualitative Assessment: The post-column infusion technique is a common method for the qualitative assessment of matrix effects.[2] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting an extracted blank matrix sample. Any observed signal suppression or enhancement in the chromatogram indicates the presence of matrix effects at specific retention times.[4]
-
Quantitative Assessment: The post-extraction spiking method is the "gold standard" for quantitative evaluation.[2] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound, and what are their pros and cons?
A3: The choice of sample preparation is crucial for minimizing matrix effects. The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PP) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[8][9] | High throughput, cost-effective. | Non-selective, may result in significant matrix effects from phospholipids and other soluble components.[8][10] |
| Liquid-Liquid Extraction (LLE) | Separates this compound from the matrix based on its differential solubility in two immiscible liquid phases.[7][11] | Can provide cleaner extracts than PP.[9] | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.[9][12] |
| Solid-Phase Extraction (SPE) | A chromatographic technique where this compound is retained on a solid sorbent while interferences are washed away.[7][11][12] | Provides the cleanest extracts, highly selective, can be automated.[8][11] | More expensive and method development can be complex.[9] |
Q4: How does the choice of an internal standard (IS) help in compensating for matrix effects?
A4: A suitable internal standard is critical for compensating for variability during sample preparation and analysis, including matrix effects.[8] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the drug (e.g., Deuterated or ¹³C-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of normalization and improving the accuracy and precision of the assay.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of this compound.
Issue 1: Poor recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inappropriate sample preparation technique. | If using PP, consider switching to LLE or SPE for better recovery and cleaner samples.[8][11] |
| Incorrect pH for LLE or SPE. | Adjust the pH of the sample to ensure this compound is in a non-ionized state for efficient extraction with organic solvents or retention on a reversed-phase SPE sorbent. |
| Suboptimal extraction solvent (LLE) or elution solvent (SPE). | Test a range of solvents with varying polarities to find the optimal one for this compound extraction or elution. |
Issue 2: Significant ion suppression or enhancement observed.
| Possible Cause | Troubleshooting Step |
| Co-elution of phospholipids. | Optimize the chromatographic method to achieve better separation between this compound and phospholipids. Consider using a phospholipid removal plate or a more rigorous extraction method like SPE.[14] |
| Inadequate sample cleanup. | Switch from PP to LLE or SPE to obtain cleaner extracts.[8][11] SPE is generally considered the most effective for removing matrix interferences.[14] |
| High concentration of endogenous matrix components. | Dilute the sample with a suitable buffer or mobile phase. However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ). |
| Inappropriate ionization source. | Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10] If your instrument allows, test APCI to see if it reduces ion suppression. |
Issue 3: High variability in results between different lots of biological matrix.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot differences in matrix composition. | Evaluate the matrix effect across multiple lots of the biological matrix during method validation as recommended by regulatory guidelines.[2][15][16] |
| Use of a non-ideal internal standard. | If not already using one, switch to a stable isotope-labeled internal standard for this compound to better compensate for matrix variability.[13][17] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract six different lots of blank biological matrix. Spike this compound and its internal standard into the extracted matrix.
-
Set C (Matrix Blank): Extract blank biological matrix without adding the analyte or internal standard.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of this compound) / (MF of Internal Standard)
-
-
Assess the Results: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should be within the acceptance criteria defined by regulatory guidelines (e.g., ≤15%).[15][16]
Table 1: Example Data for Matrix Factor Calculation
| Lot Number | This compound Peak Area (Set B) | IS Peak Area (Set B) | This compound MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 82,000 | 92,000 | 0.82 | 0.92 | 0.89 |
| 3 | 88,000 | 98,000 | 0.88 | 0.98 | 0.90 |
| 4 | 83,000 | 93,000 | 0.83 | 0.93 | 0.89 |
| 5 | 86,000 | 96,000 | 0.86 | 0.96 | 0.90 |
| 6 | 84,000 | 94,000 | 0.84 | 0.94 | 0.89 |
| Mean | 0.89 | ||||
| %CV | 0.6% | ||||
| Assumes a mean peak area of 100,000 for both this compound and IS in the neat solution (Set A). |
Visualizations
Caption: this compound Bioanalysis Workflow
Caption: Troubleshooting Matrix Effects
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actapharmsci.com [actapharmsci.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 12. biotage.com [biotage.com]
- 13. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. progress-lifesciences.nl [progress-lifesciences.nl]
- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Alminoprofen Extraction from Biological Tissues
Welcome to the technical support center for the optimization of Alminoprofen extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological tissues?
A1: The most common methods for extracting this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) from biological matrices such as plasma, urine, and tissue homogenates are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][2] LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquids.[1] SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with an appropriate solvent.[1][3] PPT is a simpler method that uses organic solvents or salts to remove proteins from the sample.[4]
Q2: How do I choose the best extraction method for my specific tissue sample?
A2: The choice of extraction method depends on several factors, including the nature of the biological matrix, the required level of sample cleanup, the desired sensitivity, and the available equipment. For complex matrices like tissue homogenates, SPE often provides the cleanest extracts by effectively removing interfering substances.[1][3] LLE is also a robust technique, particularly for plasma samples.[5][6][7] Protein precipitation is a rapid and straightforward method suitable for high-throughput screening but may result in less clean extracts and is more susceptible to matrix effects.[4]
Q3: What is the "matrix effect" and how can it affect my this compound analysis?
A3: The matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[8][9] In the context of this compound extraction, co-extracted endogenous materials from the biological tissue can either suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[10] The complexity of the biological matrix, such as whole blood, can significantly influence the assay's sensitivity and reproducibility.[11]
Q4: How can I minimize the matrix effect in my experiments?
A4: To minimize the matrix effect, it is crucial to optimize the sample cleanup process. More selective extraction techniques like SPE can significantly reduce matrix components.[1] Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is effective.[10] Using a matrix-matched calibration curve or an internal standard that is structurally similar to this compound can also help to compensate for matrix effects.
Q5: What are the critical parameters to consider for the stability of this compound in biological samples?
A5: The stability of this compound in biological matrices is influenced by factors such as temperature, pH, light exposure, and enzymatic degradation.[12][13] It is essential to evaluate the stability of the analyte under various storage conditions, including long-term storage (e.g., at -20°C or -80°C), short-term stability at room temperature, and the effects of freeze-thaw cycles.[14][15] Degradation of the analyte can lead to underestimation of its concentration.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete extraction from the tissue matrix. | - Ensure thorough homogenization of the tissue sample. - Optimize the extraction solvent polarity to better match that of this compound.[16] - Increase the solvent-to-sample ratio or perform multiple extraction steps.[16] |
| Analyte loss during the cleanup process. | - For SPE, ensure proper conditioning and equilibration of the cartridge.[17] - Check if the wash solvent is too strong and prematurely eluting the analyte.[17] - Ensure the elution solvent is strong enough for complete elution.[17] | |
| Inappropriate pH of the sample or solvents. | - Adjust the sample pH to ensure this compound is in a neutral, unionized state for efficient extraction with organic solvents.[18] | |
| Analyte degradation. | - Protect samples from light and heat.[16] - Consider adding antioxidants if oxidative degradation is suspected.[16] - Minimize the time between sample collection, extraction, and analysis. | |
| High Variability in Results | Inconsistent sample preparation. | - Ensure uniform homogenization of all tissue samples. - Use precise and calibrated pipettes for all liquid handling steps. |
| Matrix effects varying between samples. | - Improve the sample cleanup method to remove more interfering substances.[10] - Use an internal standard to correct for variations. - Prepare calibration standards in a matrix that closely matches the study samples. | |
| Analyte instability during storage or processing. | - Re-evaluate the stability of this compound under your specific experimental conditions, including freeze-thaw cycles.[14][15] | |
| Co-elution of Interfering Peaks | Insufficient chromatographic separation. | - Optimize the mobile phase composition and gradient profile in your HPLC/LC-MS method. - Consider using a different stationary phase for the analytical column. |
| Inadequate sample cleanup. | - Employ a more selective extraction method, such as SPE with a specific sorbent for NSAIDs.[19] | |
| Instrumental Issues (e.g., Poor Peak Shape, Shifting Retention Times) | Column contamination from matrix components. | - Use a guard column to protect the analytical column. - Implement a more rigorous sample cleanup procedure. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure consistent ionization of this compound. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from methods used for other NSAIDs like ibuprofen.[5][6][7][20]
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar NSAID at a known concentration).
-
Vortex for 10 seconds.
-
Acidify the sample by adding 100 µL of 1 M phosphoric acid to adjust the pH.
-
-
Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and diisopropylether (50:50 v/v)).[5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for chromatographic analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate
This protocol is a general procedure based on SPE methods for NSAIDs from biological samples.[3]
-
Tissue Homogenization:
-
Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate buffer, pH 3.0) to create a uniform suspension.[3]
-
Centrifuge the homogenate to pellet cellular debris.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load a specific volume of the tissue homogenate supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Final Processing:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for the extraction and analysis of NSAIDs, which can be indicative of expected results for this compound.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 85% - 95% | 90% - 105% | [2][20] |
| Linear Range | 0.05 - 50 µg/mL | 0.01 - 10 µg/mL | [5][20] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.01 µg/mL | [5] |
| Intra-day Precision (RSD) | < 10% | < 8% | [20] |
| Inter-day Precision (RSD) | < 12% | < 10% | [20] |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting low recovery of this compound.
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyc.gov [nyc.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of ibuprofen in human plasma by liquid chromatography-tandem mass spectrometry method [hero.epa.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. eijppr.com [eijppr.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. welchlab.com [welchlab.com]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 18. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ibuprofen in human plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Alminoprofen degradation during sample preparation
Technical Support Center: Alminoprofen Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and preparing this compound samples to minimize degradation and ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, like other NSAIDs of the phenylpropionic acid class, is susceptible to degradation from several factors. The primary environmental factors to control are exposure to light (photodegradation), high temperatures, and extreme pH conditions (acidic or basic hydrolysis). Oxidizing agents can also contribute to its degradation.
Q2: How should this compound stock solutions and samples be stored?
A2: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is critical to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. For biological samples, immediate analysis after collection is recommended. If storage is necessary, samples should be frozen at -80°C.
Q3: What is the ideal pH range for preparing and storing this compound solutions?
A3: While specific data for this compound is limited, studies on the structurally similar drug Ibuprofen show it is most stable in a pH range of 5 to 7. Extreme pH conditions should be avoided, as both acidic and basic conditions can accelerate hydrolysis. For analytical purposes, such as HPLC, mobile phases are often acidic (around pH 2.0-3.0) to ensure proper protonation of the analyte, but sample exposure to this low pH should be minimized in duration.
Q4: Can excipients in a formulation affect this compound's stability?
A4: Yes, certain excipients can accelerate the degradation of NSAIDs. For example, studies on Ibuprofen have shown that excipients like polyethylene glycol (PEG) and polysorbate 80 can promote degradation, leading to the formation of impurities. When working with formulated products, it is crucial to perform forced degradation studies to understand the interaction between this compound and the specific excipients used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | Sample degradation due to light, temperature, or pH. | 1. Prepare samples fresh under low light conditions (e.g., use UV-blocking amber vials).2. Ensure the entire sample preparation process is conducted at controlled, cool temperatures (e.g., on ice).3. Check the pH of all solutions and buffers. Adjust if necessary to a neutral or slightly acidic range.4. Perform a forced degradation study (see Protocol 2) to identify the retention times of potential degradants. |
| Low Analyte Recovery or Signal Intensity | 1. Degradation during extraction or storage.2. Adsorption to container surfaces. | 1. Minimize the time between sample collection and analysis.2. Store samples and extracts at -80°C and protect from light.3. Use silanized glass or polypropylene tubes to prevent adsorption.4. Optimize the extraction solvent. A mixture of an organic solvent (e.g., acetonitrile, methanol) and a slightly acidic aqueous buffer is often effective. |
| High Variability Between Replicates | Inconsistent sample handling and processing. | 1. Standardize the entire sample preparation workflow, including timing, temperature, and volumes.2. Ensure complete mixing/vortexing at each step.3. Use an internal standard to correct for variability during sample preparation and injection.4. Prepare a master mix of reagents to be added to all samples to minimize pipetting variations. |
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Ibuprofen Stability in Aqueous Solution
| pH | Temperature | Half-life (t¹/²) | Degradation Kinetics |
| 3 | 60°C | Not Specified | First-order |
| 4 | 60°C | Not Specified | First-order |
| 5 | 60°C | Not Specified | First-order |
| 6 | 60°C | Not Specified | First-order |
| 7 | 60°C | Not Specified | First-order |
| 8 | 60°C | Not Specified | First-order |
| Data extrapolated from a study showing that degradation rate increases with temperature, with maximum stability observed at pH 6. |
Table 2: Summary of Ibuprofen Forced Degradation Studies
| Stress Condition | Duration | Observations |
| Acid Hydrolysis (1.0N HCl) | 24 hours | Degradation observed |
| Base Hydrolysis (1.0N NaOH) | 24 hours | Significant degradation observed |
| Oxidation (10% H₂O₂) | 24 hours | Degradation observed |
| Photolytic (Sunlight/UV) | 30 minutes - 36 months | Degradation observed, formation of degradants |
| Thermal (70-80°C) | 30 min - 3 weeks | Degradation observed, particularly in the presence of certain excipients |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Minimal Degradation
This protocol outlines a general workflow for extracting this compound from a biological matrix (e.g., plasma) for HPLC analysis.
-
Sample Thawing: Thaw frozen samples in a refrigerated environment (~4°C) or on ice, avoiding prolonged exposure to room temperature.
-
Protein Precipitation/Extraction:
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber HPLC vial. Avoid disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase. Vortex briefly to ensure complete dissolution.
-
Analysis: Immediately place the vial in the autosampler (preferably cooled) and proceed with HPLC analysis.
Protocol 2: Forced Degradation Study to Identify Potential Issues
This protocol is used to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1N HCl.
-
Base Hydrolysis: Add an equal volume of 1N NaOH.
-
Oxidation: Add an equal volume of 3-10% hydrogen peroxide.
-
Thermal: Heat the solution at 70°C.
-
Photolytic: Expose the solution to direct sunlight or a UV lamp.
-
Control: Keep one aliquot untreated, protected from light, and refrigerated.
-
-
Incubation: Incubate the vials under the specified conditions. Start with a 24-hour period.
-
Neutralization (for Acid/Base Samples): Before analysis, carefully neutralize the acid and base hydrolysis samples to approximately pH 7.
-
Analysis: Dilute all samples with mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and any decrease in the parent this compound peak.
Visualizations
Caption: Recommended workflow for this compound sample preparation to minimize degradation.
Caption: Troubleshooting flowchart for identifying sources of this compound degradation.
Disclaimer
The quantitative stability data presented is based on studies of Ibuprofen, a structurally related compound. It should be used as a general guide. It is highly recommended to perform specific stability and forced degradation studies for this compound under your unique experimental conditions.
Technical Support Center: Enhancing the Resolution of Alminoprofen Enantiomers in Chiral Chromatography
Welcome to the technical support center for the chiral separation of alminoprofen enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the resolution of this compound enantiomers during chiral chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: Polysaccharide-based and cyclodextrin-based CSPs are highly effective for the enantioseparation of profens, including this compound.[1][2][3]
-
Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives, such as Lux Amylose-2, have demonstrated high chiral recognition for similar compounds.[2] These are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[2]
-
Cyclodextrin-based CSPs: Derivatized β-cyclodextrin columns, like per-4-chlorophenylcarbamate-β-CD bonded stationary phase, have shown enhanced enantioselective separation for this compound.[1]
Q2: How does the mobile phase composition affect the resolution of this compound enantiomers?
A2: The mobile phase composition is a critical factor in achieving optimal resolution. Key parameters to consider are:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol) significantly impact retention and enantioselectivity. For polysaccharide-based columns, an acidified acetonitrile/water mixture has been shown to be effective.[2]
-
Aqueous Phase pH: For acidic compounds like this compound, the pH of the aqueous portion of the mobile phase can greatly influence retention and resolution. An acidic pH, for example pH 3, has been found to provide good separation for similar profens.[4]
-
Additives: Small amounts of acidic or basic additives (e.g., acetic acid, diethylamine) can improve peak shape and enhance resolution by interacting with the analyte or the stationary phase.[2][5]
Q3: What is the effect of temperature on the chiral separation of this compound?
A3: Temperature influences both the thermodynamics and kinetics of the enantiomer interactions with the CSP, and its effect can be unpredictable.[2] Generally, lower temperatures tend to increase resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this can also lead to longer retention times and broader peaks. It is crucial to optimize the temperature for a balance between resolution and analysis time.
Q4: Can I use the same method for both analytical and preparative scale separations?
A4: While the principles are the same, direct scaling up is not always straightforward. For preparative separations, factors like high feed concentrations and short cycle times are important for productivity.[6] The mobile phase composition may need to be re-optimized to improve the solubility of the racemate and the loading capacity, which might differ from the optimal conditions for analytical-scale resolution.[6]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution:
-
Optimize Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For polysaccharide columns, increasing the water content in an acetonitrile/water mixture can improve resolution.[2]
-
Adjust pH: For acidic analytes like this compound, evaluate a range of acidic pH values for the mobile phase (e.g., pH 3 to 5).[4]
-
Use Additives: Introduce a small percentage of an acid (e.g., 0.1% acetic acid or formic acid) or a base to the mobile phase to improve peak shape and selectivity.[2][7]
-
-
-
Possible Cause: Inappropriate temperature.
-
Solution: Experiment with different column temperatures. Start at ambient temperature and then decrease it (e.g., to 10-15°C) to see if resolution improves.
-
Issue 2: Peak Tailing or Asymmetric Peaks
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add a competing agent to the mobile phase. For an acidic compound like this compound, a small amount of a stronger acid (e.g., trifluoroacetic acid) can help to reduce peak tailing.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Irreproducible Retention Times and Resolution
-
Possible Cause: "Additive memory effect," where additives from previous runs are retained on the stationary phase.[8]
-
Solution:
-
Thoroughly flush the column with a strong solvent between different methods.
-
Dedicate a column to a specific method or a set of compatible methods.
-
If using isocratic conditions, ensure the column is fully equilibrated before each injection.[8]
-
-
-
Possible Cause: Insufficient column equilibration between gradient runs or after mobile phase change.
-
Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned with the mobile phase before injecting the sample.
-
Data Presentation
Table 1: Chiral Stationary Phases and Mobile Phases for Profen Enantioseparation
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Key Findings | Reference |
| Lux Amylose-2 | Ketoprofen | Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v) | Baseline separation was achieved. Increasing water content from 30% to 50% increased resolution from 0 to 3.32. | [2] |
| Per-4-chlorophenylcarbamate-β-CD | This compound | Not specified | Enhanced enantioselective separation was produced. | [1] |
| Ultron ES OVM (Ovomucoid) | Ibuprofen | 20 mM Potassium Dihydrogen Phosphate (pH 3) and Ethanol | Good resolution was achieved in less than 8 minutes. | [4] |
| NH2 column with Chiral Additive | Ketoprofen, Ibuprofen, Flurbiprofen, Naproxen | Phosphate Buffer (0.05 M)/2-Propanol (50/50) with Vancomycin | Successful enantioseparation of all drugs was demonstrated. | [9][10] |
Experimental Protocols
Protocol 1: Method Development for this compound Enantioseparation on a Polysaccharide-Based CSP
-
Column Selection: Start with a Lux Amylose-2 or similar amylose-based chiral column.
-
Initial Mobile Phase Screening (Reversed-Phase):
-
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid
-
Mobile Phase B: Water with 0.1% Acetic Acid
-
Run a gradient from 70:30 (A:B) to 30:70 (A:B) to determine the approximate elution composition.
-
-
Isocratic Optimization:
-
Based on the gradient run, select an isocratic mobile phase composition. For example, if the enantiomers elute at 50% Acetonitrile, start with a mobile phase of Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v).[2]
-
Inject a standard solution of racemic this compound.
-
-
Resolution Enhancement:
-
Adjust Water Content: Vary the percentage of the aqueous phase. An increase in water content may improve resolution.[2]
-
Optimize Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.
-
Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
- 1. Enantioseparation and determination of this compound in rat plasma and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of profen enantiomers by preparative liquid chromatography [bibliotecadigital.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. [PDF] The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Selecting appropriate vehicles for Alminoprofen administration
Technical Support Center: Alminoprofen Administration
Welcome to the technical support center for this compound administration. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the selection of appropriate vehicles for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-steroidal anti-inflammatory drug (NSAID) from the phenylpropionic acid class.[1][2][3] It functions as an anti-inflammatory, analgesic, and antipyretic agent by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[3][4] Understanding its physicochemical properties is crucial for selecting a suitable vehicle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H17NO2 | [1][2] |
| Molecular Weight | 219.28 g/mol | [1] |
| Class | Phenylpropionic acid derivative | [1][3] |
| Water Solubility | Poorly soluble | Inferred from NSAID class[5][6][7] |
Q2: What are the common types of vehicles used for poorly water-soluble drugs like this compound?
For poorly water-soluble drugs, several types of vehicles can be considered depending on the route of administration and desired formulation characteristics. These include:
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Aqueous Solutions with Solubilizing Agents: Using techniques like pH adjustment, co-solvents, or complexation agents (e.g., cyclodextrins) to enhance aqueous solubility.[5][9]
-
Co-solvent Systems: Mixtures of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol (PEG)) can significantly increase the solubility of nonpolar molecules.[6][10]
-
Lipid-based Formulations: These include oils, emulsions, and self-emulsifying drug delivery systems (SEDDS), which are suitable for oral and sometimes parenteral administration of lipophilic drugs.
-
Suspensions: If the drug cannot be fully dissolved, it can be suspended in a liquid vehicle.[5][6] This often involves reducing the particle size to the micron or nano range (micronization, nanosuspension) to improve dissolution rates.[5][6][10]
Q3: How do I select an appropriate vehicle for a specific administration route?
The choice of vehicle is intrinsically linked to the intended route of administration.
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Oral Administration: A wide range of vehicles can be used, including aqueous solutions (if solubility can be achieved), co-solvent systems, suspensions, and emulsions.[11] The primary goal is to enhance dissolution and absorption in the gastrointestinal tract.[4]
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Parenteral (Intravenous, Intramuscular) Administration: Requires sterile, isotonic, and biocompatible vehicles. Common choices include aqueous solutions with co-solvents like propylene glycol or PEG300, and lipid emulsions.[6] Care must be taken to avoid precipitation upon injection.[6] A formulation for in vivo parenteral use has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Topical Administration: Formulations are often creams, gels, or ointments designed for localized delivery. The vehicle must allow for drug permeation into the skin.
Below is a decision-making workflow for vehicle selection.
Caption: Workflow for selecting an this compound vehicle.
Troubleshooting Guide
Q4: My this compound is not dissolving in the chosen aqueous vehicle. What can I do?
This is a common issue for poorly soluble drugs.[5][6] Consider the following strategies:
-
pH Adjustment: this compound is a propionic acid derivative, meaning it has an acidic carboxylic acid group.[1] Increasing the pH of the aqueous vehicle (e.g., using PBS at pH 7.2) will deprotonate this group, forming a more soluble salt.
-
Addition of a Co-solvent: Introduce a water-miscible organic solvent like ethanol, propylene glycol, or PEG 300/400.[6][10] Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerability of the solvent for your specific application.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the drug, increasing its apparent solubility.[9]
-
Complexation: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts from water and enhancing solubility.[5] A known formulation for a similar compound uses 10% DMSO in a 20% SBE-β-CD saline solution.[12]
Q5: My this compound solution is clear initially but precipitates over time or upon dilution. How can I fix this?
This often occurs with supersaturated solutions, especially co-solvent systems, upon dilution with an aqueous medium.[6]
-
Problem: Precipitation upon dilution (e.g., for in vivo dosing).
-
Solution: The concentration of the co-solvent may be too high, leading to the drug crashing out when the solvent is diluted in the aqueous environment of the body. Try reducing the initial drug concentration in the stock solution or including a precipitation inhibitor (e.g., a polymer like HPMC or a surfactant) in the formulation.
-
-
Problem: Precipitation during storage.
-
Solution: This indicates poor formulation stability. The formulation may need to be prepared fresh before each use. For aqueous solutions, ensure the pH is stable and buffered. For all solutions, storage at lower temperatures (e.g., 4°C) can sometimes slow down precipitation, but a stability study should be conducted to confirm this.[13]
-
Q6: I am observing poor bioavailability in my in vivo experiments. What formulation factors could be the cause?
Poor bioavailability for an orally administered drug is often linked to low solubility and/or slow dissolution rate.[6][10]
-
Insufficient Solubilization: The drug may not be dissolving effectively in the gastrointestinal fluids. Re-evaluate the vehicle using the strategies in Q4 to improve solubility.
-
Particle Size: If using a suspension, the particle size may be too large. A larger surface area facilitates faster dissolution.[10] Techniques like micronization or high-pressure homogenization to create a nanosuspension can significantly improve bioavailability.[6][10]
-
Drug Degradation: this compound could be degrading in the vehicle or in the GI tract before it can be absorbed. A stability study of the formulation is recommended.
The diagram below illustrates key factors that can influence the bioavailability of your this compound formulation.
Caption: Factors influencing this compound bioavailability.
Experimental Protocols
Protocol 1: Screening for Appropriate Solubilizing Vehicles
Objective: To determine the approximate solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
Selection of vehicles:
-
Deionized Water
-
PBS (pH 7.4)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Corn oil
-
5% (w/v) Tween 80 in water
-
10% (w/v) SBE-β-CD in water
-
-
Vials, magnetic stirrer, vortex mixer, analytical balance, centrifuge.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a vial. This ensures a saturated solution.
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A shaker or rotator is ideal.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (in which this compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted samples.
-
Calculate the solubility in the original vehicle, accounting for the dilution factor.
Protocol 2: Short-Term Stability Assessment of an this compound Formulation
Objective: To assess the chemical stability of this compound in a selected vehicle over a short period under specified storage conditions.
Materials:
-
Prepared this compound formulation (at the target concentration)
-
Storage chambers/incubators set to desired temperatures (e.g., 4°C, 25°C)
-
Light-protective containers (e.g., amber vials)
-
Analytical method for this compound quantification (e.g., validated stability-indicating HPLC method).
Methodology:
-
Prepare a batch of the this compound formulation.
-
Immediately after preparation (Time 0), take an aliquot, and determine the initial concentration of this compound. This serves as the 100% reference. Also, observe and record the physical appearance (e.g., color, clarity, presence of precipitate).
-
Dispense the remaining formulation into multiple vials for each storage condition (e.g., 4°C/dark, 25°C/dark, 25°C/light).
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove a vial from each storage condition.
-
Allow the sample to return to room temperature.
-
Visually inspect the sample and record any changes in physical appearance.
-
Quantify the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining. A formulation is generally considered stable if the concentration remains within 90-110% of the initial value and no significant changes in physical appearance are observed.[14]
References
- 1. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. brieflands.com [brieflands.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. youtube.com [youtube.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Alminoprofen synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Alminoprofen synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: A common synthetic route for 2-arylpropionic acids, the class of compounds this compound belongs to, often starts with a substituted benzene derivative. For this compound, a plausible starting material is p-isobutylbenzene, which is also a precursor in some Ibuprofen syntheses. The synthesis then involves introducing the propionic acid moiety and the (2-methylprop-2-en-1-yl)amino group.
Q2: What are the critical reaction steps in this compound synthesis where yield loss and impurity formation are most likely?
A2: Key steps prone to challenges include the Friedel-Crafts acylation to introduce the acetyl group, the subsequent rearrangement to form the propionic acid precursor, and the final amination step. Side reactions such as polysubstitution during acylation, incomplete rearrangement, and over-alkylation during amination can significantly impact yield and purity.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is recommended. NMR spectroscopy can be used to characterize the structure of the final product and any isolated impurities.
Q4: What are the recommended purification techniques for obtaining high-purity this compound?
A4: Purification of the final product typically involves crystallization from a suitable solvent system. Multiple crystallizations may be necessary to achieve the desired purity. Column chromatography can also be employed to separate this compound from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Friedel-Crafts Acylation | Inactive catalyst (e.g., AlCl₃) | Use freshly opened or properly stored catalyst. Ensure anhydrous conditions as the catalyst is moisture-sensitive. |
| Low reaction temperature | Optimize the reaction temperature. While lower temperatures can improve selectivity, they may also slow down the reaction rate. | |
| Insufficient reaction time | Monitor the reaction by TLC or HPLC and ensure it goes to completion. | |
| Formation of Isomeric Impurities | Non-selective acylation | Use a milder Lewis acid or a more selective catalyst system. Consider using a directing group on the starting material. |
| Incomplete Darzens Condensation/Rearrangement | Inappropriate base or solvent | Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents to find the optimal conditions. |
| Steric hindrance | If the substrate is sterically hindered, a stronger base or higher reaction temperature may be required. | |
| Low Purity After Crystallization | Co-crystallization of impurities | Try different solvent systems for crystallization. A solvent-antisolvent approach can sometimes be effective. |
| Inefficient removal of colored impurities | Treat the solution with activated charcoal before crystallization. | |
| Side Reactions During Amination | Over-alkylation of the amino group | Use a protecting group strategy for the amine or carefully control the stoichiometry of the alkylating agent. |
| Competing elimination reactions | Optimize the reaction temperature and choice of base to favor the desired substitution reaction. |
Experimental Protocols
Note: The following are generalized protocols inspired by the synthesis of related profens and should be adapted and optimized for this compound synthesis.
Protocol 1: Friedel-Crafts Acylation of p-Isobutylbenzene
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C, add acetic anhydride dropwise.
-
After the addition is complete, add p-isobutylbenzene dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
Protocol 2: Darzens Condensation and Rearrangement to form Methyl 2-(4-isobutylphenyl)propanoate
-
To a solution of the ketone from Protocol 1 in a suitable solvent (e.g., toluene), add a base (e.g., sodium methoxide).
-
Add methyl chloroacetate dropwise at a controlled temperature.
-
After the initial reaction, a rearrangement is typically induced by heating the reaction mixture.
-
Monitor the formation of the ester by HPLC or GC-MS.
-
Upon completion, neutralize the reaction mixture and perform an aqueous workup.
-
Purify the crude ester by vacuum distillation or column chromatography.
Protocol 3: Hydrolysis and Amination
-
Hydrolyze the ester from Protocol 2 using an aqueous base (e.g., NaOH) in a suitable solvent (e.g., methanol/water).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Isolate the acid by filtration and dry thoroughly.
-
The introduction of the (2-methylprop-2-en-1-yl)amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution, which will require further specific procedural development.
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | AlCl₃ | Dichloromethane | 0 to RT | 4 | 75 | 92 |
| 2 | FeCl₃ | Dichloromethane | 0 to RT | 4 | 60 | 88 |
| 3 | AlCl₃ | 1,2-Dichloroethane | RT | 2 | 80 | 95 |
| 4 | AlCl₃ | 1,2-Dichloroethane | 40 | 1 | 82 | 94 |
Table 2: Solvent Screening for Crystallization of this compound
| Solvent System | Recovery (%) | Purity (HPLC, %) | Crystal Morphology |
| Ethanol/Water | 85 | 98.5 | Needles |
| Acetone/Hexane | 90 | 99.2 | Plates |
| Ethyl Acetate | 78 | 99.0 | Prisms |
| Isopropanol | 82 | 98.8 | Rods |
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for synthesis optimization.
Technical Support Center: Managing Alminoprofen-Induced Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alminoprofen in animal models. The information is designed to address specific issues related to gastrointestinal side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces gastrointestinal side effects?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] The inhibition of COX-1 is the primary cause of gastrointestinal side effects.[1][2] COX-1 is responsible for the production of prostaglandins that protect the gastric mucosa.[1][3] By inhibiting COX-1, this compound reduces the levels of these protective prostaglandins, leading to a decrease in mucus and bicarbonate secretion, reduced mucosal blood flow, and increased susceptibility to damage from gastric acid.[4][5][6] This can result in conditions such as dyspepsia, ulcers, and bleeding in the gastrointestinal tract.[1]
Q2: What are the typical signs of gastrointestinal distress in animal models treated with this compound?
A2: Researchers should monitor for both clinical signs and post-mortem indicators of gastrointestinal distress. Clinical signs may include weight loss, lethargy, anorexia, diarrhea, hunched posture, and ruffled fur.[7] In some cases, porphyrin staining around the eyes and nose may be observed.[7] Post-mortem examination of the gastrointestinal tract may reveal mucosal ulceration, erosions, bleeding, and in severe cases, perforation.[7][8] The stomach and small intestine are commonly affected areas.[6]
Q3: Are there differences in susceptibility to this compound-induced gastrointestinal damage between different animal models or strains?
A3: Yes, susceptibility to NSAID-induced gastrointestinal toxicity can vary between species and even between different strains of the same species. For example, studies with other NSAIDs like ketoprofen have shown that adverse effects can differ between rats from different vendors or housing conditions, suggesting that factors such as gut microbiota and overall health status can influence outcomes.[7] It is crucial to establish baseline data for the specific animal model and strain being used in your experiments.
Q4: Can the route of administration of this compound influence the severity of gastrointestinal side effects?
A4: For some NSAIDs, the gastrointestinal side effects are primarily due to systemic inhibition of prostaglandins, meaning the route of administration (e.g., oral vs. subcutaneous) may not significantly alter the overall gastrointestinal toxicity.[9] Studies with ibuprofen have shown that both oral and subcutaneous administration can lead to significant increases in gastrointestinal permeability.[9] However, the local effect of the drug in the gastrointestinal tract can also contribute to damage. Therefore, the formulation and route of administration should be carefully considered and documented in your experimental design.
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers Observed in the this compound-Treated Group
Possible Causes and Solutions:
-
Dosage: The dose of this compound may be too high for the specific animal model.
-
Troubleshooting Step: Conduct a dose-response study to determine the minimum effective dose with the lowest incidence of gastrointestinal side effects.
-
-
Animal Health Status: Pre-existing subclinical conditions can exacerbate NSAID-induced gastrointestinal toxicity.
-
Troubleshooting Step: Ensure that all animals are healthy and free from common pathogens before starting the experiment. Consider using animals from a reputable vendor with a known health status.
-
-
Diet: The type of feed can influence the gut environment and susceptibility to ulcers.
-
Troubleshooting Step: Standardize the diet across all experimental groups and ensure it is a high-quality, nutritionally complete feed.
-
Issue 2: Inconsistent or Unexpected Results in Gastrointestinal Damage Assessment
Possible Causes and Solutions:
-
Scoring Method: The method for assessing and scoring gastric lesions may be subjective or inconsistent.
-
Troubleshooting Step: Use a standardized and validated ulcer scoring system. Ensure that the person scoring the lesions is blinded to the treatment groups to minimize bias.
-
-
Timing of Assessment: The timing of the assessment after this compound administration can significantly impact the observed damage.
-
Troubleshooting Step: Establish a consistent time point for euthanasia and tissue collection based on pilot studies or literature reports for similar NSAIDs.
-
-
Individual Variability: There is natural biological variability in the response to NSAIDs.
-
Troubleshooting Step: Increase the sample size per group to improve statistical power and account for individual differences.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on NSAID-induced gastrointestinal effects in animal models. While specific data for this compound is limited in the provided search results, data from other NSAIDs like ibuprofen and indomethacin can provide a useful reference.
Table 1: Effect of NSAIDs on Gastric Ulcer Formation in Rats
| NSAID | Dose (mg/kg) | Route of Administration | Mean Ulcer Area (mm²) (Mean ± SEM) | Reference |
| Indomethacin | 30 | Oral | 20.3 ± 1.58 | [10] |
| Ibuprofen | 400 | Oral | 9.5 ± 1.43 | [10] |
Table 2: Protective Effects of Co-administered Agents on NSAID-Induced Gastric Ulcers in Rats
| NSAID | Protective Agent | Dose (mg/kg) | Reduction in Mean Ulcer Area | Reference |
| Indomethacin | Ranitidine | 150 | Reduced to 2.5 ± 0.76 mm² | [10] |
| Ibuprofen | Ranitidine | 150 | Reduced to 2.0 ± 0.81 mm² | [10] |
| Indomethacin | Nimesulide | 100, 300, 500 | Complete prevention | [10] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
Procedure:
-
Fast the rats for 24 hours before this compound administration, with free access to water.[11]
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage. A common dose for other NSAIDs like ibuprofen to induce ulcers is around 100-400 mg/kg.[10][11][12]
-
Provide access to food and water after administration.
-
Euthanize the rats at a predetermined time point (e.g., 4-6 hours) after administration.[11][13]
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the ulcers based on a standardized scale (e.g., based on the number and severity of lesions).
Protocol 2: Assessment of Gastrointestinal Permeability
This protocol uses surrogate markers to assess gastrointestinal toxicity.[9]
Materials:
-
This compound
-
Sucrose (for upper GI permeability)
-
51Cr-EDTA (for lower GI permeability)
-
Metabolic cages for urine collection
Procedure:
-
Administer this compound to the rats.
-
At a specific time point after this compound administration (e.g., 1 hour), orally administer a solution containing sucrose and 51Cr-EDTA.[9]
-
Place the rats in metabolic cages and collect urine for a specified period (e.g., 24 hours).
-
Measure the urinary excretion of sucrose and 51Cr-EDTA.
-
An increase in the excretion of these markers indicates increased gastrointestinal permeability and damage.[9]
Visualizations
Caption: this compound's mechanism of action and GI side effects.
Caption: Workflow for assessing this compound-induced GI damage.
Caption: Troubleshooting high gastric ulcer incidence.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of acetaminophen on ibuprofen-induced gastric mucosal damage in rats with associated suppression of matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Alminoprofen Delivery for Targeted Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) to aid researchers in optimizing the targeted tissue distribution of Alminoprofen. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound that should be considered for targeted delivery strategies?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, primarily functions through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This dual inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Uniquely, this compound also exhibits inhibitory action against secretory phospholipase A2 (sPLA2), another important enzyme in the inflammatory pathway.[2] For targeted delivery, the goal is to localize these therapeutic actions at the site of inflammation while minimizing systemic exposure to mitigate side effects associated with COX-1 inhibition in tissues such as the gastrointestinal tract.[1]
Q2: What are the primary formulation challenges for the targeted delivery of this compound?
A2: A principal challenge in formulating this compound is its poor aqueous solubility, a common characteristic of propionic acid derivatives, which complicates the development of parenteral delivery systems.[3] Achieving a high encapsulation efficiency within nanoparticle or liposomal carriers can be problematic.[4] Moreover, ensuring the physical and chemical stability of the formulation, preventing premature drug leakage during systemic circulation, and achieving a controlled release profile at the target site are critical hurdles.[5] For oral formulations, overcoming the acidic and enzymatic environment of the gastrointestinal tract is a key consideration.
Q3: Which delivery systems show the most promise for targeted this compound distribution?
A3: Several advanced drug delivery systems are being investigated for the targeted delivery of NSAIDs and can be adapted for this compound:
-
Nanoparticles: Polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, shielding it from degradation. Their surface can be functionalized with targeting moieties to enhance accumulation in inflamed tissues.[6][7]
-
Liposomes: These lipid-based vesicles are versatile carriers for both hydrophobic and hydrophilic drugs. They can be engineered to be responsive to the lower pH of inflamed or tumor microenvironments, triggering drug release.[8]
-
Hydrogels and Microparticles: These systems are particularly suited for localized, sustained-release applications, such as intra-articular injections for the treatment of arthritis.[9]
-
Transdermal Systems: For treating localized inflammation, transdermal patches and gels can deliver this compound directly to the affected area, thereby bypassing systemic circulation and reducing the risk of gastrointestinal side effects.[10]
Q4: How can the concentration of this compound in tissue samples be accurately quantified?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the standard and most reliable analytical method for the quantification of this compound in biological samples.[11] A detailed protocol for tissue sample preparation and subsequent HPLC analysis is available in the "Experimental Protocols" section of this document. The general workflow involves tissue homogenization, protein precipitation, and extraction of the analyte prior to chromatographic analysis.[12]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of this compound delivery systems.
Issue 1: Low Encapsulation Efficiency of this compound in Nanocarriers
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent. | Screen various organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to identify one that offers optimal this compound solubility and is compatible with the chosen polymer or lipid.[7] The use of a co-solvent system may also be beneficial. |
| Suboptimal drug-to-carrier ratio. | Optimize the mass ratio of this compound to the carrier material. An excessively high drug load can lead to drug precipitation and consequently, low encapsulation efficiency.[4] |
| Premature drug leakage during the formulation process. | For liposomes, maintain the formulation temperature above the lipid phase transition temperature during the hydration step.[8] For nanoparticles prepared via emulsion-based techniques, optimize the energy input (sonication/homogenization) and duration to create stable nano-droplets and prevent premature drug partitioning. |
| Unsuitable formulation method for this compound. | For the lipophilic nature of this compound, methods such as thin-film hydration for liposomes and emulsification-solvent evaporation for nanoparticles are generally effective.[6][13] It is advisable to experiment with different methods to determine the most efficient one for a specific formulation. |
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step |
| Insufficient energy input during particle size reduction. | Increase the duration or intensity of sonication or homogenization.[4] For microfluidics-based synthesis, adjust the flow rates to achieve smaller and more uniform particle sizes.[14] |
| Aggregation of nanoparticles or liposomes. | Ensure the formulation possesses adequate surface charge (zeta potential) to confer colloidal stability. A zeta potential greater than +30 mV or less than -30 mV is generally indicative of a stable dispersion.[15] The incorporation of stabilizing agents, such as polyethylene glycol (PEG), can also prevent aggregation. |
| Inappropriate concentrations of formulation components. | Optimize the concentrations of the polymer/lipid and any surfactants. High concentrations of the primary carrier can result in larger particles, while insufficient surfactant can lead to instability and aggregation.[4] |
Issue 3: Pronounced "Burst Release" of this compound
| Possible Cause | Troubleshooting Step |
| Significant amount of drug adsorbed to the nanocarrier surface. | Implement a thorough washing protocol after formulation to remove non-encapsulated, surface-adsorbed drug. This can be achieved through multiple cycles of centrifugation and resuspension in a suitable buffer. |
| Excessively high drug loading. | A high drug-to-carrier ratio can result in the formation of drug crystals within the carrier matrix, leading to rapid initial dissolution. Consider reducing the drug loading.[16] |
| Rapid degradation of the carrier material. | For PLGA-based nanoparticles, utilizing a polymer with a higher molecular weight or a higher lactide-to-glycolide ratio will slow the degradation rate and subsequent drug release.[17] |
| High porosity of the delivery system matrix. | Optimize formulation parameters, such as the rate of solvent evaporation, to create a denser, less porous matrix that can more effectively control drug diffusion. |
Issue 4: Formulation Instability During Storage
| Possible Cause | Troubleshooting Step |
| Aggregation and fusion of liposomes. | Store liposomal suspensions at 4°C to maintain stability.[5] For long-term storage, lyophilize (freeze-dry) the liposomes in the presence of a cryoprotectant such as sucrose or trehalose.[18] |
| Hydrolysis of the polymer in nanoparticle formulations. | Store PLGA nanoparticles as a lyophilized powder to prevent hydrolysis.[17] |
| Chemical degradation of this compound. | Protect the formulation from exposure to light and elevated temperatures. Ensure the pH of the storage medium is optimized for the chemical stability of this compound. |
Data Presentation
Disclaimer: Due to the limited availability of published tissue distribution data for this compound, the following tables include data for ibuprofen, a structurally related NSAID, for comparative purposes. Researchers should independently validate these findings for their specific this compound formulations.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Ibuprofen (Oral Administration)
| Parameter | This compound | Ibuprofen |
| Bioavailability | Rapidly absorbed | ~80-100% |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | ~1-2 hours |
| Plasma Half-life (t1/2) | ~3-4 hours | ~2 hours |
| Metabolism | Extensively in the liver | Liver (CYP2C9) |
| Excretion | Primarily renal | Renal |
Qualitative data for this compound is based on available literature.[1] Quantitative data for ibuprofen is provided for comparison.
Table 2: Comparative Tissue Distribution of NSAIDs in a Rat Model (Muscle vs. Plasma Concentration Ratio)
| NSAID | Muscle/Plasma Concentration Ratio (Css, muscle/Css, plasma) |
| Ibuprofen | Low (Specific value not provided in the cited source, but noted as lower than other NSAIDs) |
| Diclofenac Potassium | 0.85 ± 0.53 |
| Naproxen | Low |
| Sulindac | Low |
This data is from a comparative study in rats and is intended to provide a general indication of NSAID penetration into muscle tissue. Specific data for this compound was not available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsification-Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a precise amount of this compound and PLGA in the selected organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL of deionized water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring.
-
Homogenization: Immediately following the addition of the organic phase, homogenize the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) to form a nanoemulsion.
-
Solvent Evaporation: Continue stirring the nanoemulsion at room temperature for a minimum of 4 hours to ensure complete evaporation of the organic solvent.
-
Nanoparticle Collection: Pellet the nanoparticles by centrifuging the suspension at high speed (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water followed by centrifugation. Repeat this washing step twice to remove residual surfactant and unencapsulated drug.
-
Final Preparation: Resuspend the final nanoparticle pellet in an appropriate buffer for immediate use, or lyophilize for long-term storage.
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with a molecular weight cut-off suitable for retaining the nanoparticles while allowing the free drug to diffuse)
-
Shaking incubator or water bath
-
HPLC system for this compound analysis
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound-loaded nanoparticles (e.g., 10 mg) and suspend them in a defined volume of PBS (e.g., 1 mL).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal it.
-
Release Medium: Immerse the sealed dialysis bag in a container with a larger, known volume of PBS (e.g., 50 mL) maintained at 37°C in a shaking water bath.
-
Sampling: At predefined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
-
Sink Conditions: After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time, making necessary corrections for the amount of drug removed during sampling.
Protocol 3: HPLC-Based Quantification of this compound in Tissue Samples
Materials:
-
Tissue samples (e.g., muscle, liver, kidney, brain)
-
Tissue homogenizer
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Internal standard (e.g., Ketoprofen)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer, pH adjusted)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a precise volume of homogenization buffer and the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Add a sufficient volume of a cold protein precipitation agent (e.g., 3 volumes of acetonitrile) to the homogenate.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Concentration and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject a defined volume of the reconstituted sample into the HPLC system.
-
Perform the analysis using a validated method optimized for the separation of this compound and the internal standard.[19]
-
Detect the analytes with a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound at known concentrations.
-
Determine the concentration of this compound in the tissue sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Dual inhibitory mechanism of this compound.
Caption: Workflow for this compound nanoparticle delivery optimization.
Caption: Troubleshooting logic for this compound formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of size and encapsulation efficiency of 5-FU loaded chitosan nanoparticles by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro, ex vivo and in vivo characterization of PLGA nanoparticles loading pranoprofen for ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. ijpsi.org [ijpsi.org]
- 14. sciforum.net [sciforum.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alminoprofen and Ibuprofen COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cyclooxygenase-2 (COX-2) selectivity of two non-steroidal anti-inflammatory drugs (NSAIDs), Alminoprofen and Ibuprofen. The information is compiled to assist researchers and professionals in drug development in understanding the nuanced differences between these two compounds.
Mechanism of Action: COX-1 vs. COX-2 Inhibition
Both this compound and Ibuprofen belong to the propionic acid class of NSAIDs and exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The ratio of inhibition of COX-1 to COX-2 is a critical determinant of a drug's selectivity and its potential side-effect profile.
Quantitative Analysis of COX Inhibition
The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity index, calculated from the 50% inhibitory concentrations (IC50) for each enzyme isoform (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.
Ibuprofen:
Experimental data on Ibuprofen's COX inhibition is well-documented in the scientific literature. One study utilizing human peripheral monocytes reported the following IC50 values:
Based on these values, the calculated COX-2 selectivity index for Ibuprofen is approximately 0.15, indicating a preferential inhibition of COX-1. Another study using a whole blood assay also demonstrated that Ibuprofen inhibits COX-1 more efficiently than COX-2, with a reported IC50 COX-2 / IC50 COX-1 ratio of 3.3.[2] This confirms Ibuprofen's characterization as a non-selective COX inhibitor with a tendency to be more potent against COX-1.
This compound:
Obtaining precise, publicly available quantitative data (IC50 or Ki values) for this compound's inhibition of COX-1 and COX-2 is challenging. The available literature presents some conflicting information. Some sources suggest that this compound possesses a dual anti-inflammatory action by inhibiting both secretory phospholipase A2 (sPLA2) and COX-2, implying a degree of selectivity for COX-2. However, other sources describe this compound as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] Without specific experimental data determining the IC50 values for both isoforms under the same conditions, a direct quantitative comparison of its COX-2 selectivity to Ibuprofen is not feasible at this time.
Data Summary Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| This compound | Data not available | Data not available | Data not available |
Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. A common and physiologically relevant method is the whole blood assay.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in their natural cellular environments.
Objective: To determine the IC50 values of a test compound (e.g., this compound, Ibuprofen) for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated conversion of arachidonic acid to thromboxane A2 (TXA2).
-
TXA2 is unstable and is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is separated.
-
The concentration of TXB2 is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.
-
The percent inhibition of TXB2 production at each drug concentration is calculated relative to the vehicle control.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (if necessary to isolate COX-2 activity) and various concentrations of the test compound.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C to allow for COX-2-mediated synthesis of prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is separated.
-
The concentration of PGE2 is quantified by ELISA.
-
The percent inhibition of PGE2 production at each drug concentration is calculated.
-
-
Data Analysis:
-
The percent inhibition data is plotted against the logarithm of the drug concentration.
-
A dose-response curve is generated, and the IC50 value (the concentration of the drug that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Visualizations
Arachidonic Acid Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid and the points of inhibition by NSAIDs.
Caption: Arachidonic acid cascade and points of COX inhibition.
Experimental Workflow for Determining COX Selectivity
The diagram below outlines the key steps in the experimental workflow for assessing the COX-2 selectivity of a compound.
Caption: Workflow for determining COX-2 selectivity.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Alminoprofen vs. Diclofenac: A Comparative Analysis of Anti-inflammatory Potency
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), both alminoprofen and diclofenac are established therapeutic options for managing pain and inflammation. While both drugs share the common mechanism of inhibiting the cyclooxygenase (COX) enzymes, their distinct pharmacological profiles warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective analysis of their anti-inflammatory potency, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of In Vitro Potency
The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in this regard. While direct comparative studies are limited, data from various in vitro experiments provide insights into their relative potencies.
| Drug | Target Enzyme | IC50 (µM) | Cell/System Used |
| Diclofenac | COX-1 | 0.076[1] | Human peripheral monocytes |
| COX-2 | 0.026[1] | Human peripheral monocytes (LPS-stimulated) | |
| COX-1 | 0.611[2] | Human articular chondrocytes | |
| COX-2 | 0.63[2] | Human articular chondrocytes (IL-1 stimulated) | |
| This compound | COX-2 | Dose-dependent inhibition of PGE2 formation (0-50 µM)[2][3] | CRL-1517 cell line |
| sPLA2 | Possesses inhibitory activity[3] | In vitro and in vivo models |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: A Multi-faceted Approach
Both this compound and diclofenac primarily exert their anti-inflammatory effects by blocking the synthesis of prostaglandins. However, their mechanisms of action exhibit notable differences, with evidence suggesting engagement with other inflammatory pathways.
Diclofenac is a potent inhibitor of both COX-1 and COX-2, with a slight preferential selectivity for COX-2.[1] Beyond COX inhibition, diclofenac has been shown to have a multimodal action that may contribute to its high potency.[4] Some evidence indicates that it can inhibit the lipoxygenase pathway, thereby reducing the formation of pro-inflammatory leukotrienes.[4] Furthermore, it may also inhibit phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid, the precursor for both prostaglandins and leukotrienes.[4]
This compound , a phenylpropionic acid derivative, also inhibits COX enzymes.[3] Notably, it has been reported to possess a dual anti-inflammatory action by inhibiting both secretory phospholipase A2 (sPLA2) and COX-2.[2][3] This dual inhibition is significant as sPLA2 is a key enzyme upstream in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes.
Signaling Pathways
In Vivo Anti-inflammatory Potency: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of pharmacological agents. While a direct comparative study is not available, individual studies provide data on the efficacy of both drugs in this model.
A study on this compound demonstrated a dose-dependent reduction in paw edema in Wistar rats, with oral administration of 100-300 mg/kg exerting a statistically significant anti-inflammatory effect.[2] For diclofenac, various studies have shown its potent anti-inflammatory effects in the same model, with significant edema reduction at lower doses compared to many other NSAIDs.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
A common method to determine COX-1 and COX-2 inhibition involves the use of purified enzymes or cell-based assays.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Alternatively, cell lysates from cells expressing either COX-1 or COX-2 can be utilized.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test drug (this compound or diclofenac) or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: After a set reaction time, the production of prostaglandins (e.g., PGE2) is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the drug concentration.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay (General Protocol)
The inhibition of PLA2 activity can be assessed using various methods, including radiometric, titrimetric, or fluorescent assays.
Methodology:
-
Substrate Preparation: A substrate solution containing phospholipids (e.g., phosphatidylcholine) labeled with a fluorescent or radioactive tag is prepared.
-
Enzyme and Inhibitor Incubation: Purified sPLA2 is pre-incubated with different concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: The activity of PLA2 is determined by measuring the release of the labeled fatty acid from the phospholipid substrate over time.
-
Data Analysis: The rate of hydrolysis is calculated, and the inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor to calculate the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory effects of compounds in a live animal model.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Drug Administration: The test compounds (this compound or diclofenac) are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.
-
Edema Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition for each treated group is calculated by comparing the increase in paw volume to that of the control group.
Summary and Conclusion
Both this compound and diclofenac are effective anti-inflammatory agents, primarily acting through the inhibition of prostaglandin synthesis. Diclofenac demonstrates high potency with a slight preference for COX-2 inhibition and exhibits a multimodal mechanism of action that may also involve the lipoxygenase pathway and PLA2 inhibition. This compound presents a unique dual-inhibitory mechanism, targeting both COX-2 and sPLA2, which is a key upstream enzyme in the inflammatory cascade.
For drug development professionals, the choice between targeting specific COX isoforms, as with diclofenac's profile, or a broader, multi-target approach, as seen with this compound, represents different strategies in the development of new anti-inflammatory therapies. Further head-to-head comparative studies are warranted to definitively establish the relative anti-inflammatory potency and therapeutic advantages of these two compounds.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alminoprofen and Naproxen on Gastric Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the gastric safety profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), alminoprofen and naproxen. While both belong to the phenylpropionic acid class and are effective in managing pain and inflammation, their impact on the gastric mucosa is a critical consideration in clinical practice and drug development. This comparison synthesizes available experimental data to assist researchers and clinicians in making informed decisions.
Executive Summary
Naproxen is a widely used NSAID with a well-documented risk of gastrointestinal (GI) adverse events, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes. In contrast, specific clinical data on the gastric safety of this compound is less abundant in publicly available literature. However, based on its classification as a non-selective NSAID, a similar risk profile to other drugs in its class, including naproxen, is anticipated. This guide presents a detailed analysis of their mechanisms of action, available clinical data on gastric safety, and the experimental protocols used to evaluate these outcomes. A notable finding from limited research suggests that this compound may possess additional anti-inflammatory mechanisms beyond COX inhibition, such as antiphospholipase A2 (PLA2) activity, though the clinical implications for its gastric safety profile remain to be fully elucidated.
Data Presentation: Quantitative Comparison of Gastric Safety
The following table summarizes the available quantitative data on the gastric safety of this compound and naproxen. It is important to note the disparity in the volume of research, with significantly more data available for naproxen.
| Parameter | This compound | Naproxen | Source(s) |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor; potential antiphospholipase A2 (sPLA2) activity. | Non-selective COX-1 and COX-2 inhibitor. | [1] |
| Common GI Side Effects | Stomach pain, nausea, diarrhea, constipation. | Upset stomach, heartburn, nausea, stomach pain, constipation, diarrhea. | [2] |
| Serious GI Side Effects | Gastrointestinal ulcers and bleeding. | Ulcers, bleeding, perforation of the stomach or intestines.[2] | [1] |
| Incidence of Endoscopic Gastric Ulcers (in at-risk patients over 6 months) | Data not available in searched literature. | 23.1% - 24.3% (with enteric-coated naproxen alone). | |
| Relative Risk of Upper GI Bleeding or Perforation (compared to non-users) | Data not available in searched literature. | 5.6. | [3] |
Note: The lack of specific quantitative data for this compound necessitates a cautious interpretation of this comparison. The information provided for this compound is based on its general classification as a non-selective NSAID.
Mechanism of Action and Gastric Toxicity
Both this compound and naproxen exert their anti-inflammatory effects by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins. However, this inhibition is also the primary driver of their gastric toxicity.
-
COX-1 Inhibition: This enzyme is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins that play a protective role by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow. Inhibition of COX-1 by non-selective NSAIDs like this compound and naproxen disrupts these protective mechanisms, leaving the stomach vulnerable to acid-induced damage.[1][2]
-
COX-2 Inhibition: This enzyme is primarily induced at sites of inflammation and contributes to pain and swelling. While inhibition of COX-2 is responsible for the therapeutic effects of NSAIDs, some research suggests that COX-2 may also play a role in ulcer healing.[4] Therefore, its inhibition could potentially delay the repair of gastric mucosal injury.[4]
The following diagram illustrates the generalized signaling pathway of NSAID-induced gastric mucosal damage:
Experimental Protocols for Assessing Gastric Safety
The evaluation of NSAID-induced gastric injury in clinical trials typically involves endoscopic assessment. A standardized methodology is crucial for obtaining reliable and comparable data.
Key Experimental Protocol: Endoscopic Evaluation of Gastroduodenal Mucosa
-
Patient Selection: Participants are typically healthy volunteers or patients with conditions requiring NSAID therapy (e.g., osteoarthritis, rheumatoid arthritis). Exclusion criteria often include a history of peptic ulcer disease, gastrointestinal bleeding, or current use of gastroprotective agents.
-
Baseline Endoscopy: A baseline upper GI endoscopy is performed to ensure the absence of significant mucosal lesions before drug administration.
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug (e.g., this compound), a comparator (e.g., naproxen), or a placebo in a double-blind manner.
-
Drug Administration: The assigned drug is administered at a specified dose and duration (e.g., 7-14 days for short-term studies, or several months for long-term safety studies).
-
Follow-up Endoscopy: A second endoscopy is performed at the end of the treatment period to assess for any gastroduodenal mucosal damage.
-
Lesion Scoring: The severity of mucosal injury is graded using a standardized scale, such as the Lanza score. This scale provides a quantitative measure of damage based on the number and size of hemorrhages, erosions, and ulcers.
-
Data Analysis: The incidence and severity of gastric lesions are compared between the treatment groups to determine the relative gastric safety of the drugs.
The following diagram outlines a typical experimental workflow for assessing NSAID-induced gastric injury:
Conclusion
The available evidence strongly indicates that naproxen, as a non-selective NSAID, poses a significant risk of gastric mucosal injury. While direct comparative data for this compound is scarce, its classification as a non-selective NSAID suggests a similar potential for gastrointestinal toxicity. The theoretical advantage of this compound's potential antiphospholipase A2 activity on its gastric safety profile is yet to be substantiated by clinical evidence.
For researchers and drug development professionals, this highlights a critical gap in the understanding of this compound's safety profile. Further head-to-head clinical trials, employing standardized endoscopic evaluation protocols, are necessary to definitively compare the gastric safety of this compound and naproxen. Such studies would provide invaluable data for guiding clinical decision-making and for the development of safer anti-inflammatory therapies. Until such data becomes available, a cautious approach should be taken when prescribing this compound, particularly in patients with a history of gastrointestinal disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Alminoprofen and Ketoprofen in Rats: A Review of Available Data
A direct comparative analysis of the pharmacokinetics of alminoprofen and ketoprofen in rats is not feasible at this time due to a lack of publicly available research data for this compound in this species. Extensive searches for peer-reviewed literature and pharmacokinetic databases did not yield any studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound specifically in rat models.
While comprehensive pharmacokinetic data for ketoprofen in rats is available from multiple studies, the absence of corresponding data for this compound prevents a side-by-side comparison of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
This guide will, therefore, summarize the available pharmacokinetic data for ketoprofen in rats to serve as a reference point for researchers and drug development professionals. A detailed experimental protocol for a typical pharmacokinetic study of ketoprofen in rats is also provided, which could be adapted for future studies on this compound, should it become a subject of preclinical investigation.
Pharmacokinetic Profile of Ketoprofen in Rats
Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been the subject of numerous pharmacokinetic studies in rats. The data presented below is a synthesis of findings from various sources and may vary depending on the specific experimental conditions such as the rat strain, age, sex, dosage, and analytical method used.
Table 1: Summary of Reported Pharmacokinetic Parameters of Ketoprofen in Rats Following Oral Administration
| Pharmacokinetic Parameter | Reported Value Range | Unit |
| Cmax (Maximum Plasma Concentration) | 6.12 - 18.25 | µg/mL |
| Tmax (Time to Cmax) | 0.5 - 2.0 | hours |
| AUC (Area Under the Curve) | Varies significantly with dose | µg·h/mL |
| t½ (Elimination Half-life) | 1.5 - 3.0 | hours |
Note: The values in this table are compiled from multiple studies and represent a general range. Specific values can be influenced by the formulation and dose administered.
Experimental Protocol for a Typical Oral Pharmacokinetic Study in Rats
The following protocol outlines a standard methodology for assessing the pharmacokinetics of a compound like ketoprofen in a rat model. This can serve as a template for designing future comparative studies.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female (should be consistent within a study)
-
Weight: 200-250 g
-
Housing: Controlled environment with a 12-hour light/dark cycle, and free access to standard chow and water. Animals are typically fasted overnight before drug administration.
2. Drug Administration:
-
Compound: Ketoprofen (or this compound)
-
Formulation: Suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Route of Administration: Oral gavage
-
Dose: A single dose, for example, 10 mg/kg body weight.
3. Blood Sampling:
-
Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein.
-
Time Points: Pre-dose (0 h), and at multiple time points post-administration, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (LC-MS/MS) detection is commonly used for the quantification of the drug in plasma samples.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to isolate the drug of interest before analysis.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each rat is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) are calculated.
Experimental Workflow Diagram
A Comparative Guide to Alminoprofen and Other NSAIDs for Osteoarthritis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of alminoprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs) in the management of osteoarthritis. Due to a notable lack of publicly available clinical trial data for this compound in osteoarthritis, a direct meta-analysis of its efficacy cannot be performed. Therefore, this document summarizes the known pharmacological profile of this compound and presents a comprehensive analysis of the clinical trial data for commonly used alternative NSAIDs, based on existing systematic reviews and meta-analyses.
This compound in the Context of Osteoarthritis Treatment
This compound is a non-steroidal anti-inflammatory drug belonging to the phenylpropionic acid class, similar to ibuprofen and naproxen. Its primary indications include the management of pain and inflammation in rheumatic and musculoskeletal disorders, such as osteoarthritis.[1] The recommended adult dosage is up to 900 mg daily, and it is advised to be taken with food.[2]
Mechanism of Action of this compound
This compound, like other NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3] It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] Some research suggests that this compound also exhibits anti-phospholipase A2 (PLA2) activity, specifically targeting secretory phospholipase A2 (sPLA2), in addition to its action on COX-2.[4] This dual-action could potentially offer a different therapeutic profile compared to traditional NSAIDs.
Comparative Efficacy of Alternative NSAIDs in Osteoarthritis
In the absence of specific meta-analyses for this compound, this section presents a summary of the evidence for other commonly prescribed NSAIDs for osteoarthritis, based on extensive network meta-analyses of randomized controlled trials.
Data from Meta-Analyses of NSAIDs in Osteoarthritis
The following tables summarize the comparative efficacy and safety of various NSAIDs based on large-scale network meta-analyses. These analyses typically evaluate outcomes such as pain reduction (often measured on a Visual Analogue Scale - VAS), improvement in physical function, and the incidence of adverse events.
Table 1: Comparative Efficacy of Oral NSAIDs in Osteoarthritis
| Drug | Pain Reduction (Standardized Mean Difference vs. Placebo) | Improvement in Physical Function (Standardized Mean Difference vs. Placebo) |
| Diclofenac 150 mg/day | -0.56 | Significant improvement |
| Etoricoxib 60 mg/day | -0.65 | Significant improvement |
| Naproxen | Data varies across studies | -0.43 |
| Ibuprofen | Data varies across studies | Data varies across studies |
| Celecoxib | Data varies across studies | Significant improvement |
Note: Data is synthesized from multiple network meta-analyses. Effect sizes are indicative and may vary slightly between studies. A more negative value indicates greater pain reduction.
Table 2: Comparative Safety of Oral NSAIDs in Osteoarthritis
| Drug | Gastrointestinal Adverse Events (Odds Ratio vs. Placebo) | Cardiovascular Adverse Events (Odds Ratio vs. Placebo) |
| Diclofenac | Increased risk | Increased risk |
| Etoricoxib | Lower risk than non-selective NSAIDs | Increased risk |
| Naproxen | Increased risk | Lower risk compared to some other NSAIDs |
| Ibuprofen | Increased risk | Increased risk |
| Celecoxib | Lower risk than non-selective NSAIDs | Increased risk at higher doses |
Note: This table provides a qualitative summary of risks. The actual odds ratios can vary depending on the specific event, dose, and duration of treatment.
Experimental Protocols in Osteoarthritis Clinical Trials
A standardized approach is typically employed in clinical trials evaluating the efficacy of NSAIDs in osteoarthritis. While a specific protocol for an this compound trial is not available, a general methodology can be described.
Aims: To assess the efficacy and safety of an investigational NSAID compared to a placebo and/or an active comparator in patients with osteoarthritis of the knee or hip.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Patients aged 40 years or older, with a confirmed diagnosis of osteoarthritis according to established criteria (e.g., American College of Rheumatology criteria), and experiencing a certain baseline level of pain.
-
Exclusion Criteria: History of gastrointestinal bleeding, cardiovascular events, renal or hepatic impairment, and contraindications to NSAID use.
Interventions:
-
Investigational drug at one or more dose levels.
-
Placebo control.
-
Active comparator (e.g., a well-established NSAID like naproxen or celecoxib).
Outcome Measures:
-
Primary Endpoint: Change from baseline in a validated pain scale score (e.g., WOMAC pain subscale or a 100mm Visual Analogue Scale for pain) at a specified time point (e.g., 12 weeks).
-
Secondary Endpoints: Changes in physical function scores (e.g., WOMAC physical function subscale), patient global assessment, rescue medication use, and quality of life measures.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal, cardiovascular, and renal events.
Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the primary endpoint, with treatment as a factor and baseline value as a covariate.
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Generalized workflow of an osteoarthritis clinical trial.
Caption: Logical flow of a meta-analysis.
Conclusion
While this compound is indicated for osteoarthritis and shares a common mechanism of action with other NSAIDs, the current body of publicly accessible scientific literature lacks the specific clinical trial data required to perform a robust meta-analysis of its efficacy and safety in this indication. In contrast, a wealth of evidence from numerous clinical trials and meta-analyses is available for other NSAIDs such as diclofenac, etoricoxib, naproxen, and ibuprofen, providing a strong evidence base for their use in clinical practice. Future research in the form of well-designed, randomized controlled trials is necessary to definitively establish the comparative efficacy and safety of this compound in the management of osteoarthritis.
References
Cross-Validation of Alminoprofen Analytical Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of key analytical techniques for the non-steroidal anti-inflammatory drug (NSAID) Alminoprofen, with a focus on the critical process of inter-laboratory cross-validation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support robust method transfer and validation in a multi-site setting.
This compound, a phenylpropionic acid derivative, requires accurate and precise quantification in various matrices for both quality control and research purposes. When analytical methods are transferred between laboratories, a thorough cross-validation is essential to guarantee that the receiving laboratory can produce results equivalent to the originating laboratory.[1][2][3][4][5] This process typically involves comparative testing, co-validation, or revalidation of the analytical method.[2][3]
Comparison of Analytical Methods for this compound
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the analytical methodologies are well-established for structurally similar NSAIDs like ibuprofen.[6][7][8][9][10][11][12][13][14] High-Performance Liquid Chromatography (HPLC) is a predominant technique due to its specificity, sensitivity, and accuracy.[7][8][10][15] Gas Chromatography (GC) and Spectrophotometry also offer viable alternatives.
Below is a summary of quantitative data from a hypothetical cross-validation study of an HPLC method for this compound between a sending laboratory (Lab A) and a receiving laboratory (Lab B).
Table 1: Cross-Validation Results for this compound Assay by HPLC
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria | Pass/Fail |
| Precision (RSD%) | ||||
| Intra-day (n=6) | 0.85% | 0.92% | ≤ 2.0% | Pass |
| Inter-day (n=18) | 1.15% | 1.28% | ≤ 2.0% | Pass |
| Accuracy (% Recovery) | ||||
| 80% Concentration | 99.2% | 98.9% | 98.0% - 102.0% | Pass |
| 100% Concentration | 100.5% | 100.1% | 98.0% - 102.0% | Pass |
| 120% Concentration | 101.1% | 100.8% | 98.0% - 102.0% | Pass |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 | Pass |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | Reportable | N/A |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.3 µg/mL | Reportable | N/A |
Experimental Protocols
A detailed methodology is crucial for the successful transfer and cross-validation of an analytical method.[1]
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on established methods for related NSAIDs and is suitable for the quantification of this compound in pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
6. Validation Parameters for Cross-Validation:
-
Specificity: Assessed by analyzing blank and placebo samples to ensure no interference at the retention time of this compound.
-
Precision: Determined by replicate injections of the same sample to assess intra-day and inter-day variability. The relative standard deviation (RSD) should be within acceptable limits.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Linearity: Established by analyzing a series of standard solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the pharmacological signaling pathway of this compound.
Caption: Experimental workflow for inter-laboratory cross-validation.
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17] This action reduces the production of prostaglandins, which are key mediators of inflammation and pain.[16][17]
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. jmolner.com [jmolner.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric methods for the determination of Ibuprofen in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acsi-journal.eu [acsi-journal.eu]
- 12. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Alminoprofen and Indomethacin on COX Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of two non-steroidal anti-inflammatory drugs (NSAIDs), Alminoprofen and Indomethacin, focusing on their inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Indomethacin
This compound is a phenylpropionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] Indomethacin, an indole-acetic acid derivative, is a potent and widely used NSAID that also acts by inhibiting COX enzymes.[2] Both drugs exert their therapeutic effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
In Vitro Potency on COX Inhibition: A Comparative Summary
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | Data not available in surveyed literature | Non-selective[1] |
| COX-2 | Data not available in surveyed literature; suggested to target COX-2[5] | ||
| Indomethacin | COX-1 | 0.009 - 1.4 | Non-selective |
| COX-2 | 0.31 - 80 |
Note on Indomethacin IC50 Values: The reported IC50 values for Indomethacin exhibit significant variability across different studies. This variation can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., human, ovine), the type of assay (e.g., whole blood, purified enzyme), substrate concentration, and pre-incubation times.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and comparing in vitro potency data. Below is a representative protocol for determining the COX inhibitory activity of a test compound using a purified enzyme assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (e.g., human recombinant or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including the reaction buffer, cofactor solutions, and serial dilutions of the test compounds and a reference inhibitor (e.g., Indomethacin) at various concentrations.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
Incubation:
-
In a microplate, add the reaction buffer, cofactor solution, and the diluted enzyme (either COX-1 or COX-2).
-
Add a specific volume of the test compound dilution or the vehicle control (solvent alone) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination of Reaction: After a specific incubation time (e.g., 2-10 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 (or another relevant prostaglandin) produced in each well using an EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX signaling pathway and a typical experimental workflow for assessing COX inhibition.
Caption: General signaling pathway of COX-1 and COX-2 enzymes.
Caption: Experimental workflow for determining COX inhibitory activity.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alminoprofen and Aspirin: Onset and Duration of Analgesia
A comprehensive review for researchers and drug development professionals of the analgesic properties of Alminoprofen and Aspirin, focusing on their onset of action and duration of effect. This guide synthesizes available data on their mechanisms of action and clinical performance, supported by experimental methodologies.
This report provides a comparative analysis of two nonsteroidal anti-inflammatory drugs (NSAIDs), this compound and Aspirin, with a specific focus on their analgesic onset and duration. While both drugs are effective in managing pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes, differences in their pharmacokinetic and pharmacodynamic profiles may influence their clinical utility in various settings. This guide aims to present the available evidence to inform research and development in the field of analgesics.
Executive Summary of Analgesic Properties
| Parameter | This compound | Aspirin |
| Analgesic Onset | Relatively rapid, with pain relief typically occurring within 30 to 60 minutes. | Time to first perceptible relief: 16.3–19.8 minutes; Time to meaningful relief: 48.9–49.4 minutes (for a micronized formulation). |
| Duration of Analgesic Effect | Data from specific clinical trials is limited. | 4 to 6 hours.[1] |
| Mechanism of Action | Non-selective inhibition of COX-1 and COX-2 enzymes; also exhibits anti-phospholipase A2 (PLA2) activity. | Irreversible, non-selective inhibition of COX-1 and COX-2 enzymes through acetylation.[2][3][4] |
Note: A direct head-to-head clinical trial comparing the analgesic onset and duration of this compound and Aspirin was not identified in the available literature. The data presented is based on individual studies of each compound. The information on this compound's onset is qualitative, while the data for Aspirin is from a study on a specific micronized formulation, which may have a faster absorption profile than standard Aspirin.
Detailed Mechanism of Action
Both this compound and Aspirin exert their analgesic and anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[5][6] Prostaglandins are signaling molecules that mediate pain, inflammation, and fever.
Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 by acetylating a serine residue in the active site of these enzymes.[2][3][4] The inhibition of COX-1 is responsible for its antiplatelet effects, while the inhibition of COX-2 is primarily associated with its anti-inflammatory and analgesic properties.
This compound , a propionic acid derivative, is a non-selective inhibitor of both COX-1 and COX-2.[5] Additionally, some research suggests that this compound also possesses anti-phospholipase A2 (PLA2) activity.[7] By inhibiting PLA2, this compound can reduce the release of arachidonic acid from cell membranes, thereby decreasing the substrate available for COX enzymes and potentially contributing to its anti-inflammatory effect.
Signaling Pathway of COX Inhibition
Caption: Simplified signaling pathway of this compound and Aspirin via inhibition of the arachidonic acid cascade.
Experimental Protocols for Analgesic Efficacy Testing
The evaluation of analgesic onset and duration is commonly performed in clinical trials using standardized pain models. A widely accepted model for acute pain is the dental pain model, specifically following the surgical extraction of impacted third molars.
Key Methodologies:
-
Pain Model: Post-operative pain following third molar extraction provides a consistent and moderate-to-severe level of pain, suitable for assessing analgesic efficacy.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard to minimize bias.
-
Pain Assessment:
-
Visual Analog Scale (VAS): A continuous scale, typically a 100mm line, where patients mark their pain intensity from "no pain" to "worst possible pain."
-
Categorical Pain Intensity Scale: A scale with descriptive categories such as "none," "mild," "moderate," and "severe."
-
-
Onset and Duration Measurement:
-
Double Stopwatch Method: Patients are given two stopwatches. They stop the first at the "first perceptible pain relief" and the second at "meaningful pain relief." This method provides a patient-centric measure of onset.
-
Time to Rescue Medication: The time until a patient requests additional pain medication is a common measure of the duration of the analgesic effect.
-
Serial Pain Intensity and Relief Scores: Pain intensity and relief are recorded at regular intervals over a set period (e.g., 4, 6, 8, or 12 hours) to generate time-effect curves.
-
Experimental Workflow
References
- 1. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. madbarn.com [madbarn.com]
- 7. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cardiovascular Risk of Alminoprofen in the Context of Other Non-Steroidal Anti-Inflammatory Drugs
A Comparative Guide for Researchers and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their use has been associated with an increased risk of cardiovascular (CV) events, a concern that necessitates careful consideration in both clinical practice and drug development. This guide provides a comparative assessment of the cardiovascular risk profile of various NSAIDs, with a specific focus on Alminoprofen. Due to a lack of available quantitative data for this compound in peer-reviewed literature, this guide will focus on the established risks of other common NSAIDs and the methodologies used to assess these risks, providing a framework for evaluating this compound should data become available.
Comparative Cardiovascular Risk of Common NSAIDs
The cardiovascular risk associated with NSAID use is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which disrupts the balance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin.[1] This risk appears to vary between different NSAIDs, influenced by factors such as COX-2 selectivity, dosage, and duration of use.[2][3]
A systematic review of population-based controlled observational studies provides the following relative risk (RR) estimates for major cardiovascular events associated with the use of individual NSAIDs compared to non-use.
| NSAID | Relative Risk (RR) of Major Cardiovascular Events (95% CI) |
| Diclofenac | 1.40 (1.27 - 1.55) |
| Ibuprofen | 1.18 (1.11 - 1.25) |
| Naproxen | 1.09 (1.02 - 1.16) |
| Celecoxib | 1.26 (1.09 - 1.47) (low-dose) |
| Etoricoxib | 2.05 (1.45 - 2.88) |
| Rofecoxib | 1.45 (1.33 - 1.59) |
| Indomethacin | 1.30 (1.19 - 1.41) |
| This compound | No quantitative data available in peer-reviewed literature |
Note: These are pooled estimates from observational studies and should be interpreted with caution. The risk can be influenced by patient-specific factors.
Mechanistic Insights into NSAID-Associated Cardiovascular Risk
The primary mechanism for NSAID-induced cardiovascular events involves the inhibition of COX enzymes. Traditional NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target COX-2. The prevailing hypothesis suggests that inhibiting COX-2 in endothelial cells reduces the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation), while leaving the COX-1-mediated production of thromboxane A2 in platelets unopposed. This imbalance can lead to a pro-thrombotic state, increasing the risk of myocardial infarction and stroke.[4]
Figure 1. Simplified signaling pathway of NSAID action on prostaglandin synthesis.
Experimental Protocols for Assessing Cardiovascular Risk
A variety of experimental protocols are employed to assess the cardiovascular risk of NSAIDs, ranging from in vitro assays to large-scale clinical trials.
In Vitro Platelet Aggregation Assay
This assay directly measures the effect of an NSAID on platelet function.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP, which contains a high concentration of platelets.
-
Incubation with NSAID: The PRP is incubated with varying concentrations of the test NSAID (e.g., this compound) or a control vehicle.
-
Agonist-Induced Aggregation: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission as platelets clump together.[5][6]
-
Data Analysis: The extent of inhibition of platelet aggregation by the NSAID is calculated compared to the control.
Measurement of Thromboxane B2 (TXB2) Levels
This assay quantifies the production of thromboxane A2, a key mediator of platelet aggregation, by measuring its stable metabolite, TXB2.
Methodology:
-
Sample Collection: Blood samples are collected and processed to obtain serum or plasma.
-
Sample Preparation: Samples may require extraction and purification to isolate TXB2.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA is commonly used.[7][8]
-
A microplate is coated with an antibody specific for TXB2.
-
Samples and a known standard of TXB2 are added to the wells, along with an enzyme-conjugated TXB2.
-
The sample/standard TXB2 and the enzyme-conjugated TXB2 compete for binding to the antibody.
-
After incubation and washing, a substrate is added, and the resulting color change is measured with a plate reader.
-
-
Data Analysis: The concentration of TXB2 in the samples is determined by comparing their absorbance to the standard curve.
Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
ABPM is a crucial tool for assessing the impact of NSAIDs on blood pressure in a real-world setting.
Methodology:
-
Participant Recruitment: Patients with conditions requiring NSAID treatment (e.g., osteoarthritis) are enrolled in a clinical trial.
-
Baseline Monitoring: Participants wear a portable ABPM device for a 24-hour period to establish baseline blood pressure readings. The device is programmed to take readings at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).[9][10][11]
-
Treatment Phase: Participants are randomized to receive the investigational NSAID, a comparator NSAID, or a placebo for a specified duration.
-
Follow-up Monitoring: ABPM is repeated at predefined intervals during the treatment period.
-
Data Analysis: Changes in mean 24-hour, daytime, and nighttime blood pressure are compared between the treatment groups to assess the pressor effects of the NSAID.
Figure 2. General experimental workflow for a clinical trial assessing NSAID cardiovascular risk.
Conclusion and Future Directions
While a substantial body of evidence delineates the cardiovascular risks associated with many commonly used NSAIDs, a significant knowledge gap exists for this compound. The lack of published data precludes a direct comparative risk assessment at this time. Future research, including post-marketing surveillance, observational studies, and, ideally, randomized controlled trials, is imperative to characterize the cardiovascular safety profile of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Until such data becomes available, healthcare professionals and researchers should exercise caution and apply the established risk-benefit considerations for the NSAID class as a whole when considering the use of this compound.
References
- 1. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular safety of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecronicon.net [ecronicon.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. clario.com [clario.com]
- 10. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clario.com [clario.com]
Benchmarking the in vivo performance of Alminoprofen against a selective COX-2 inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the quest for potent anti-inflammatory and analgesic agents with improved safety profiles is ongoing. This guide provides a comparative overview of the in vivo performance of Alminoprofen, a non-selective cyclooxygenase (COX) inhibitor, and selective COX-2 inhibitors, a class of drugs designed for targeted anti-inflammatory action. While direct head-to-head in vivo comparative studies between this compound and selective COX-2 inhibitors are notably absent in the current scientific literature, this document aims to provide a valuable benchmark by summarizing their individual in vivo performance based on available data.
This compound, a phenylpropionic acid derivative, exerts its therapeutic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1] This dual inhibition leads to a reduction in prostaglandin synthesis, which mediates inflammation, pain, and fever.[1] Some evidence also suggests that this compound may possess anti-phospholipase A2 (PLA2) activity, with a potential targeting of secretory phospholipase A2 (sPLA2) and COX-2.[2] In contrast, selective COX-2 inhibitors were developed to specifically target the COX-2 enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1, thereby aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[3]
This guide will delve into the mechanisms of action, present available in vivo data on anti-inflammatory and analgesic efficacy, and discuss the gastrointestinal safety profiles of both this compound and a representative selective COX-2 inhibitor, Celecoxib. Detailed experimental protocols for key in vivo assays are also provided to aid in the design and interpretation of future comparative studies.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for both this compound and selective COX-2 inhibitors involves the inhibition of the cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. However, their selectivity for the two main COX isoforms, COX-1 and COX-2, differs significantly.
This compound: As a non-selective NSAID, this compound inhibits both COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation. COX-2, on the other hand, is primarily induced by inflammatory stimuli. By inhibiting both isoforms, this compound effectively reduces inflammation and pain but also carries the risk of gastrointestinal side effects due to the inhibition of COX-1 in the stomach.[1]
Selective COX-2 Inhibitors (e.g., Celecoxib): This class of drugs was designed to selectively inhibit the COX-2 enzyme. The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2. By selectively targeting COX-2, these inhibitors aim to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with COX-1 inhibition.[3]
Figure 1: Simplified signaling pathway of this compound and Selective COX-2 Inhibitors.
In Vivo Performance: Anti-inflammatory and Analgesic Efficacy
Standard animal models are used to evaluate the in vivo anti-inflammatory and analgesic properties of NSAIDs. The following sections present a summary of the expected performance of this compound and selective COX-2 inhibitors in these models, based on their mechanisms of action and available data for similar compounds.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used assay to assess acute anti-inflammatory activity.
| Drug Class | Expected % Inhibition of Paw Edema (Carrageenan-induced) | Reference Compound Performance |
| This compound | Significant, dose-dependent inhibition | Comparable to other non-selective NSAIDs like Indomethacin and Diclofenac.[4] |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Significant, dose-dependent inhibition | Potent anti-inflammatory effects, comparable to non-selective NSAIDs.[5] |
Analgesic Activity
The acetic acid-induced writhing test in mice is a common method to evaluate peripheral analgesic activity.
| Drug Class | Expected % Reduction in Writhing (Acetic acid-induced) | Reference Compound Performance |
| This compound | Significant, dose-dependent reduction | Demonstrates analgesic properties typical of non-selective NSAIDs. |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Significant, dose-dependent reduction | Effective in reducing visceral pain in a manner comparable to traditional NSAIDs. |
Gastrointestinal Safety Profile
A key differentiator for selective COX-2 inhibitors is their purported improved gastrointestinal (GI) safety profile. This is typically assessed by examining the incidence of gastric lesions in animal models after drug administration.
| Drug Class | Expected Gastric Ulceration Index | Rationale |
| This compound | Moderate to High | Inhibition of COX-1 reduces the production of gastroprotective prostaglandins.[1] |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Low | Selective inhibition of COX-2 spares the COX-1 pathway responsible for gastric mucosal protection.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design of comparative studies.
Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of a test compound.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice
-
Objective: To evaluate the peripheral analgesic activity of a test compound.
-
Animals: Swiss albino mice (20-25g).
-
Procedure:
-
Animals are randomly divided into groups.
-
The test compound, a reference drug (e.g., Aspirin), or vehicle is administered orally or intraperitoneally.
-
After a set absorption period (e.g., 30 minutes), 0.1 mL/10g body weight of a 0.6% acetic acid solution is injected intraperitoneally.
-
Immediately after the injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Gastric Ulceration Study in Rats
-
Objective: To assess the gastrointestinal toxicity of a test compound.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound, a reference ulcerogenic drug (e.g., Indomethacin), or vehicle is administered orally.
-
After a specified period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence and severity of lesions (e.g., ulcers, hemorrhages).
-
-
Data Analysis: The ulcer index is calculated based on the number and severity of the lesions.
Conclusion
While this compound and selective COX-2 inhibitors both offer effective anti-inflammatory and analgesic properties, their distinct mechanisms of action suggest a trade-off between broad efficacy and gastrointestinal safety. This compound, as a non-selective COX inhibitor, is expected to provide potent relief from pain and inflammation, but with a higher propensity for gastric side effects. Conversely, selective COX-2 inhibitors are designed to mitigate this gastrointestinal risk, though discussions around their cardiovascular safety profile persist.
The absence of direct in vivo comparative studies between this compound and selective COX-2 inhibitors represents a significant knowledge gap. Such studies are crucial for providing a definitive benchmark of their relative efficacy and safety. The experimental protocols outlined in this guide provide a framework for conducting such essential research, which will ultimately enable a more informed selection of anti-inflammatory agents for specific therapeutic needs. Future research should focus on well-designed, head-to-head in vivo comparisons to elucidate the precise therapeutic window and risk-benefit profile of this compound in relation to the established class of selective COX-2 inhibitors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Binding: Alminoprofen and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the plasma protein binding of Alminoprofen and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The extent of plasma protein binding is a critical pharmacokinetic parameter that influences a drug's distribution, metabolism, and efficacy. This document presents quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding of this crucial aspect of drug development.
Data Presentation: Protein Binding of NSAIDs
The following table summarizes the in vitro plasma protein binding percentages of this compound and a selection of other NSAIDs. The data for this compound is an informed estimate based on its structural similarity to other propionic acid derivatives like Ibuprofen and Ketoprofen, which exhibit high protein binding. Other values are derived from published experimental data. Non-steroidal anti-inflammatory drugs (NSAIDs) are characterized by their high degree of binding to plasma proteins[1].
| Drug | Therapeutic Class | Chemical Class | Plasma Protein Binding (%) | Unbound Fraction (fu, %) |
| This compound | NSAID | Propionic Acid Derivative | ~99% (Estimated) | ~1% (Estimated) |
| Ibuprofen | NSAID | Propionic Acid Derivative | >99%[2][3][4] | <1% |
| Ketoprofen | NSAID | Propionic Acid Derivative | 99% | 1% |
| Diclofenac | NSAID | Acetic Acid Derivative | >99% | 0.21% |
| Fenoprofen | NSAID | Propionic Acid Derivative | >99% | 0.25% |
| Flurbiprofen | NSAID | Propionic Acid Derivative | >99% | 0.022% |
| Naproxen | NSAID | Propionic Acid Derivative | >99% | 0.039% |
| Tolmetin | NSAID | Acetic Acid Derivative | >99% | 0.37% |
Experimental Protocols
The determination of drug-protein binding is a crucial step in preclinical drug development. Several in vitro methods are employed to quantify the extent of this binding. The most common techniques include equilibrium dialysis, ultrafiltration, and ultracentrifugation[2]. Below are detailed protocols for two widely used methods.
Equilibrium Dialysis
Equilibrium dialysis is considered a gold standard for protein binding studies due to its accuracy and minimal non-specific binding.
Principle: This method involves a semipermeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.
Protocol:
-
Preparation of Dialysis Cells: A dialysis unit, often in a 96-well format for high-throughput screening, is used. Each well is divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) that retains proteins.
-
Sample Preparation:
-
In one chamber (the plasma chamber), add a known volume of plasma (e.g., human, rat, mouse) spiked with the test compound at a specific concentration (e.g., 1 µM).
-
In the other chamber (the buffer chamber), add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle shaking for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the drug in each sample is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Protein Binding: The percentage of protein binding is calculated using the following formula:
% Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] x 100
Ultrafiltration
Ultrafiltration is a faster method compared to equilibrium dialysis and is also widely used for determining protein binding.
Principle: This technique uses a centrifugal force to push the aqueous component of a plasma sample, containing the free drug, through a semipermeable membrane. The protein-bound drug is retained in the upper chamber.
Protocol:
-
Preparation of Ultrafiltration Devices: Commercially available centrifugal ultrafiltration devices with a low-binding semipermeable membrane are used.
-
Sample Preparation: A known volume of plasma containing the test compound is added to the sample reservoir of the ultrafiltration device.
-
Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g for 30 minutes at 37°C). This forces the protein-free ultrafiltrate into the collection tube.
-
Sample Analysis: The concentration of the drug in the initial plasma sample and in the collected ultrafiltrate is measured using an appropriate analytical method like LC-MS.
-
Calculation of Protein Binding: The percentage of protein binding is calculated as follows:
% Bound = [ (Total drug concentration in plasma - Free drug concentration in ultrafiltrate) / Total drug concentration in plasma ] x 100
Mandatory Visualizations
Experimental Workflow for Protein Binding Determination
The following diagram illustrates the general workflow for determining the plasma protein binding of a drug candidate using in vitro methods.
Caption: Workflow for determining drug-protein binding.
General Signaling Pathway of NSAID Action
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The extent of protein binding influences the free concentration of the drug available to interact with these enzymes.
Caption: NSAID mechanism of action and the role of protein binding.
References
- 1. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Spectroscopic Analysis of the Ibuprofen Binding with Human Serum Albumin, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Albumin-Based Transport of Nonsteroidal Anti-Inflammatory Drugs in Mammalian Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Alminoprofen's therapeutic index relative to Ibuprofen
A detailed comparison for researchers and drug development professionals.
This guide provides a comparative analysis of the therapeutic index of Alminoprofen and Ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the phenylpropionic acid class. The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development and clinical use. This document synthesizes available preclinical data to evaluate the relative safety profiles of these two compounds.
Executive Summary
Both this compound and Ibuprofen are effective analgesic and anti-inflammatory agents that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. While extensive data is available for Ibuprofen, allowing for a clear estimation of its therapeutic index, a significant lack of publicly available quantitative data for this compound's acute toxicity (LD50) and a directly comparable median effective dose (ED50) in identical preclinical models prevents a definitive calculation and direct comparison of its therapeutic index. This guide presents the available data for both compounds and highlights the current data gap for this compound.
Data Presentation: Preclinical Efficacy and Toxicity
The following tables summarize the available quantitative data for Ibuprofen and qualitative information for this compound from preclinical studies in rodent models.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Citation |
| Ibuprofen | Rat | Oral | 636 mg/kg | [1] |
| Ibuprofen | Rat | Oral | 1225 mg/kg | [2] |
| This compound | Rat/Mouse | Oral | Data Not Available |
Table 2: Analgesic Efficacy Data
| Compound | Animal Model | Efficacy Model | Route of Administration | ED50 (Median Effective Dose) | Citation |
| Ibuprofen | Mouse | Phenylquinone-Induced Writhing | Oral | 82.2 mg/kg | [3] |
| This compound | Mouse | Phenylquinone-Induced Writhing | Not Specified | Potency ratio relative to aspirin; specific ED50 not provided. | [4] |
Note on Therapeutic Index Calculation:
The therapeutic index (TI) is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).
For Ibuprofen, using the available data, a therapeutic index can be estimated:
-
TI = 636 mg/kg / 82.2 mg/kg ≈ 7.7
This value indicates that approximately 7.7 times the effective dose of Ibuprofen would be lethal to 50% of the tested animals. A higher therapeutic index generally suggests a wider margin of safety. Due to the absence of LD50 and a directly comparable ED50 for this compound, its therapeutic index cannot be calculated at this time.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological and efficacy data.
Acute Oral Toxicity (LD50) Determination in Rats
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Protocol Summary:
-
Animal Model: Wistar rats are commonly used.
-
Housing: Animals are housed in standard laboratory conditions with access to food and water ad libitum.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance (e.g., Ibuprofen) is administered orally via gavage in a suitable vehicle.
-
Multiple dose groups are used with a logarithmic spacing of doses.
-
A control group receives the vehicle only.
-
Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
The LD50 is calculated using statistical methods, such as the probit method.[2]
-
Analgesic Efficacy (ED50) in the Phenylquinone-Induced Writhing Test in Mice
Objective: To assess the analgesic activity of a substance by measuring the reduction in abdominal constrictions (writhing) induced by an irritant.
Protocol Summary:
-
Animal Model: Swiss albino mice are frequently used.
-
Procedure:
-
Animals are pre-treated with the test substance (e.g., Ibuprofen or this compound) or vehicle at various doses, typically administered orally.
-
After a set period (e.g., 30-60 minutes), a 0.02% solution of phenylquinone in ethanol is injected intraperitoneally to induce writhing.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes).
-
The percentage of inhibition of writhing for each dose group is calculated relative to the control group.
-
The ED50, the dose that produces a 50% inhibition of writhing, is determined from the dose-response curve.[3][4]
-
Signaling Pathways and Mechanisms of Action
Both this compound and Ibuprofen are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Some evidence suggests that this compound may also exhibit activity against phospholipase A2, an enzyme that releases arachidonic acid from the cell membrane.
Cyclooxygenase (COX) Inhibition Pathway
Caption: Mechanism of action of this compound and Ibuprofen.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for determining the therapeutic index.
Conclusion
Based on the available preclinical data, Ibuprofen demonstrates a reasonably wide therapeutic index. The lack of publicly accessible, quantitative LD50 and directly comparable ED50 data for this compound currently impedes a definitive assessment and comparison of its therapeutic index relative to Ibuprofen. Further research providing these key toxicological and efficacy parameters for this compound is necessary to enable a comprehensive and direct comparison of the safety profiles of these two NSAIDs. This information is critical for researchers, scientists, and drug development professionals in making informed decisions regarding the potential clinical utility and development of this compound.
References
- 1. Pharmacological profile of this compound among four writhing models of mice caused by kaolin, zymosan, acetylcholine and phenylquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to the Metabolism and Clearance of Alminoprofen and Other Propionic Acid NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism and clearance of Alminoprofen. Due to the limited availability of comprehensive, publicly accessible data on this compound across multiple species, this document also presents a detailed comparison of the metabolism and clearance of Ibuprofen, a structurally and functionally similar non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. The data on Ibuprofen serves as a representative example to illustrate the typical inter-species differences observed for this class of drugs.
This compound: An Overview
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It exhibits anti-inflammatory, analgesic, and antipyretic properties. The mechanism of action for this compound involves the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action:
This compound has been reported to possess both anti-phospholipase A2 (PLA2) and anti-cyclooxygenase (COX) activity[1]. Specifically, it appears to target the secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2)[1]. This dual inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
General Metabolism and Excretion:
Pharmacokinetic information on this compound indicates that it is metabolized in the liver and its metabolites are primarily excreted by the kidneys.
Inter-species Comparison of Ibuprofen Metabolism and Clearance
Ibuprofen, as a widely studied propionic acid NSAID, provides a valuable model for understanding the inter-species differences in metabolism and clearance that may be anticipated for similar compounds like this compound. The following sections summarize quantitative data and experimental protocols from studies conducted in humans, monkeys, dogs, and rats.
Quantitative Data Presentation
The following tables provide a summary of key pharmacokinetic parameters for Ibuprofen in different species.
Table 1: Comparative Pharmacokinetics of Ibuprofen
| Parameter | Human | Monkey (Cynomolgus) | Dog (Beagle) | Rat |
| Clearance (CL) | ~0.05 L/hr/kg | - | - | High |
| Elimination Half-life (t½) | 2-4 hours | 2 hours (Flunoxaprofen) | ~2 hours (Flunoxaprofen) | ~70 hours (Flunoxaprofen) |
| Volume of Distribution (Vd) | 0.15 L/kg | 0.13-0.18 L/kg (Flunoxaprofen) | 0.13-0.18 L/kg (Flunoxaprofen) | 2 L/kg (Flunoxaprofen) |
| Protein Binding | >99% | - | >98% | - |
| Bioavailability (Oral) | 80-100% | High | 62-84% | High |
Note: Some data for monkey, dog, and rat are for Flunoxaprofen, another NSAID, and are used here to illustrate potential species differences in the absence of complete data for Ibuprofen in all listed species.[2]
Table 2: Major Metabolites of Ibuprofen in Different Species
| Species | Major Metabolites | Metabolic Pathway |
| Human | 2-hydroxyibuprofen, Carboxyibuprofen, Ibuprofen glucuronide | Oxidation, Glucuronidation |
| Rat | Hydroxyibuprofen, Carboxyibuprofen | Oxidation |
| Dog | Hydroxyibuprofen, Carboxyibuprofen | Oxidation |
| Monkey | - | - |
Experimental Protocols
The following are summaries of typical experimental methodologies used to study the metabolism and clearance of Ibuprofen.
In Vitro Metabolism using Liver Microsomes:
-
Objective: To determine the intrinsic clearance and identify metabolic pathways of a compound in different species.
-
Methodology:
-
Incubate the test compound (e.g., Ibuprofen at 1 µM) at 37°C with pooled liver microsomes (0.5 mg protein/mL) from human, rat, dog, and monkey.
-
The incubation mixture should contain a NADPH-generating system to support cytochrome P450 (CYP) enzyme activity.
-
Collect samples at multiple time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Quench the reaction by adding a suitable solvent like acetonitrile.
-
Analyze the samples using LC-MS/MS to determine the concentration of the parent compound and identify metabolites.
-
Calculate the in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
In Vivo Pharmacokinetic Studies in Animal Models:
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
Administer the test compound (e.g., Ibuprofen) to the animal species (e.g., rats, dogs) via a specific route (e.g., intravenous, oral).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract the drug and its metabolites from the plasma using techniques like liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentration of the parent drug and its metabolites using a validated analytical method such as HPLC or GC-MS.
-
Use pharmacokinetic software to calculate parameters like clearance, volume of distribution, and elimination half-life.
-
Quantitative Analysis of Ibuprofen and Metabolites in Biological Fluids:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Urine: Acidify the urine sample, extract the analytes with an organic solvent (e.g., hexane-propanol), back-extract into a basic solution, neutralize, and then inject into the chromatography system[3].
-
Plasma: Deproteinize the plasma sample, followed by extraction of the drug and metabolites.
-
-
Chromatographic Conditions:
-
HPLC: Use a C18 reversed-phase column with a suitable mobile phase gradient. Detection is typically done using a UV detector.
-
GC-MS: Derivatize the analytes to make them volatile before injecting them into the GC system.
-
Mandatory Visualizations
Metabolic Pathway of Ibuprofen
Caption: Metabolic pathway of Ibuprofen.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
While specific, detailed comparative data on the metabolism and clearance of this compound across multiple species remains limited in the public domain, its classification as a propionic acid NSAID suggests that its metabolic profile will share similarities with other drugs in this class, such as Ibuprofen. The provided data and protocols for Ibuprofen offer a robust framework for researchers and drug development professionals to understand the potential inter-species differences in pharmacokinetics. Further studies are warranted to fully elucidate the species-specific metabolism and clearance of this compound to support its development and clinical use.
References
- 1. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ibuprofen and its major metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alminoprofen: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the proper disposal of alminoprofen, a non-steroidal anti-inflammatory drug (NSAID), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
This compound, like many pharmaceuticals, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards.[1][2] Improper disposal of pharmaceutical waste can lead to the contamination of water supplies and soil, posing risks to wildlife and human health.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[3][4]
Core Disposal Procedures for this compound
Given the lack of specific disposal instructions for this compound in readily available safety data sheets[5][6], a conservative approach based on general best practices for pharmaceutical waste disposal is recommended. The following step-by-step process should be followed:
-
Hazard Assessment: The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] While this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA, its environmental impact as an NSAID warrants careful management.[7][8][9][10]
-
Segregation: this compound waste should be segregated from general laboratory trash. This includes any contaminated personal protective equipment (PPE), weighing boats, and empty containers.
-
Containerization: Use a designated, clearly labeled, and sealed waste container for all this compound waste. The container should be robust and leak-proof.
-
Disposal as Non-Hazardous Pharmaceutical Waste (Preferred Method): For research quantities of this compound that are not classified as RCRA hazardous waste, the following procedure is recommended:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.[3] This practice is a significant source of pharmaceutical pollution in aquatic ecosystems.[9][10]
-
Solid Waste Disposal:
-
Remove the this compound from its original container.
-
Mix the solid this compound with an undesirable substance such as used coffee grounds or kitty litter.[11][12][13][14] Do not crush tablets or capsules.[13][14]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[11][12][13]
-
Dispose of the sealed container in the municipal solid waste stream.
-
-
Liquid Waste Disposal:
-
-
Professional Waste Management: For larger quantities or if the this compound waste is determined to be hazardous, utilize a licensed hazardous waste disposal company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with EPA regulations.[2][4]
-
Record Keeping: Maintain accurate records of all disposed pharmaceutical waste, in line with your institution's policies and any applicable regulations.[3]
Quantitative Data on Related NSAIDs in the Environment
| Contaminant | Concentration Range in Wastewater | Concentration in Surface Water | Potential Ecotoxicological Effects |
| Ibuprofen | 0.004 to 603 µg/L[10] | Up to 1417 µg/L[10] | Can alter microbial variety and bacterial community structures in activated sludge.[9] Impairs reproductive processes in fish at concentrations as low as 1 µg/L.[15] |
Experimental Protocols
The disposal procedures outlined above are based on established guidelines from regulatory bodies such as the FDA and EPA for the disposal of non-controlled, non-hazardous pharmaceuticals.[13][14] The methods for rendering pharmaceuticals non-retrievable (e.g., mixing with coffee grounds or kitty litter) are standard practices recommended for household disposal and can be adapted for laboratory settings for non-hazardous waste streams.[11][12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Ibuprofen and Ketoprofen—Inert Drugs or Potential Environmental Hazard? [mdpi.com]
- 9. neptjournal.com [neptjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. dea.gov [dea.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. From prescription to pollution: The ecological consequences of NSAIDs in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Alminoprofen
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Alminoprofen. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this non-steroidal anti-inflammatory drug (NSAID).
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in powder form, adherence to standard laboratory safety protocols is essential to minimize exposure risk. The following personal protective equipment is recommended.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves regularly and immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Eye Protection | Safety Goggles or Face Shield | Protects against airborne particles and potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Use in poorly ventilated areas or when handling bulk quantities to avoid inhalation of dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Figure 1: Workflow for the safe handling and disposal of this compound.
Safety Data Summary
While specific quantitative safety data for this compound is limited, data for the structurally similar NSAID, Ibuprofen, provides a useful reference for assessing potential hazards. A Safety Data Sheet (SDS) for this compound indicates that personal protective equipment should be used, and dust formation should be avoided.[1]
| Parameter | This compound | Ibuprofen (for reference) |
| GHS Hazard Classification | Not Classified | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Acute Oral Toxicity (LD50) | No data available | 636 mg/kg (Rat).[3] |
| Occupational Exposure Limit (OEL) | Not Established | Not Established by OSHA, NIOSH, or ACGIH. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categories and Disposal Procedures:
-
Solid Waste (unused this compound powder, contaminated consumables):
-
Collect in a designated, sealed, and clearly labeled waste container.
-
If required by local regulations, mix with an inert material (e.g., sand or vermiculite) to reduce the concentration.
-
Dispose of as chemical waste through a licensed contractor, in accordance with all federal, state, and local regulations.
-
-
Liquid Waste (solutions containing this compound):
-
Collect in a sealed, labeled, and appropriate waste container.
-
Do not dispose of down the drain.
-
Dispose of as chemical waste through a licensed contractor.
-
-
Empty Containers:
-
Rinse thoroughly with a suitable solvent.
-
Dispose of the rinsate as liquid chemical waste.
-
Deface the label before disposing of the empty container in the regular trash or recycling, as permitted by institutional policies.
-
For unused medicines in a non-laboratory setting, it is recommended to use a drug take-back program if available.[4][5][6][7] If a take-back program is not accessible, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a bag, and placed in the household trash.[6][7]
Experimental Protocols Referenced
Currently, no specific experimental protocols for the handling of this compound were identified in the public domain. The recommendations provided are based on general best practices for handling active pharmaceutical ingredients in a laboratory setting. Researchers should always consult their institution's specific safety guidelines and the most current Safety Data Sheet for this compound before commencing any work.
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
